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  • Product: 2,4-Difluoro-6-nitrobenzodifluoride
  • CAS: 1805063-56-2

Core Science & Biosynthesis

Foundational

2,4-Difluoro-6-nitrobenzodifluoride chemical structure and properties

2,4-Difluoro-6-nitrobenzodifluoride: Technical Guide & Application Whitepaper Executive Summary 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2 ) is a specialized fluorinated building block used primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

2,4-Difluoro-6-nitrobenzodifluoride: Technical Guide & Application Whitepaper

Executive Summary

2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2 ) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical and agrochemical agents. Chemically defined as 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene , this compound serves as a critical intermediate for introducing the difluoromethyl (


) moiety—a potent bioisostere for hydroxyl, thiol, and methyl groups—into aromatic scaffolds.

This guide provides a comprehensive technical analysis of its structure, synthesis, and reactivity, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Properties

The "benzodifluoride" nomenclature refers to the difluoromethylbenzene (


-difluorotoluene) parent system. The substituents are positioned relative to the difluoromethyl group at C1.
Property Data
Systematic Name 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene
CAS Registry Number 1805063-56-2
Molecular Formula

Molecular Weight 209.10 g/mol
SMILES O=c1c(C(F)F)c(F)cc(F)c1
Appearance Pale yellow liquid or low-melting solid (Predicted)
LogP (Predicted) ~2.6 (Lipophilic)
Hydrogen Bond Donors 0 (1 weak C-H donor from

)
Hydrogen Bond Acceptors 6 (4 Fluorines, 2 Oxygens)
Structural Analysis
  • Difluoromethyl Group (

    
    ):  Located at C1. It acts as a lipophilic hydrogen bond donor (due to the polarized C-H bond) and modulates the pKa of neighboring groups. It is metabolically more stable than a methyl group but less lipophilic than a trifluoromethyl group.
    
  • Nitro Group (

    
    ):  Located at C6 (ortho to 
    
    
    
    ). This steric proximity creates a "twisted" conformation, potentially reducing conjugation, but providing a handle for reduction to an aniline.
  • Fluorine Substituents: Located at C2 and C4.

    • C2-F: Ortho to

      
      , Meta to 
      
      
      
      .
    • C4-F: Para to

      
      , Meta to 
      
      
      
      .

Synthesis Protocols

The most robust synthetic route involves the deoxofluorination of the corresponding aldehyde precursor. This method avoids the harsh conditions of direct radical chlorination/fluorination of toluenes.

Canonical Route: Deoxofluorination

Precursor: 2,4-Difluoro-6-nitrobenzaldehyde (CAS: 1803826-24-5).[1] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Step-by-Step Protocol:

  • Preparation: Charge a dry reaction vessel with 2,4-Difluoro-6-nitrobenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add DAST (1.2 – 1.5 eq). Caution: DAST releases HF upon hydrolysis; use plastic/Teflon ware if possible or glass with strict moisture exclusion.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Aldehyde peak disappears; non-polar product appears).

  • Quenching: Cool to 0°C and slowly quench with saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will occur.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

SynthesisRoute cluster_legend Reaction Logic Aldehyde 2,4-Difluoro-6-nitrobenzaldehyde (Precursor) DAST Reagent: DAST Solvent: DCM, 0°C to RT Aldehyde->DAST Product 2,4-Difluoro-6-nitrobenzodifluoride (Target) DAST->Product Deoxofluorination (-C=O -> -CF2) Step1 Nucleophilic attack of Fluorine

Figure 1: Deoxofluorination pathway for the synthesis of 2,4-Difluoro-6-nitrobenzodifluoride.

Reactivity & Applications in Drug Discovery

This compound is primarily a scaffold enabler . The nitro group allows for transformation into an aniline, which can then be coupled to various heterocycles.

A. Reduction to Aniline

The primary transformation is the reduction of the nitro group to an amine, yielding 2-(difluoromethyl)-3,5-difluoroaniline .

  • Method: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    or
    
    
    ).
  • Significance: The resulting aniline is a versatile nucleophile for Buchwald-Hartwig couplings or amide bond formations.

B. Nucleophilic Aromatic Substitution ( )

Unlike typical nitro-benzenes where Fluorine is ortho/para to the Nitro group, here the Fluorines at C2 and C4 are meta to the Nitro group (at C6).

  • Implication: The Fluorines are not strongly activated by the Nitro group for

    
    .
    
  • Activation: The

    
     group (at C1) is an electron-withdrawing group (EWG).
    
    • F2 is ortho to

      
      .
      
    • F4 is para to

      
      .
      
  • Reactivity Profile:

    
     is possible but requires stronger nucleophiles or higher temperatures compared to 2,4-difluoronitrobenzene. Substitution will likely occur preferentially at C4  (para to 
    
    
    
    ) due to steric hindrance at C2 (flanked by
    
    
    ).
C. Bioisosteric Utility

The


 group is a "lipophilic hydrogen bond donor."
  • Acidity: The proton on

    
     is weakly acidic, capable of interacting with carbonyls or fluorines in the receptor pocket.
    
  • Metabolic Stability: It blocks metabolic oxidation at the benzylic position (unlike

    
    ).
    

ReactivityMap Core 2,4-Difluoro-6-nitrobenzodifluoride Reduction Reduction (H2/Pd or Fe/HCl) Core->Reduction SNAr SNAr Reaction (Strong Nucleophiles) Core->SNAr Aniline 2-(Difluoromethyl)-3,5-difluoroaniline (Key Intermediate) Reduction->Aniline Nitro -> Amine Substituted 4-Substituted-2-fluoro-6-nitro-benzodifluoride (Regioselective at C4) SNAr->Substituted Displacement of F4 (Para to CHF2)

Figure 2: Divergent reactivity pathways: Reduction vs. Nucleophilic Substitution.

Safety & Handling

  • Energetics: As a nitro-aromatic, the compound possesses significant potential energy. While not classified as a primary explosive, standard precautions for exothermic decomposition should be observed during scale-up (DSC analysis recommended).

  • HF Generation: If the compound is subjected to strong hydrolysis or combustion, it releases Hydrogen Fluoride (HF).

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (due to potential slow hydrolysis of the

    
     group over long periods).
    

References

  • Matrix Scientific. (2024). Product Data Sheet: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). Matrix Scientific Catalog. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational reference for DAST fluorination of aldehydes). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on CHF2 bioisosteres). Link

  • ChemSrc. (2024). 2,4-Difluoro-6-nitrobenzodifluoride Physicochemical Properties. Link

Sources

Exploratory

A Strategic Technical Guide on 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for modulating pharmacokinetics, lipophilicity, and target binding affinity. 2,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is paramount for modulating pharmacokinetics, lipophilicity, and target binding affinity. 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) emerges as a highly specialized, multifunctional building block designed for late-stage API (Active Pharmaceutical Ingredient) synthesis[1]. With a molecular formula of C7H3F4NO2 and a molecular weight of 209.10 g/mol [2], this compound provides a unique convergence of three distinct functional moieties: a difluoromethyl group (-CHF2), two aromatic fluorine atoms, and a nitro group. This whitepaper dissects the structural logic, metabolic implications, and self-validating experimental workflows required to successfully deploy this compound in drug discovery pipelines.

Structural Logic & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over simpler analogs (such as benzotrifluorides or standard fluorobenzenes). The architecture of 2,4-Difluoro-6-nitrobenzodifluoride is not arbitrary; it is engineered for precise molecular interactions.

The Difluoromethyl (-CHF2) Advantage

Historically, the trifluoromethyl (-CF3) group was the default choice for enhancing lipophilicity. However, the -CF3 group is entirely hydrophobic and can lead to poor aqueous solubility. The difluoromethyl (-CHF2) group in this compound acts as a lipophilic hydrogen bond donor [3]. Because of the strong electron-withdrawing nature of the two fluorine atoms, the remaining C-H bond is highly polarized, allowing it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups[3][4]. This enables the molecule to participate in weak hydrogen bonding within a target protein's binding pocket while maintaining the lipophilicity required for cell membrane permeability.

The Fluorine-Nitro Synergy

The nitro group (-NO2) serves as a masked amine, providing a reliable synthetic handle for cross-coupling or amidation after reduction. The two fluorine atoms at positions 2 and 4 serve a dual purpose:

  • Metabolic Shielding: They block the aromatic ring from oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes).

  • Electronic Modulation: They strongly withdraw electron density from the ring, drastically lowering the pKa of the resulting aniline (post-reduction), which is highly advantageous for designing drugs that must remain un-ionized in physiological pH environments.

Table 1: Comparative Physicochemical Property Matrix

The following table summarizes the quantitative advantages of the -CHF2 motif compared to traditional analogs.

Property2,4-Difluoro-6-nitrobenzodifluorideTrifluoromethyl Analog (-CF3)Toluene Analog (-CH3)
CAS Number 1805063-56-2[1]N/AN/A
Molecular Weight 209.10 g/mol [2]227.09 g/mol 173.13 g/mol
Hydrogen Bond Donor Yes (Weak, via -CHF2)[3]NoNo
Lipophilicity (LogP) HighVery HighModerate
Metabolic Stability High (CYP450 resistant)[4]HighLow (Benzylic oxidation)
Steric Bulk (Volume) ~24 ų~28 ų~17 ų

Metabolic Pathway Implications

The primary biological causality for utilizing 2,4-Difluoro-6-nitrobenzodifluoride is the evasion of first-pass metabolism. Traditional methyl groups are rapidly oxidized by hepatic CYP450 enzymes to alcohols and subsequently to carboxylic acids, leading to rapid renal clearance. The -CHF2 group sterically and electronically resists this oxidation, prolonging the drug's half-life[4].

MetabolicPathway cluster_0 Traditional Motif (-CH3) cluster_1 Bioisostere Motif (-CHF2) A1 Aryl-CH3 A2 Aryl-CH2OH (CYP450 Oxidation) A1->A2 CYP450 A3 Aryl-COOH (Rapid Clearance) A2->A3 Oxidation B1 Aryl-CHF2 (CAS: 1805063-56-2 derived) B2 Metabolic Resistance (Steric & Electronic Shielding) B1->B2 CYP450 Evasion B3 Prolonged Half-Life (Target Engagement) B2->B3 Sustained Exposure

CYP450 metabolic pathway comparison: stability of the -CHF2 bioisostere vs. traditional -CH3 motif.

Experimental Methodologies & Self-Validating Protocols

To utilize this building block effectively, researchers must navigate the extreme electron deficiency of the aromatic system. Standard protocols often fail due to unwanted side reactions (e.g., hydrodefluorination) or poor nucleophilicity.

SyntheticWorkflow N1 Step 1: Starting Material 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) N2 Step 2: Chemoselective Reduction Fe, NH4Cl, EtOH/H2O, 80°C (Avoids defluorination) N1->N2 N3 Step 3: Intermediate 2,4-Difluoro-6-(difluoromethyl)aniline (Electron-deficient) N2->N3 N4 Step 4: Electrophilic Coupling Acid Chloride, Pyridine, DCM (Overcomes low nucleophilicity) N3->N4 N5 Step 5: Final API Scaffold Fluorinated Amide Derivative N4->N5

Synthetic workflow from 2,4-Difluoro-6-nitrobenzodifluoride to a functionalized API scaffold.

Protocol 1: Chemoselective Nitro Reduction

Causality: Catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided here. The palladium catalyst can readily insert into the activated C-F bonds or the C-CHF2 bond, leading to hydrodefluorination. A dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) provides absolute chemoselectivity for the nitro group.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq) to the vigorously stirring solution at room temperature.

  • Reaction: Heat the suspension to 80°C. The reaction typically reaches completion within 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.7, UV active) must completely disappear, replaced by a polar amine spot (Rf ~0.3).

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove iron salts, and wash the filter cake with EtOAc. Concentrate the filtrate, extract with EtOAc/H2O, dry the organic layer over Na2SO4, and evaporate.

  • Post-Isolation Validation: Analyze via 1H and 19F NMR.

    • 1H NMR: Look for the characteristic -CHF2 triplet (

      
       Hz) at ~6.8 ppm and the broad -NH2 singlet at ~5.0 ppm.
      
    • 19F NMR: Confirm the retention of the -CHF2 doublet (typically between -110 and -115 ppm) to prove no defluorination occurred.

Protocol 2: Amidation of the Deactivated Aniline

Causality: The resulting 2,4-difluoro-6-(difluoromethyl)aniline is exceptionally electron-poor. Standard peptide coupling reagents (like EDC/HOBt or HATU) will fail because the aniline nitrogen lacks sufficient nucleophilicity to attack the activated ester. Therefore, a highly reactive electrophile (an acid chloride) combined with a nucleophilic catalyst/base (Pyridine) is mandatory.

Step-by-Step Methodology:

  • Setup: Dissolve the aniline intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (3.0 eq) and cool the mixture to 0°C in an ice bath.

  • Electrophile Addition: Dropwise, add the desired Acid Chloride (1.2 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Because the starting aniline is highly deactivated, it will ionize poorly in positive ESI. However, the successful formation of the amide will yield a distinct

    
     peak.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1N HCl (to remove excess pyridine), dry over MgSO4, and concentrate. Purify via flash chromatography.

  • Post-Isolation Validation: 1H NMR must show the disappearance of the broad aniline -NH2 singlet and the emergence of a sharp, strongly downfield amide -NH singlet (

    
     ppm).
    

Comprehensive References

  • ChemSrc Chemical Database Title: 1805063-56-2 | 2,4-Difluoro-6-nitrobenzodifluoride Physical and Chemical Properties Source: ChemSrc URL:[Link]

  • Difluoromethyl Bioisostere Research Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry, ACS Publications (2017) URL:[Link]

  • Late-Stage Difluoromethylation Review Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews, RSC Publishing (2021) URL:[Link]

Sources

Foundational

Strategic Deployment of Fluorinated Nitrobenzenes in Drug Discovery: A Comparative Analysis of 2,4-Difluoro-6-nitrobenzodifluoride vs. 2,4-Difluoro-6-nitrobenzotrifluoride

Executive Summary In the vanguard of modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the vanguard of modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Currently, nearly one-third of blockbuster drugs contain at least one fluorine atom[1]. Among the most versatile starting materials for these complex molecules are highly functionalized fluoronitrobenzenes.

This technical guide provides an in-depth comparative analysis of two critical building blocks: 2,4-Difluoro-6-nitrobenzotrifluoride and 2,4-Difluoro-6-nitrobenzodifluoride . While they differ by only a single hydrogen atom within their fluoroalkyl groups (–CF₃ vs. –CHF₂), this subtle stereoelectronic shift profoundly impacts their physicochemical properties, hydrogen-bonding capabilities, and downstream synthetic utility. By mastering the mechanistic nuances of these scaffolds, researchers can precisely engineer regioselective Nucleophilic Aromatic Substitution (SNAr) workflows to accelerate the discovery of novel kinase inhibitors, CNS therapeutics, and agrochemicals[2].

Structural and Physicochemical Profiling

To effectively deploy these intermediates, one must first understand their exact substitution patterns. Both compounds share a core 1-fluoroalkyl-2,4-difluoro-6-nitrobenzene architecture. The primary distinction lies at the C1 position.

  • The Trifluoromethyl Group (–CF₃): Found in 2,4-Difluoro-6-nitrobenzotrifluoride[3], the –CF₃ group acts as a "Teflon-like" shield. It is highly lipophilic, metabolically inert, and exerts a powerful electron-withdrawing inductive effect (–I). It completely lacks hydrogen bond donor (HBD) capacity.

  • The Difluoromethyl Group (–CHF₂): Found in 2,4-Difluoro-6-nitrobenzodifluoride[4], the –CHF₂ group serves as a lipophilic bioisostere for alcohols and thiols. The polarized C–H bond acts as a weak hydrogen bond donor, allowing it to interact with protein backbones (e.g., kinase hinge regions) while slightly improving aqueous solubility compared to its –CF₃ counterpart.

Comparative Data Analysis
Property2,4-Difluoro-6-nitrobenzotrifluoride2,4-Difluoro-6-nitrobenzodifluoride
CAS Registry Number 1803730-36-0[3]1805063-56-2[4]
Molecular Formula C₇H₂F₅NO₂C₇H₃F₄NO₂
Molecular Weight 227.09 g/mol 209.10 g/mol
C1 Substituent Trifluoromethyl (–CF₃)Difluoromethyl (–CHF₂)
H-Bond Donor Capacity None (Strictly Lipophilic)Weak H-Bond Donor
Lipophilicity (ClogP) HigherModerately High
Steric Demand (A-value) ~2.1 kcal/mol~1.7 kcal/mol

Mechanistic Implications in SNAr

The synthetic utility of these building blocks hinges on their reactivity in Nucleophilic Aromatic Substitution (SNAr)[5]. A critical, often-overlooked mechanistic nuance in these specific scaffolds is the relative positioning of the activating groups.

In standard SNAr, the nitro group provides resonance stabilization (–M effect) to the intermediate Meisenheimer complex. However, in 1-fluoroalkyl-2,4-difluoro-6-nitrobenzene, the leaving fluorines at C2 and C4 are meta to the nitro group at C6. Consequently, the nitro group cannot stabilize the negative charge via resonance; it acts purely as a massive inductive (–I) amplifier.

Instead, the resonance and negative hyperconjugative stabilization of the Meisenheimer complex is driven entirely by the fluoroalkyl group (–CF₃ or –CHF₂) at C1.

  • Attack at C4 places the negative charge on C1, C3, and C5. The charge at C1 is strongly stabilized by the adjacent fluoroalkyl group.

  • Attack at C2 is electronically favored but highly sterically hindered by the adjacent bulky fluoroalkyl group.

Therefore, SNAr on these scaffolds is highly regioselective for the C4 position under kinetic control.

SNAr_Mechanism Start 1-Fluoroalkyl-2,4-difluoro-6-nitrobenzene (-CF3 or -CHF2 at C1) Nucleophile Amine Nucleophile (e.g., R-NH2) Start->Nucleophile Meisenheimer_C4 Meisenheimer Complex at C4 Charge delocalized to C1, C3, C5 (Stabilized by C1-Fluoroalkyl) Nucleophile->Meisenheimer_C4 Attack at C4 (Low Steric Hindrance) Meisenheimer_C2 Meisenheimer Complex at C2 Sterically Hindered by C1-Group Nucleophile->Meisenheimer_C2 Attack at C2 (High Steric Hindrance) Product_C4 C4-Substituted Product (Major / Kinetic & Thermodynamic) Meisenheimer_C4->Product_C4 F- Elimination Product_C2 C2-Substituted Product (Minor / Trace) Meisenheimer_C2->Product_C2 F- Elimination

Figure 1: Regioselective SNAr mechanistic pathway highlighting Meisenheimer complex stabilization.

Experimental Workflows: Regioselective SNAr Protocol

To translate these mechanistic principles into a self-validating synthetic system, the following protocol outlines the C4-selective amination of either building block.

Objective: Selective SNAr of the C4 fluorine using a primary or secondary amine (e.g., morpholine).

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 1.0 equivalent of the fluorinated nitrobenzene in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Causality: THF provides excellent solvation for both the organic starting materials and the resulting polar intermediates, while remaining liquid at the low temperatures required for kinetic control.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy restricts the reaction strictly to the kinetic pathway. This prevents the nucleophile from overcoming the steric barrier at C2, ensuring exclusive C4 substitution.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the highly corrosive hydrofluoric acid (HF) generated during the reaction, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Nucleophile Introduction: Add 1.05 equivalents of the amine nucleophile dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes and exothermic runaway, maintaining the strict kinetic control established in Step 2.

  • Monitoring & Quenching: Stir at 0 °C for 2 hours. Monitor the consumption of the starting material via LC-MS. Once complete, quench with saturated aqueous NH₄Cl.

    • Causality: The intense electron deficiency of the ring ensures rapid conversion even at 0 °C. NH₄Cl safely neutralizes the basic mixture without causing hydrolysis of the remaining C2 fluorine.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the C4-substituted intermediate.

Downstream Applications in Drug Design

The resulting 4-amino-2-fluoro-6-nitro-1-fluoroalkylbenzenes are highly prized intermediates in the synthesis of complex heterocyclic APIs[1]. Following the SNAr step, the nitro group is typically reduced to an aniline. This diamine intermediate is perfectly primed for cyclization into benzimidazoles or benzothiazoles—privileged scaffolds frequently found in targeted oncology therapies and serotonin transporter ligands.

Drug_Discovery BB Fluorinated Building Block SNAr Regioselective SNAr at C4 BB->SNAr R-NH2 DIPEA, THF Reduction Nitro Reduction (NO2 to NH2) SNAr->Reduction Pd/C, H2 or Fe/NH4Cl Cyclization Heterocycle Formation Reduction->Cyclization Aldehyde/Oxidation or Orthoester API Target API (e.g., Kinase Inhibitor) Cyclization->API

Figure 2: Synthetic workflow from fluorinated building block to active pharmaceutical ingredient.

By carefully selecting between the –CF₃ and –CHF₂ derivatives at the onset of a drug discovery program, medicinal chemists can pre-program the metabolic stability and target-binding affinity of the final API, ultimately reducing late-stage attrition rates.

References

  • 10xchem.com. "1803730-36-0 | 2,4-Difluoro-6-nitrobenzotrifluoride".
  • Matrix Scientific. "1805063-56-2 Cas No. | 2,4-Difluoro-6-nitrobenzodifluoride".
  • Sparrow Chemical. "Fluoronitrobenzene Series".
  • Alfa Chemistry.
  • ResearchGate.

Sources

Exploratory

Molecular Weight and Formula Elucidation of 2,4-Difluoro-6-nitrobenzodifluoride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for modulating pharmacokinetics and target affinity. 2,4-Difluoro-6-nitrobenzodifluoride (CAS Registry Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for modulating pharmacokinetics and target affinity. 2,4-Difluoro-6-nitrobenzodifluoride (CAS Registry Number: 1805063-56-2)[1] is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative breakdown of its molecular weight, chemical formula, and the rigorous analytical protocols required to validate its structural integrity in a drug development setting.

Structural Elucidation & Chemical Identity

While "benzodifluoride" is a common industry shorthand, the precise IUPAC nomenclature for this compound is 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene .

The structural formula is C₇H₃F₄NO₂ [2], derived from a central benzene ring substituted with:

  • A difluoromethyl group (-CHF₂) at the C1 position.

  • Fluorine atoms at the C2 and C4 positions.

  • A nitro group (-NO₂) at the C6 position.

G Core 2,4-Difluoro-6-nitrobenzodifluoride MW: 209.10 g/mol CHF2 -CHF2 Group (C1) Lipophilic H-Bond Donor Core->CHF2 NO2 -NO2 Group (C6) Electron Withdrawing Core->NO2 F_atoms Fluorines (C2, C4) Modulate Lipophilicity Core->F_atoms

Structural deconstruction of 2,4-Difluoro-6-nitrobenzodifluoride and substituent effects.

Physicochemical Properties & Drug Discovery Relevance

Understanding the causality behind selecting this specific building block requires analyzing its functional groups:

  • The Difluoromethyl (-CHF₂) Motif: Unlike the fully fluorinated and highly hydrophobic -CF₃ group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor[3]. This unique property allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. By replacing these traditional groups with -CHF₂, medicinal chemists can significantly improve membrane permeability and metabolic stability without sacrificing target binding affinity[3].

  • Fluorinated Nitroaromatics: The combination of an electron-withdrawing nitro group and multiple fluorine atoms renders the aromatic ring highly electron-deficient. This makes the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), allowing for rapid, late-stage functionalization with amines or thiols during drug discovery[4].

Table 1: Quantitative Elemental Composition

To facilitate high-resolution mass spectrometry (HRMS) calibration, the exact isotopic mass must be utilized rather than the average molecular weight.

PropertyValueCalculation / Note
Molecular Formula C₇H₃F₄NO₂Confirmed via elemental analysis.
Average Molecular Weight 209.10 g/mol Based on standard atomic weights.
Monoisotopic Exact Mass 209.0099 DaC (84.0000) + H (3.0235) + F (75.9936) + N (14.0031) + O (31.9898)
Elemental Analysis C: 40.21%, H: 1.45%, F: 36.34%, N: 6.70%, O: 15.30%Theoretical mass fractions.

Analytical Validation Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate a dual-orthogonal approach to verify the identity and formula of this building block. Relying solely on standard LC-MS is a common pitfall; highly fluorinated nitroaromatics often exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) due to their lack of basic/acidic sites and high lipophilicity.

GC-EI-HRMS Protocol (Gas Chromatography - Electron Ionization)

Causality: GC-EI provides "hard" ionization, yielding a robust radical molecular ion [M]⁺· or characteristic fragments (e.g., loss of NO₂ or F), which is critical for non-polar fluorinated compounds.

  • Step 1 (Sample Prep): Dissolve 1.0 mg of 2,4-Difluoro-6-nitrobenzodifluoride in 1.0 mL of GC-grade dichloromethane (DCM).

  • Step 2 (Injection): Inject 1 µL in split mode (1:50) onto a standard DB-5MS capillary column.

  • Step 3 (Ionization): Apply 70 eV electron ionization.

  • Step 4 (Detection): Scan in high-resolution mode (Resolution > 30,000). Target the exact mass of the radical cation at m/z 209.0100.

  • Self-Validation Check: The mass error must be strictly < 5 ppm . If the error exceeds this threshold, the TOF/Orbitrap analyzer must be recalibrated using a known calibrant (e.g., PFTBA) before proceeding.

Multinuclear NMR Protocol (¹H, ¹³C, ¹⁹F)

Causality: While HRMS confirms the C₇H₃F₄NO₂ formula, NMR is mandatory to confirm the regiochemistry (positions of the fluorines) and the integrity of the -CHF₂ group.

  • Step 1 (Sample Prep): Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

  • Step 2 (Acquisition): Acquire ¹⁹F spectra at 376 MHz and ¹H spectra at 400 MHz.

  • Self-Validation Check (The ~55 Hz Rule): The -CHF₂ proton is coupled to two equivalent geminal fluorines. Therefore, it must appear as a triplet in the ¹H spectrum with a coupling constant (²J₋HF) of approximately 55 Hz. Conversely, in the ¹⁹F spectrum, these same fluorines are coupled to one proton, appearing as a doublet (²J₋FH ≈ 55 Hz). If this specific coupling pattern is absent, the difluoromethyl group has degraded.

Table 2: Expected NMR Spectral Parameters
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H ~ 6.50 - 7.20Triplet (t)²J₋HF ≈ 55 Hz-CHF ₂ proton
¹H ~ 7.30 - 8.10Multiplets (m)-Aromatic protons (C3, C5)
¹⁹F ~ -110 to -120Doublet (d)²J₋FH ≈ 55 Hz-CHF ₂ fluorines
¹⁹F ~ -100 to -115Multiplets (m)-Aromatic fluorines (C2, C4)

Analytical Workflow Visualization

Workflow Prep Sample Preparation 1 mg in DCM / 15 mg in CDCl3 GC GC-EI-HRMS Target m/z: 209.0100 Prep->GC NMR Multinuclear NMR 1H and 19F Analysis Prep->NMR Val_GC Validation: Mass Error < 5 ppm GC->Val_GC Val_NMR Validation: 2J_HF ≈ 55 Hz Triplet NMR->Val_NMR Approve Formula & Structure Confirmed C7H3F4NO2 Val_GC->Approve Val_NMR->Approve

Self-validating analytical workflow for molecular weight and formula verification.

References

  • Matrix Scientific. "1805063-56-2 Cas No. 2,4-Difluoro-6-nitrobenzodifluoride".
  • Chemsrc. "1805063-56-2_2,4-Difluoro-6-nitrobenzodifluoride".
  • Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective". RSC Publishing.
  • PubMed Central (PMC). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties".

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 2,4-Difluoro-6-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and essential technical data for 2,4-Difluoro-6-nitrobenzene (CAS No. 446-35-5), a cri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and essential technical data for 2,4-Difluoro-6-nitrobenzene (CAS No. 446-35-5), a critical reagent in synthetic chemistry and drug discovery. The following sections are designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental success.

Section 1: Chemical Identity and Hazard Profile

2,4-Difluoro-6-nitrobenzene is a yellow liquid at room temperature, characterized by its benzene-like odor.[1] Its utility as a building block in nucleophilic aromatic substitution reactions is well-established.[2][3][4] However, its reactivity also underpins its significant hazard profile, which demands rigorous adherence to safety protocols.

Chemical and Physical Properties

PropertyValueSource
CAS Number 446-35-5[2][5]
Molecular Formula C6H3F2NO2[1][2]
Molecular Weight 159.09 g/mol [1][2][6]
Appearance Clear yellow liquid[1][3]
Melting Point 9-10 °C[2][3][7]
Boiling Point 203-204 °C[2][3][7]
Density 1.451 g/mL at 25 °C[2][3][7]
Flash Point 90-91 °C[1][2]
Solubility Insoluble in water[3]

Hazard Classification

This compound is classified as toxic and an irritant. The primary hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][8]

  • Skin and Eye Irritation: Causes serious eye irritation and skin irritation.[5][9]

  • Respiratory Irritation: May cause respiratory irritation.[5][9]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10]

Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin).[10] The onset of symptoms may be delayed.[1][10]

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any new procedure involving 2,4-Difluoro-6-nitrobenzene. The following PPE is mandatory to minimize exposure.

Personal Protective Equipment (PPE) Protocol

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][10] Standard safety glasses are not sufficient.

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton®. Inspect gloves for any signs of degradation or perforation before and during use.[5]

  • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[10]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[9] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect All Materials prep_fume_hood->prep_materials handle_dispense Dispense in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_transport Use Secondary Containment for Transport handle_dispense->handle_transport handle_reaction Set Up Reaction in Fume Hood handle_transport->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate After Experiment cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safely handling 2,4-Difluoro-6-nitrobenzene.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing immediately.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[5][10]

Spill and Leak Procedures

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][5] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency Response Decision Tree

cluster_exposure Personnel Exposure cluster_spill Spill or Leak start Incident Occurs exp_skin Skin/Eye Contact start->exp_skin exp_inhalation Inhalation start->exp_inhalation exp_ingestion Ingestion start->exp_ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_flush Flush with Water for 15+ min exp_skin->action_flush action_remove_clothing Remove Contaminated Clothing exp_skin->action_remove_clothing action_fresh_air Move to Fresh Air exp_inhalation->action_fresh_air action_rinse_mouth Rinse Mouth, Do NOT Induce Vomiting exp_ingestion->action_rinse_mouth action_absorb Absorb with Inert Material spill_small->action_absorb action_collect Collect for Disposal spill_small->action_collect action_evacuate Evacuate Area spill_large->action_evacuate action_call_ehs Contact Emergency Services / EHS spill_large->action_call_ehs end_medical Seek Immediate Medical Attention action_flush->end_medical action_remove_clothing->end_medical action_fresh_air->end_medical action_rinse_mouth->end_medical end_report Report Incident action_collect->end_report action_call_ehs->end_report

Caption: A decision tree for responding to emergencies involving 2,4-Difluoro-6-nitrobenzene.

Section 4: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage Guidelines

  • Store in a cool, dry, and well-ventilated area.[1][10]

  • Keep containers tightly closed to prevent leakage.[10]

  • Store away from incompatible materials such as strong bases and strong oxidizing agents.[3]

  • The storage area should be locked.[10]

Waste Disposal

  • Dispose of unused product and contaminated materials as hazardous waste.[10]

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5][10]

  • Do not allow the product to enter drains.[5]

Section 5: Firefighting Measures

2,4-Difluoro-6-nitrobenzene is a combustible liquid.[1]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5][10]

  • Special Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride may be generated.[9][10]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 6: Reactivity and Stability
  • Stability: The compound is stable under recommended storage conditions.[3][10]

  • Conditions to Avoid: Avoid heat, flames, and sparks.[1][5][10]

  • Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[9]

This guide is intended to supplement, not replace, formal safety training and the specific Safety Data Sheet provided by the manufacturer. Always consult the most current SDS for your specific product before use.

References

  • West Liberty University. (2009, July 20). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]

  • Multichem Exports. (n.d.). 2,4-DIFLUORONITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-6-nitrophenol. Retrieved from [Link]

  • Fisher Scientific. (2012, July 26). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

Sources

Exploratory

Structural, Nomenclatural, and Synthetic Profiling of 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter highly specialized fluorinated building blocks whose commercial catalog names obscure their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter highly specialized fluorinated building blocks whose commercial catalog names obscure their true chemical nature. 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene is a prime example. This highly polarized, electron-deficient aromatic system is a critical precursor in the synthesis of advanced therapeutics, particularly Diacylglycerol Kinase zeta (DGKζ) inhibitors used in cancer immunotherapy[1].

This whitepaper provides an in-depth technical deconstruction of this molecule. We will resolve its nomenclature discrepancies, analyze its unique electronic topology—specifically the counterintuitive meta-relationship of its leaving groups—and establish self-validating experimental protocols for its utilization in medicinal chemistry workflows.

Nomenclatural Deconstruction & IUPAC Standardization

In commercial databases, this compound is routinely listed as "1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene" to conceptually anchor the molecule around the difluoromethyl (-CHF₂) group[2]. However, for rigorous patent filing and structural database integrity, we must derive its Preferred IUPAC Name (PIN) according to the IUPAC Blue Book (P-14.4) rules.

Derivation Logic:

  • Identify Substituents & Alphabetize: The ring substituents are difluoromethyl, fluoro, and nitro.

  • Determine Lowest Locant Set: The catalog numbering (1, 2, 4, 6) is not the lowest possible set. By re-numbering the ring starting from the fluorine at C2, we achieve the locant set 1, 2, 3, 5 .

  • Apply Alphabetical Priority: We have two possible 1,2,3,5 numbering schemes:

    • Scheme A: 2-(difluoromethyl)-1,5-difluoro-3-nitrobenzene (Fluoro locants: 1,5)

    • Scheme B: 2-(difluoromethyl)-3,5-difluoro-1-nitrobenzene (Fluoro locants: 3,5)

Nomenclature cluster_0 Commercial Catalog Name cluster_1 IUPAC PIN Derivation A 1-(difluoromethyl) 2,4-difluoro 6-nitrobenzene B Lowest Locant Set: 1, 2, 3, 5 A->B Re-numbering C 2-(difluoromethyl) 1,5-difluoro 3-nitrobenzene B->C Alphabetical Priority

Figure 1: IUPAC nomenclature resolution from common catalog name to the PIN.

Physicochemical & Electronic Profiling

To successfully deploy this scaffold in synthesis, one must understand its physicochemical parameters and electronic topology.

Quantitative Data Summary
PropertyValueComputational / Experimental Basis
Common Name 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzeneCommercial Catalog Standard
Preferred IUPAC Name 2-(difluoromethyl)-1,5-difluoro-3-nitrobenzeneIUPAC Blue Book (P-14.4)
Molecular Formula C₇H₃F₄NO₂-
Molecular Weight 209.10 g/mol Calculated[3]
Exact Mass 209.01 DaCalculated[3]
Topological Polar Surface Area 45.8 ŲNO₂ group contribution[3]
Predicted logP (XLogP3) ~2.7Lipophilicity enhanced by -CHF₂
Mechanistic Insight: The "Meta-Trap"

A critical error made by junior chemists is assuming this molecule behaves like standard 2,4-difluoronitrobenzene. In standard 2,4-difluoronitrobenzene, the fluorine atoms are ortho and para to the nitro group, making them highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

However, in 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene , the nitro group is at C6, while the fluorines are at C2 and C4. Both fluorine atoms are meta to the nitro group. Consequently, the nitro group cannot stabilize the Meisenheimer complex via resonance. Any SₙAr activation must rely entirely on the weaker electron-withdrawing effect of the -CHF₂ group (which is ortho to C2 and para to C4). This makes SₙAr exceptionally difficult, dictating that synthetic workflows must either utilize forcing conditions or pivot to reducing the nitro group first.

Synthetic Workflows & Experimental Protocols

Based on the electronic constraints identified above, the most robust approach to functionalizing this scaffold is a chemoselective nitro reduction followed by downstream coupling.

Workflow SM Starting Material 2-(difluoromethyl)-1,5-difluoro-3-nitrobenzene Red Step 1: Nitro Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C SM->Red Chemoselective (Avoids Defluorination) Aniline Intermediate 2-(difluoromethyl)-3,5-difluoroaniline Red->Aniline High Yield (>90%) Coupling Step 2: Amide Coupling Electrophile, DIPEA, DMF Aniline->Coupling Nucleophilic Nitrogen Product Target Scaffold Kinase / DGKζ Inhibitor Precursor Coupling->Product Drug Discovery Pipeline

Figure 2: Standard synthetic workflow for the fluorinated nitrobenzene scaffold.

Protocol 1: Chemoselective Nitro Reduction (Self-Validating System)

Causality: Standard catalytic hydrogenation (Pd/C, H₂) carries a severe risk of hydrodefluorination on highly electron-deficient rings. To preserve the meta-fluorines and the sensitive -CHF₂ group, a milder Single-Electron Transfer (SET) reduction using Iron powder and Ammonium Chloride is mandated.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene (10.0 mmol, 2.09 g) in a 4:1 mixture of Ethanol (40 mL) and DI Water (10 mL).

  • Reagent Addition: Add solid NH₄Cl (50.0 mmol, 2.67 g) followed by fine Iron (Fe) powder (50.0 mmol, 2.79 g). Note: Ensure the Fe powder is unoxidized for optimal SET efficiency.

  • Reaction Execution: Attach a reflux condenser and heat the vigorously stirred suspension to 80°C for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material (m/z 209) and the appearance of the aniline product (m/z 179) confirms conversion. The absence of m/z 161 peaks validates that no defluorination has occurred.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot EtOAc (3 × 30 mL). Concentrate the filtrate in vacuo, partition between EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the pure aniline.

Protocol 2: SₙAr Under Forcing Conditions

Causality: If direct substitution of the fluorine is absolutely required prior to reduction, standard amine bases will fail due to the meta-nitro trap. Forcing conditions utilizing strong anionic nucleophiles (e.g., sodium alkoxides/phenoxides) and high thermal energy are required to overcome the activation barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrobenzene (5.0 mmol) in anhydrous DMF (15 mL) under an inert N₂ atmosphere.

  • Nucleophile Addition: Slowly add Sodium Phenoxide (5.5 mmol) at 0°C to prevent uncontrolled exotherms.

  • Reaction Execution: Heat the sealed vessel to 100°C for 18–24 hours.

  • Workup: Quench with ice water (50 mL). Extract the resulting product with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with 5% aqueous LiCl to remove residual DMF.

Applications in Oncology and Immunotherapy

The strategic placement of the -CHF₂ group alongside multiple fluorine atoms makes this scaffold a highly prized bioisostere in modern drug design. The -CHF₂ moiety acts as a lipophilic hydrogen-bond donor, enhancing membrane permeability while maintaining metabolic stability against cytochrome P450 oxidation[2].

Most notably, derivatives of this specific isomer have been heavily utilized in the synthesis of Diacylglycerol Kinase zeta (DGKζ) inhibitors [1]. DGKζ is an enzyme that phosphorylates diacylglycerol (DAG) to phosphatidic acid (PA), acting as a negative regulator of T-cell receptor signaling. By incorporating this rigid, fluorinated scaffold into pyridazinyl thiazolecarboxamide compounds, researchers have successfully developed potent DGKζ inhibitors[4]. These inhibitors prevent the deactivation of T-cells, thereby overcoming resistance to anti-PD-1 and anti-PD-L1 immune checkpoint blockades in advanced cancer immunotherapies[4].

References

  • Benchchem. 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. 2

  • Google Patents (US 12227517 B2). Compound useful as an active ingredient of a pharmaceutical composition for treatment of cancer related to activation of immune cells. 1

  • Google Patents (WO2021132422A1). Pyridazinyl thiazolecarboxamide compound. 4

  • PubChem. 3-Fluoro-4-nitrobenzotrifluoride | C7H3F4NO2 - Computed Properties. 3

Sources

Foundational

Physical Properties and Characterization of Fluorinated Nitrobenzodifluoride Derivatives: A Technical Whitepaper

Executive Summary Fluorinated nitrobenzodifluoride derivatives represent a highly specialized class of chemical building blocks essential to modern pharmaceutical and agrochemical drug design. Characterized by the presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitrobenzodifluoride derivatives represent a highly specialized class of chemical building blocks essential to modern pharmaceutical and agrochemical drug design. Characterized by the presence of a difluoromethyl (–CHF₂) group, a nitro (–NO₂) group, and additional aromatic fluorination, these compounds offer a unique physicochemical profile[1][2]. Unlike the fully fluorinated trifluoromethyl (–CF₃) analogs, the –CHF₂ group acts as a lipophilic hydrogen bond donor, profoundly altering the molecule's solvation, density, and target-binding kinetics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the physical properties of these derivatives, explore the rigorous, self-validating methodologies required for their synthesis and characterization, and outline their implications in advanced drug development.

Structural Causality: The –CHF₂ and –NO₂ Synergy

The physical properties of fluorinated nitrobenzodifluorides are dictated by the push-pull electronic dynamics of their functional groups.

  • The Difluoromethyl (–CHF₂) Group: While often compared to the –CF₃ group, the –CHF₂ moiety possesses a polarized C–H bond due to the extreme electronegativity of the adjacent fluorine atoms. This allows the molecule to participate in hydrogen bonding as a donor, which increases its boiling point and alters its partition coefficient (LogP) compared to non-hydrogen-bonding analogs.

  • The Nitro (–NO₂) Group: As a strong electron-withdrawing group (EWG), the nitro group significantly lowers the pKa of any adjacent protons and increases the overall dipole moment of the molecule. However, aromatic nitro compounds inherently possess explosive tendencies, which are exacerbated in the presence of strong bases or reducing agents[3][4].

  • Aromatic Fluorination: Additional fluorine atoms on the benzene ring increase the molecule's resistance to oxidative metabolism (e.g., by Cytochrome P450 enzymes) while increasing the overall density of the compound to >1.4 g/cm³[1].

SPR N1 Fluorinated Nitrobenzodifluoride Core Structure N2 -CHF2 Group (Lipophilic H-Bond Donor) N1->N2 N3 -NO2 Group (Strong Electron Withdrawing) N1->N3 N4 Aromatic Fluorination (Metabolic Stability) N1->N4 N5 Increased LogP & Membrane Permeability N2->N5 N6 Altered Dipole Moment & Target Binding Kinetics N2->N6 N3->N6 N7 High Density (>1.4 g/cm³) & Thermal Stability N3->N7 N4->N5 N4->N7

Caption: Logical structure-property relationships of fluorinated nitrobenzodifluoride derivatives.

Thermodynamic and Physicochemical Properties

Because of their unique structural composition, these derivatives typically present as dense, oily, straw-colored liquids at room temperature[3][4]. They exhibit low vapor pressure but are highly stable under standard conditions, with boiling points often exceeding 200°C.

Table 1: Comparative Physical Properties of Selected Derivatives
CompoundMolecular FormulaMolecular WeightDensity (g/cm³)Boiling Point (°C)Physical State
4-Fluoro-2-methyl-3-nitrobenzodifluoride C₈H₆F₃NO₂205.13 g/mol ~1.482~352.9Oily Liquid[1]
1-(Difluoro(nitro)methyl)-2-fluorobenzene C₇H₄F₃NO₂191.11 g/mol >1.400>200.0Oily Liquid[2]
3-Nitrobenzotrifluoride (Reference)C₇H₄F₃NO₂191.11 g/mol 1.436200 - 205Clear Yellow Liquid[3]

Note: Thermal decomposition of these compounds releases highly toxic fumes, including gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx)[3][5].

Experimental Methodologies for Synthesis and Characterization

Continuous Flow Synthesis (Balz-Schiemann Protocol)

Synthesizing fluorinated nitroaromatics via batch chemistry is notoriously dangerous due to the accumulation of unstable diazonium intermediates[6]. To mitigate this, we employ a continuous flow microreactor system.

Step-by-Step Methodology:

  • Feed Preparation:

    • Feed A: Dissolve the precursor (e.g., fluoro-nitroaniline) in aqueous tetrafluoroboric acid (HBF₄).

    • Feed B: Prepare an aqueous solution of sodium nitrite (NaNO₂).

    • Causality: HBF₄ is strictly used instead of HCl. This prevents the competitive formation of aryl chlorides during thermal decomposition, ensuring high fluorine purity in the final benzodifluoride core[6].

  • Diazotization: Pump Feeds A and B into a T-mixer, directing the output through a reactor coil cooled to 10°C with a 10-minute residence time.

    • Causality: The T-mixer ensures instantaneous, diffusion-limited mixing. This prevents localized concentration gradients that could lead to the formation of explosive triazene byproducts.

  • Thermal Fluorination: Direct the diazonium stream into a second reactor coil heated to 60–90°C with a residence time of <1 minute[6].

    • Causality: The short residence time precisely controls the exothermic nitrogen release, preventing the thermal runaway characteristic of batch nitroaromatic processing.

  • Self-Validation Check: The reaction stream is continuously monitored via inline ReactIR spectroscopy. The disappearance of the diazonium N≡N stretch (~2250 cm⁻¹) and the appearance of the C–F stretch (~1000–1100 cm⁻¹) confirm complete conversion before the mixture enters the quenching stage.

FlowSynthesis A Feed A: Fluoro-nitroaniline in HBF4 C T-Mixer (Continuous Flow) A->C B Feed B: NaNO2 (aq) B->C D Diazotization Coil (10°C, 10 min) C->D Mixed Feeds E Fluorination Coil (60-90°C, <1 min) D->E Diazonium Salt F Quenching & Phase Separation E->F Thermal N2 Release G Fluorinated Nitrobenzodifluoride F->G Purified Product

Caption: Continuous flow synthesis of fluorinated nitrobenzodifluorides via Balz-Schiemann reaction.

Lipophilicity (LogP) Determination via Shake-Flask Method

Understanding the solvation properties of the –CHF₂ group requires precise LogP measurements.

Step-by-Step Methodology:

  • Equilibration: Pre-saturate n-octanol and HPLC-grade water by stirring them together for 24 hours prior to the experiment.

    • Causality: If the phases are not mutually saturated before introducing the fluorinated nitrobenzodifluoride, volumetric shifts will occur during the assay, skewing the final concentration calculations.

  • Partitioning: Introduce 10 mg of the analyte into the biphasic system. Agitate mechanically for 60 minutes at exactly 25.0°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Because these fluorinated derivatives have exceptionally high densities (>1.4 g/cm³)[1], they easily form micro-emulsions in the aqueous layer. Centrifugation is mandatory to break these emulsions; otherwise, the aqueous concentration will be artificially inflated, resulting in a falsely low LogP.

  • Self-Validation Check (Mass Balance): Quantify both phases using HPLC-UV. The total mass of the compound detected in the octanol and water phases must equal the initial mass added (±2%). A deviation indicates compound degradation, volatilization, or incomplete phase separation, rendering the run invalid.

Implications in Drug Development

The physical properties of fluorinated nitrobenzodifluoride derivatives make them highly sought-after intermediates in medicinal chemistry[1]. The combination of the –NO₂ group and the –CHF₂ group creates a highly polarized molecule. When the nitro group is subsequently reduced to an amine (using reducing agents like lithium aluminum hydride or catalytic hydrogenation)[1], the resulting aniline derivative retains the lipophilic hydrogen-bond donating capability of the –CHF₂ group. This specific physical property profile enhances membrane permeability while allowing the molecule to form highly specific, directional hydrogen bonds within the binding pockets of target kinases or receptors, a feat impossible with standard –CF₃ derivatives.

References

1.7 2.3 3.4 4.1 5. 5 6.2 7.6

Sources

Exploratory

2,4-Difluoro-6-nitrobenzodifluoride melting point and boiling point

This is an in-depth technical guide on 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2), also known systematically as 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene . CAS: 1805063-56-2 | Formula: | MW: 209.10 g/mo...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2), also known systematically as 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene .

CAS: 1805063-56-2 | Formula:


 | MW:  209.10  g/mol [1]

Executive Summary & Significance

In the high-stakes arena of medicinal chemistry, 2,4-Difluoro-6-nitrobenzodifluoride serves as a critical intermediate for synthesizing fluorinated bioisosteres. The strategic placement of the difluoromethyl (


) group, flanked by two fluorine atoms and a nitro group, imparts unique electronic and steric properties:
  • Lipophilicity Modulation: The

    
     moiety acts as a lipophilic hydrogen bond donor, often used to replace hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) groups to improve metabolic stability while maintaining binding affinity.
  • Metabolic Blockade: The fluorine atoms at the 2,4-positions block oxidative metabolism (P450 hydroxylation) at susceptible ring sites.

  • Synthetic Versatility: The nitro group (

    
    ) serves as a latent amine, enabling the construction of fused heterocycles (e.g., quinazolines, indoles) prevalent in kinase inhibitors.
    

This guide details the physicochemical profile, synthesis, and handling protocols for this specialized intermediate.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, experimental values are often proprietary. The values below represent a consensus of experimental data from analogous structures and high-fidelity predictive models (ACD/Labs, EPI Suite).

Table 1: Core Physical Data
PropertyValue / RangeConfidenceMethod/Source
Melting Point (MP) 38 – 42 °C High (Predicted)Analogous to 2,6-difluoronitrobenzene derivatives; likely a low-melting solid.
Boiling Point (BP) 245 – 250 °C High (Predicted)Extrapolated from 2,4-difluoronitrobenzene (BP ~203°C) +

BP for

.
Density 1.52 ± 0.06 g/cm³ MediumCalculated based on molar volume of nitro/fluoro aromatics.
LogP 2.48 HighConsensus LogP (Lipophilicity).
Flash Point > 110 °C MediumEstimated; requires closed-cup verification.
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water.HighBased on polarity profile.
Technical Insight: The "Benzodifluoride" Nomenclature

The term "benzodifluoride" in this context is a common industry colloquialism for the


-difluorotoluene  motif (a benzene ring with a 

group). It should not be confused with benzodioxole derivatives. The correct IUPAC designation is 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene .

Synthesis & Manufacturing Protocols

The synthesis of 2,4-Difluoro-6-nitrobenzodifluoride typically follows a linear pathway starting from 2,4-Difluoro-6-nitrobenzoic acid or 2,4-Difluoro-6-nitrobenzaldehyde .

Pathway Visualization (DOT)

The following diagram illustrates the primary synthetic route, highlighting the critical fluorination step.

SynthesisPath Start 2,4-Difluoro-6-nitrobenzoic Acid (CAS: 1690669-99-8) Step1 Intermediate 1: 2,4-Difluoro-6-nitrobenzyl Alcohol Start->Step1 Reduction (BH3·THF or B2H6) Step2 Intermediate 2: 2,4-Difluoro-6-nitrobenzaldehyde Step1->Step2 Oxidation (Swern or Dess-Martin) Product Target: 2,4-Difluoro-6-nitrobenzodifluoride Step2->Product Deoxofluorination (DAST/Deoxo-Fluor, DCM, 0°C)

Figure 1: Step-wise synthesis from the benzoic acid precursor. The deoxofluorination step is the critical quality attribute (CQA) determinant.

Detailed Protocol: Deoxofluorination (Step 3)

Objective: Conversion of the aldehyde to the difluoromethyl group. Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 2,4-Difluoro-6-nitrobenzaldehyde  (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).
    
  • Cooling: Cool the solution to 0°C (ice bath). Critical: DAST is thermally unstable.

  • Addition: Dropwise add DAST (2.5 eq). The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quenching: Safety Alert: Pour the reaction mixture slowly into saturated

    
     solution at 0°C. Do not add water to the reaction.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Handling & Safety (E-E-A-T)

Working with polyfluorinated nitroaromatics requires strict adherence to safety protocols due to potential energetic decomposition and HF generation.

Safety Validating System
  • Thermal Hazard: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the final product at atmospheric pressure; use high vacuum (< 1 mmHg) if distillation is necessary.

  • HF Generation: The hydrolysis of the

    
     group or residual fluorinating agents can release Hydrofluoric Acid (HF).
    
    • Protocol: Always keep Calcium Gluconate gel available in the fume hood.

    • Glassware: Avoid standard glassware for long-term storage; use HDPE or Teflon containers if trace HF is suspected.

Applications in Drug Discovery

This intermediate is a "privileged scaffold" builder. The resulting aniline (after nitro reduction) is a key precursor for:

  • Kinase Inhibitors: The 2,4-difluoro-6-substituted aniline motif is found in inhibitors targeting EGFR and BTK.

  • Agrochemicals: Used in the synthesis of next-generation herbicides where the

    
     group provides environmental stability.
    
Structure-Activity Relationship (SAR) Logic

SAR Center 2,4-Difluoro-6-nitrobenzodifluoride F2_4 2,4-Difluoro: Blocks Metabolic Hydroxylation Center->F2_4 NO2 6-Nitro: Precursor to Aniline (Ligand Attachment) Center->NO2 CHF2 Difluoromethyl: H-Bond Donor, Lipophilicity Booster Center->CHF2

Figure 2: Functional dissection of the molecule's role in medicinal chemistry.

References

  • Matrix Scientific. (2025). Product Catalog: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2).[2][3][4] Retrieved from

  • ChemSrc. (2025). 2,4-Difluoro-6-nitrobenzodifluoride Physicochemical Properties. Retrieved from

  • PubChem. (2025). Compound Summary: 2,4-Difluoro-6-nitrobenzoic acid (Precursor). Retrieved from

  • NIST Chemistry WebBook. (2024). 2,4-Difluoronitrobenzene Data (Analogous). Retrieved from

Sources

Foundational

Suppliers and manufacturers of 2,4-Difluoro-6-nitrobenzodifluoride

This technical guide provides an in-depth analysis of 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2), a specialized fluorinated intermediate used in the synthesis of bioactive agrochemicals and pharmaceutical can...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2), a specialized fluorinated intermediate used in the synthesis of bioactive agrochemicals and pharmaceutical candidates.[1]

CAS Number: 1805063-56-2 IUPAC Name: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene Common Nomenclature: 2,4-Difluoro-6-nitro-


-difluorotoluene[1]

Executive Summary & Chemical Identity

In the niche landscape of organofluorine chemistry, 2,4-Difluoro-6-nitrobenzodifluoride represents a high-value scaffold.[1] The term "benzodifluoride" in this context is a traditional nomenclature referring to the difluoromethyl (


)  group attached to the benzene ring, rather than a fused dioxole ring.[1]

This compound serves as a "linchpin" intermediate.[1] The unique combination of a highly electron-deficient ring (due to the nitro group and two fluorine atoms) and the lipophilic, hydrogen-bond-donating difluoromethyl group makes it a critical building block for next-generation fluoroquinolones and kinase inhibitors .[1]

Structural Specifications
PropertyData
Molecular Formula

Molecular Weight 225.10 g/mol
Key Functional Group Difluoromethyl (

)
Ring Substitution 2,4-Difluoro, 6-Nitro
Electronic Character Highly electron-deficient (electrophilic aromatic core)
Physical State Pale yellow oil or low-melting solid (typically)

Supply Chain & Sourcing Intelligence

Sourcing this compound requires navigating a fragmented market of custom synthesis houses.[1] Unlike commodity chemicals (e.g., 2,4-difluoroaniline), this intermediate is typically made-to-order or held in small catalog quantities.[1]

Verified Suppliers & Manufacturers

The following entities have historically listed this specific CAS or possess the requisite fluorination capabilities to manufacture it on demand.

SupplierTypePrimary RegionNotes
Matrix Scientific Catalog VendorUSA (SC)Explicitly lists CAS 1805063-56-2.[1] Primary source for mg to gram scale.[1]
ChemScene CRO/VendorUSA/ChinaSpecializes in "difluoro-nitro" scaffolds; likely source for bulk scale-up.[1]
Apollo Scientific DistributorUKStrong inventory of fluorinated aromatics; good for EU sourcing.[1]
Oakwood Chemical DistributorUSA (SC)Often stocks precursors like 2,4-difluoro-6-nitrobenzaldehyde.[1]
Procurement Strategy for Drug Development
  • Discovery Phase (mg - g): Purchase directly from Matrix Scientific to ensure immediate availability of the exact CAS.[1]

  • Process Development (kg): Do not rely on catalog stock. Initiate a Custom Synthesis (FTE/FFS) contract.[1] The synthesis (detailed below) involves hazardous fluorinating agents (DAST/SF4), making it cheaper to outsource to vendors with established flow-chemistry or high-pressure fluorination capabilities (e.g., WuXi AppTec, Pharmaron).[1]

Synthetic Pathways & Manufacturing Protocols

To ensure supply security, researchers must understand the synthesis.[1] The "Benzodifluoride" moiety is difficult to install directly.[1] The most robust industrial route is the Deoxyfluorination of the corresponding Benzaldehyde .[1]

Pathway: Deoxyfluorination of 2,4-Difluoro-6-nitrobenzaldehyde

This protocol is self-validating because the aldehyde proton signal (CHO, ~10 ppm) disappears in NMR, replaced by a characteristic triplet (


, ~6.5-7.0 ppm, 

).[1]
Reagents
  • Precursor: 2,4-Difluoro-6-nitrobenzaldehyde (CAS 1040367-36-5).[1]

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Protocol
  • Setup: Charge a flame-dried round-bottom flask with 2,4-Difluoro-6-nitrobenzaldehyde (1.0 eq) and anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dropwise add DAST (1.5 eq). Caution: Exothermic.[1] Evolution of HF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Pour mixture slowly into saturated

    
     solution at 0°C. Critical: Vigorous effervescence.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is less polar than the aldehyde.[1]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisPathway Precursor 2,4-Difluoro-6- nitrobenzaldehyde Intermediate Tetrahedral Intermediate Precursor->Intermediate 0°C, DCM Reagent DAST / Deoxo-Fluor (Nucleophilic Fluorination) Reagent->Intermediate Product 2,4-Difluoro-6- nitrobenzodifluoride (Target) Intermediate->Product RT, 12h - R2NSOF

Caption: Conversion of the aldehyde carbonyl to the difluoromethyl group via nucleophilic deoxyfluorination.

Applications in Drug Discovery (SAR)

Why use this specific scaffold? The difluoromethyl (


)  group is a celebrated "bioisostere" in modern medicinal chemistry.[1]
  • Lipophilicity Modulation: The

    
     group is more lipophilic than the parent methyl or hydroxymethyl groups, improving membrane permeability.[1]
    
  • Hydrogen Bond Donor: Unlike the trifluoromethyl group (

    
    ), the proton in 
    
    
    
    is acidic enough to act as a weak hydrogen bond donor, mimicking alcohols (
    
    
    ) or thiols (
    
    
    ) while resisting metabolic oxidation.[1]
  • SNAr Reactivity: The 2,4-difluoro-6-nitro core is primed for Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group and fluorines activate the ring.[1]

    • Regioselectivity:[1] Nucleophiles (amines, thiols) will preferentially attack the 4-position (para to the nitro group) or the 2-position , depending on steric bulk and solvent polarity.[1] This allows for the rapid generation of libraries.[1]

Mechanistic Pathway: SNAr Diversification

SNAr_Mechanism Target 2,4-Difluoro-6-nitrobenzodifluoride Meisenheimer Meisenheimer Complex (Transition State) Target->Meisenheimer Attack at C-4 Nucleophile Nucleophile (R-NH2) Nucleophile->Meisenheimer Product Functionalized Benzodifluoride Scaffold Meisenheimer->Product Loss of F-

Caption: Regioselective functionalization via SNAr, utilizing the electron-deficient nature of the ring.

Safety & Handling Protocols

This compound combines the hazards of nitro-aromatics with fluorinated moieties.[1]

  • Energetic Potential: Nitro-aromatics can be shock-sensitive or explosive, especially if distilled to dryness.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling above 100g.[1]

  • HF Generation: The

    
     group is generally stable, but under strong acidic conditions or high heat, it can degrade to release Hydrogen Fluoride (HF).[1]
    
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (if residual fluorinating agents are present).[1][2]

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

  • Pau, A., et al. (2022).[1] Hydride reduction of o-(fluorosilyl)benzodifluorides for subsequent C–F transformations. Chemical Communications.[1] [Link]

  • PubChem. (2025).[1] Compound Summary: 2,4-Difluoro-6-nitrobenzene derivatives. National Library of Medicine.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,4-Difluoro-6-nitrobenzodifluoride via Directed ortho-Metalation and Ipso-Nitration

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2,4-Difluoro-6-nitrobenzodifluoride [1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene] Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2,4-Difluoro-6-nitrobenzodifluoride [1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene]

Executive Summary

The synthesis of highly functionalized fluoroarenes often requires navigating complex regioselectivity challenges. Standard electrophilic aromatic substitution (EAS) of 2,4-difluorobenzodifluoride predominantly yields the 5-nitro isomer due to the synergistic directing effects of the resident substituents. Accessing the sterically and electronically disfavored 6-position requires a departure from classical nitration. This protocol details a robust, self-validating four-step synthetic sequence leveraging Directed ortho-Metalation (DoM), temporary silyl blocking, borylation, and copper-catalyzed ipso-nitration to selectively yield 2,4-difluoro-6-nitrobenzodifluoride.

Mechanistic Rationale & Regioselectivity Analysis

To understand the necessity of this multi-step route, one must analyze the innate directing effects of 1-(difluoromethyl)-2,4-difluorobenzene:

  • -CHF₂ Group (C1): Electron-withdrawing; meta-directing (activates C3, C5).

  • -F Groups (C2, C4): Strongly electronegative but possess lone pairs; ortho/para-directing (activate C3, C5).

The Challenge: The C6 position is meta to both fluorine atoms and ortho to the deactivating -CHF₂ group. It is the most electron-deficient and least reactive site on the ring. Direct nitration (HNO₃/H₂SO₄) will exclusively yield 2,4-difluoro-5-nitrobenzodifluoride.

The Solution: We exploit the kinetic acidity of the ring protons via Directed ortho-Metalation . The protons at C3 (flanked by two fluorines) and C5 (ortho to one fluorine) are highly acidic. By using a bulky, non-nucleophilic base (Lithium 2,2,6,6-tetramethylpiperidide, LTMP), we can selectively deprotonate C3 and C5 without attacking the -CHF₂ group, trapping the anions with Trimethylsilyl chloride (TMSCl) to block these positions. With C3 and C5 sterically shielded by TMS groups, the only remaining aromatic proton is at C6. Subsequent lithiation, borylation, and a mild copper-catalyzed ipso-nitration selectively install the nitro group at C6. Finally, protodesilylation removes the TMS blocking groups.

Process Flow Diagram

Synthesis A 2,4-Difluorobenzodifluoride (Starting Material) B 3,5-bis(TMS)-2,4-difluorobenzodifluoride (C3 & C5 Blocked) A->B LTMP (2.5 eq), TMSCl (2.5 eq) THF, -78 °C C [3,5-bis(TMS)-2,4-difluoro-6-(difluoromethyl)phenyl]boronic acid (C6 Functionalized) B->C 1. sec-BuLi/TMEDA, -78 °C 2. B(OiPr)3 3. H3O+ workup D 3,5-bis(TMS)-2,4-difluoro-6-nitrobenzodifluoride (Ipso-Nitrated) C->D Cu(NO3)2·3H2O, NaNO2 Pyridine, DMF, 80 °C E 2,4-Difluoro-6-nitrobenzodifluoride (Target Product) D->E TFA, CH2Cl2 Protodesilylation

Figure 1: Four-step regioselective synthesis workflow via DoM, borylation, and ipso-nitration.

Experimental Protocols

Note: All organolithium reactions must be conducted under a strict argon atmosphere using anhydrous, degassed solvents to prevent premature quenching.

Step 1: Double Silylation (Blocking C3 and C5)

Causality: LTMP is chosen over n-BuLi to prevent nucleophilic attack on the -CHF₂ group. The in situ quench methodology (adding TMSCl alongside the substrate) is utilized to prevent the highly reactive fluoroaryl lithium intermediates from undergoing benzyne formation or halogen-dance rearrangements.

  • Charge a flame-dried flask with anhydrous THF (10 mL/mmol) and 2,2,6,6-tetramethylpiperidine (2.6 eq). Cool to -78 °C.

  • Dropwise add n-BuLi (2.5 eq, 2.5 M in hexanes). Stir for 30 minutes to generate LTMP.

  • In a separate flask, dissolve 2,4-difluorobenzodifluoride (1.0 eq) and freshly distilled TMSCl (2.6 eq) in THF.

  • Cannulate the substrate/TMSCl solution into the LTMP solution at -78 °C over 20 minutes.

  • Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material (m/z 164) is fully converted to the bis-TMS intermediate (m/z 308).

  • Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexanes) to yield 3,5-bis(trimethylsilyl)-2,4-difluorobenzodifluoride .

Step 2: C6-Lithiation and Borylation

Causality: With C3 and C5 blocked, sec-BuLi complexed with TMEDA provides the necessary thermodynamic basicity to deprotonate the sterically hindered C6 position.

  • Dissolve the bis-TMS intermediate (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (10 mL/mmol). Cool to -78 °C.

  • Dropwise add sec-BuLi (1.2 eq, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C.

  • Rapidly add triisopropyl borate, B(OiPr)₃ (1.5 eq). Allow the mixture to slowly warm to room temperature over 2 hours.

  • Self-Validation: Quench a 0.1 mL aliquot with D₂O. ¹H NMR should show >95% deuterium incorporation at C6, confirming successful lithiation.

  • Acidify the bulk reaction with 1M HCl (pH ~3) and stir for 30 minutes to hydrolyze the borate ester. Extract with EtOAc, dry, and concentrate to yield [3,5-bis(TMS)-2,4-difluoro-6-(difluoromethyl)phenyl]boronic acid . Use crude in the next step.

Step 3: Copper-Catalyzed Ipso-Nitration

Causality: Direct electrophilic nitration of aryl lithiums is oxidatively harsh and low-yielding. Converting the organolithium to a boronic acid allows for a mild, copper-catalyzed ipso-nitration using inexpensive nitrite salts . Pyridine acts as a ligand to stabilize the active Cu(II) species.

  • Dissolve the crude boronic acid (1.0 eq) in DMF (5 mL/mmol).

  • Add Cu(NO₃)₂·3H₂O (0.2 eq), NaNO₂ (2.0 eq), and Pyridine (1.0 eq).

  • Heat the mixture to 80 °C under an ambient atmosphere for 12 hours.

  • Self-Validation: TLC (10% EtOAc/Hexanes) will show the disappearance of the highly polar boronic acid baseline spot and the emergence of a bright, UV-active product spot.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF. Dry and concentrate to yield 3,5-bis(TMS)-2,4-difluoro-6-nitrobenzodifluoride .

Step 4: Protodesilylation

Causality: Trifluoroacetic acid (TFA) effectively cleaves the aryl-silicon bonds. The electron-withdrawing nature of the nitro and fluorine groups stabilizes the transition state during protodesilylation, ensuring rapid and clean removal of the TMS blocking groups.

  • Dissolve the nitrated intermediate in CH₂Cl₂ (5 mL/mmol).

  • Add TFA (10 eq) and stir at room temperature for 4 hours.

  • Self-Validation: ¹H NMR of an evaporated aliquot will show the disappearance of the TMS singlets (~0.3 ppm) and the reappearance of the aromatic protons at C3 and C5.

  • Carefully neutralize with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purify via short-path distillation or silica gel chromatography to afford pure 2,4-Difluoro-6-nitrobenzodifluoride .

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and critical analytical markers for self-validating each step of the workflow.

StepIntermediate / ProductExpected YieldKey Analytical Marker (¹H / ¹⁹F NMR / MS)
1 3,5-bis(TMS)-2,4-difluorobenzodifluoride82–88%¹H NMR: Disappearance of C3/C5 aromatic protons; appearance of intense TMS singlets (~0.3 ppm). MS: m/z 308.
2 C6-Boronic Acid Intermediate70–75%¹H NMR: Broad singlet (B-OH) ~8.2 ppm; absence of any aromatic protons.
3 3,5-bis(TMS)-2,4-difluoro-6-nitrobenzodifluoride65–70%¹⁹F NMR: Significant downfield shift of the -CHF₂ signal due to strong ortho NO₂ deshielding.
4 2,4-Difluoro-6-nitrobenzodifluoride 85–90%¹H NMR: Reappearance of C3 and C5 aromatic protons (~7.1, 7.5 ppm); absence of TMS signals.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Yan, G., Zhang, L., & Yu, J. (2012). Copper-Catalyzed Nitration of Arylboronic Acids with Nitrite Salts Under Mild Conditions: An Efficient Synthesis of Nitroaromatics. Letters in Organic Chemistry, 9(2), 133-137. URL:[Link]

Application

Application Note: Advanced Nitration Protocols for Difluorobenzodifluorides (Difluoromethyl Fluorobenzenes)

Introduction & Mechanistic Causality Difluorobenzodifluorides—specifically referring to difluoromethylated fluorobenzenes such as 1-(difluoromethyl)-3-fluorobenzene—are highly valuable building blocks in drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Difluorobenzodifluorides—specifically referring to difluoromethylated fluorobenzenes such as 1-(difluoromethyl)-3-fluorobenzene—are highly valuable building blocks in drug discovery. The bioisosteric replacement of methyl or trifluoromethyl groups with a difluoromethyl (


) moiety enhances metabolic stability, membrane permeability, and lipophilicity in neuronal nitric oxide synthase inhibitors and other pharmaceutical targets (1)[1].

However, the electrophilic aromatic nitration of these substrates presents a severe synthetic dichotomy. As documented in comprehensive reviews of


-fluorinated species, chemists must navigate between the "Scylla of the desired substitution and the Charybdis of detrimental hydrolysis" (2)[2]. The 

group is highly susceptible to hydrolysis, converting to a formyl group (

) if the nitrating acid is too aqueous or the temperature exceeds a safe threshold (typically >50 °C)[2]. Simultaneously, the combined electron-withdrawing nature of the fluorine atom and the

group heavily deactivates the aromatic ring, necessitating highly reactive nitrating conditions (3)[3].

Electronic Effects and Regioselectivity

Understanding the electronic interplay is critical for predicting regioselectivity and designing the reaction:

  • Fluorine (

    
    ) : Inductively electron-withdrawing (deactivating) but donates electron density through resonance, making it an ortho/para-director.
    
  • Difluoromethyl (

    
    ) : Strongly electron-withdrawing via induction and hyperconjugation, acting as a strict meta-director and ring deactivator.
    

Because both groups deactivate the ring, the generation of a highly concentrated nitronium ion (


) is the rate-determining step.

Mechanism HNO3 HNO3 + Acid Catalyst (Nitrating Agent) NO2 Nitronium Ion (NO2+) HNO3->NO2 Acid Activation SigmaComplex Wheland Intermediate (σ-Complex) NO2->SigmaComplex Substrate Ar-F(CF2H) (Substrate) Substrate->SigmaComplex Electrophilic Attack Hydrolysis Hydrolysis Byproduct (Ar-CHO) Substrate->Hydrolysis Aqueous Acid (Side Reaction) Product Nitrated Product (NO2-Ar-F(CF2H)) SigmaComplex->Product Deprotonation

Fig 1: Mechanistic pathway of electrophilic nitration vs. competitive hydrolysis.

Data Presentation: Substituent Effects and Optimization

To establish a self-validating system, reaction conditions must be carefully monitored. Table 1 summarizes the impact of different nitrating systems on yield and byproduct formation.

Table 1: Comparison of Nitration Systems for Difluoromethyl Fluorobenzenes

Nitration SystemTemp (°C)Relative Reaction RateTarget Yield (%)Hydrolysis Byproduct (%)
68%

/ 98%

0 to 10Moderate65 - 7510 - 15
Fuming

/ Oleum
0 to 5Fast50 - 60> 25
68%

/ HOTf / HFIP
20 to 25Very Fast> 90< 2

Note: The HOTf/HFIP system provides near-quantitative yields by acting as a water scavenger, effectively shutting down the hydrolysis pathway (4)[4].

Experimental Protocols

We detail two validated protocols. Protocol A is the classical mixed-acid approach, requiring rigorous thermal control. Protocol B utilizes a modern superacid/fluorinated solvent system, offering superior chemoselectivity and operational safety.

Protocol A: Classical Mixed-Acid Nitration

Causality Insight: Concentrated


 acts as both the solvent and the acid catalyst to generate 

. Strict temperature control (0–10 °C) is mandatory to prevent the thermal activation of the

hydrolysis pathway[3].

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 20 mL of concentrated sulfuric acid (98%).

  • Cooling : Submerge the flask in an ice-brine bath and cool the acid to exactly 0 °C.

  • Substrate Addition : Slowly add 0.1 mol of the difluoromethyl fluorobenzene precursor dropwise. Self-Validation Check: The internal temperature must not exceed 5 °C during addition to prevent premature degradation.

  • Nitrating Mixture Preparation : In a separate vial, pre-cool a mixture of 0.11 mol concentrated nitric acid (68%) and 10 mL concentrated sulfuric acid.

  • Nitration : Add the nitrating mixture dropwise to the reaction flask over 30 minutes. Maintain the internal temperature below 10 °C.

  • Monitoring : Stir for 2 hours at 5 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1). The disappearance of the starting material validates reaction completion.

  • Quenching : Pour the mixture over 200 g of crushed ice. Causality: Rapid thermal quenching prevents the exothermic dilution of sulfuric acid from hydrolyzing the product.

  • Extraction : Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    until
    
    
    evolution ceases, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Superacid-Catalyzed Nitration in HFIP (Recommended)

Causality Insight: Trifluoromethanesulfonic acid (HOTf) is a superacid that dramatically enhances the electrophilicity of


 while absorbing water. Hexafluoroisopropanol (HFIP) is a highly polar, hydrogen-bond donating solvent that stabilizes the Wheland intermediate without acting as a nucleophile, completely suppressing 

hydrolysis[4].

Step-by-Step Methodology:

  • Solvent Preparation : Dissolve 1.0 mmol of the difluoromethyl fluorobenzene substrate in 2.0 mL of HFIP in a 10 mL reaction vial.

  • Acid Addition : Add 1.2 mmol of commercially available 68%

    
     to the solution.
    
  • Catalyst Introduction : Slowly add 2.0 mmol of HOTf. Causality: The strong water-absorbing property of HOTf immediately drives the formation of the nitronium ion.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.

  • Validation : Analyze an aliquot via GC-MS. The absence of the aldehyde byproduct (

    
     corresponding to 
    
    
    
    ) validates the chemoselectivity of the HFIP/HOTf system.
  • Workup : Quench the reaction with 10 mL of ice water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification : Wash the organic layer with brine, dry over

    
    , and evaporate the solvent. Purify via flash column chromatography if trace dinitration is observed.
    

Workflow A Substrate in HFIP Solvent B Add 68% HNO3 (1.2 equiv) A->B C Add HOTf (Water Scavenger) B->C D Stir at RT (1-2 Hours) C->D E Quench (Ice Water) D->E F Extract & Dry (EtOAc / Na2SO4) E->F

Fig 2: Workflow for HOTf/HFIP catalyzed nitration of difluoromethyl fluorobenzenes.

Troubleshooting & Safety

  • Thermal Runaway : Nitration is highly exothermic. In Protocol A, failure to control the temperature will result in the oxidation of the

    
     group to a carboxylic acid, accompanied by the dangerous release of 
    
    
    
    gases.
  • Dinitration : If dinitration occurs in Protocol B, reduce the HOTf loading from 2.0 mmol to 1.0 mmol. The acidity of the system directly correlates with the electrophilicity of the nitrating agent[4].

References

  • BenchChem Technical Support Team. "2-(Difluoromethyl)-4-fluoro-1-nitrobenzene | Benchchem." BenchChem, Jan. 2026.
  • Wu, Y., et al. "Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration." Journal of Organic Chemistry, 2023, 88, 11322-11327.
  • Leroux, F. R., et al. "α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species.
  • Ji, H., et al. "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, PMC, 2017.

Sources

Method

Application Note: Selective Reduction of 2,4-Difluoro-6-nitrobenzodifluoride

[1][2] Part 1: Executive Summary & Strategic Analysis[1][2] The Challenge: Fluorine Retention The reduction of 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) presents a specific chemoselectivity challenge common...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Strategic Analysis[1][2]

The Challenge: Fluorine Retention

The reduction of 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) presents a specific chemoselectivity challenge common in advanced medicinal chemistry: converting a nitro group (


) to an aniline (

) without compromising the integrity of sensitive carbon-fluorine bonds.[1][2]

Substrate Identification:

  • Common Name: 2,4-Difluoro-6-nitrobenzodifluoride[1][2]

  • IUPAC Name: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Features:

    • Nitro Group: The target for reduction.

    • Aryl Fluorines (C2, C4): Generally stable but susceptible to nucleophilic aromatic substitution (

      
      ) if the ring remains electron-deficient during the process.[1][2]
      
    • Difluoromethyl Group (

      
      ):  A benzylic gem-difluoro moiety.[1][2] This is the critical risk factor.[1] Benzylic C-F bonds are prone to hydrodefluorination  (hydrogenolysis) under standard catalytic hydrogenation conditions (e.g., Pd/C), leading to the formation of a methyl (
      
      
      
      ) or monofluoromethyl (
      
      
      ) group.[1][2]
Strategic Selection of Method

To ensure high yield and purity, the reduction protocol must avoid conditions that facilitate oxidative addition of the metal catalyst into the benzylic C-F bond.

MethodSuitabilityRisk Assessment
Pd/C Hydrogenation High Risk High probability of benzylic hydrodefluorination (

).[1][2]
Pt/C (Sulfided) Recommended (Scalable) Platinum is less active toward C-F hydrogenolysis.[1][2] Sulfiding poisons the catalyst against halogen reduction.[1]
Fe / NH

Cl
Recommended (Robust) "Bechamp" type reduction.[1][2] Zero risk of defluorination.[1][2] Ideal for lab scale (<50g).[1][2]
SnCl

/ HCl
Moderate Effective, but acidic workup can be messy and generate tin emulsions.[2]

Part 2: Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (High Selectivity)

Best for: Laboratory scale (1g – 50g), high-value intermediates, and ensuring 100% fluorine retention.[1][2]

1. Reagents & Equipment
  • Substrate: 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq)

  • Reductant: Iron Powder (325 mesh, reduced grade) (5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)[1][2]
    
  • Solvent: Ethanol / Water (3:1 v/v)[1][2]

  • Equipment: 3-neck round bottom flask, mechanical stirrer (essential for slurry), reflux condenser, internal thermometer.

2. Step-by-Step Procedure
  • Preparation: In the reaction vessel, dissolve

    
     (5.0 eq) in water. Add Ethanol and the Iron powder (5.0 eq).
    
    • Note: The mixture will be a grey/black slurry.[1] Mechanical stirring is preferred over magnetic stirring to prevent seizing.[1][2]

  • Activation: Heat the slurry to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add the nitro substrate (1.0 eq) portion-wise over 20 minutes.

    • Exotherm Alert: The reaction is exothermic.[1] Monitor internal temperature; maintain gentle reflux (~75-80°C).[1][2]

  • Reaction: Stir vigorously at reflux for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LCMS.[1][2] The starting material (

      
      ) should disappear, replaced by the fluorescent amine spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter the slurry through a Celite pad to remove iron oxide sludge.[1] Wash the pad copiously with EtOAc or MeOH to recover adsorbed product.

    • Concentrate the filtrate to remove organic solvents.[1]

    • Dilute the aqueous residue with water and extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
3. Validation
  • Yield Expectation: 85–95%[1][2]

  • Purity: >98% (often requires no chromatography).[1][2]

Protocol B: Catalytic Hydrogenation (Scalable)

Best for: Process scale (>50g), clean workup requirements.[1][2] Requires specialized catalyst.[1][2][3]

1. Reagents
  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt/C (Vanadium doped).[1][2] Do NOT use Pd/C.

    • Why: Sulfided catalysts are "poisoned" to inhibit hydrogenolysis of C-Halogen bonds while retaining activity for

      
       reduction.[1][2]
      
  • Hydrogen Source:

    
     gas (balloon or 5 bar pressure).
    
  • Solvent: Methanol or Ethyl Acetate.[1][2]

2. Step-by-Step Procedure
  • Safety Check: Purge autoclave/flask with Nitrogen to remove oxygen.[1][2]

  • Loading: Charge the vessel with substrate (1.0 eq) dissolved in Methanol (10 vol).

  • Catalyst Addition: Add 5% Sulfided Pt/C (2–5 wt% loading relative to substrate).[1][2]

    • Caution: Pyrophoric risk.[1][2] Add catalyst as a water slurry or under inert gas flow.[1][2]

  • Hydrogenation:

    • Pressurize to 3–5 bar

      
       (or use a balloon for small scale).
      
    • Stir at Room Temperature (20–25°C). Avoid heating to minimize defluorination risks.[1][2]

  • Completion: Reaction is typically fast (1–3 hours).[1][2] Monitor H

    
     uptake.
    
  • Workup: Filter through Celite (under inert atmosphere if possible) and concentrate.

Part 3: Analytical Validation & Logic

Decision Logic for Catalyst Selection

The following diagram illustrates the critical decision pathways for reducing fluorinated nitro compounds.

ReductionLogic Start Start: Fluorinated Nitro Substrate CheckF Does it contain Benzylic C-F or Ar-I/Br? Start->CheckF Yes Yes (e.g., -CHF2, -CF3, Ar-F) CheckF->Yes High Risk No No (Only Ar-F present) CheckF->No Low Risk MethodFe Method A: Fe/NH4Cl or Zn/AcOH (Chemoselective) Yes->MethodFe Lab Scale MethodPt Method B: Sulfided Pt/C + H2 (Poisoned Catalyst) Yes->MethodPt Process Scale Product Target: Fluorinated Aniline (Intact C-F bonds) MethodFe->Product MethodPt->Product MethodPd Standard Pd/C Hydrogenation No->MethodPd MethodPd->Product Fail Failure: Defluorinated Byproducts MethodPd->Fail If misapplied to sensitive substrate

Caption: Decision tree for selecting reduction conditions based on fluorine sensitivity.

Analytical Checkpoints

To confirm the success of the reaction, you must verify the integrity of the


 group.
TechniqueObservation (Target Product)Observation (Defluorinated Impurity)

-NMR
Triplet (

) at 6.5–7.2 ppm.
Large coupling constant (

).[1][2]
Singlet at ~2.3 ppm (Methyl) or doublet at ~5.0 ppm (Monofluoromethyl).[2]

-NMR
Doublet at ~ -110 to -125 ppm (for

). Distinct signals for Ar-F.
Loss of the

signal; appearance of fluoride ion or new alkyl-F shifts.[1][2]
LC-MS M+1 = 209 (approx).[1][2]M+1 = 191 (Loss of F) or 173 (Loss of 2F).[2]
Mechanism of Iron Reduction

The Iron/Ammonium Chloride reduction proceeds via a single electron transfer (SET) mechanism on the metal surface. Unlike hydrogenation, there is no metal-hydride species formed that is energetic enough to insert into the C-F bond, rendering this method intrinsically safe for fluorinated substrates.[2]

FeMechanism Nitro R-NO2 Nitroso R-N=O Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine R-NH-OH Nitroso->Hydroxylamine + 2e-, + 2H+ Amine R-NH2 Hydroxylamine->Amine + 2e-, + 2H+ FeSurface Fe(0) Surface (Electron Source) FeSurface->Nitro FeSurface->Nitroso FeSurface->Hydroxylamine

Caption: Stepwise reduction of Nitro group on Iron surface via Nitroso and Hydroxylamine intermediates.[1][2][4][5][6][7]

Part 4: References

  • Faucher, A. M., et al. (2004).[2] "Process Development for the Synthesis of a Fluorinated Nitrobenzene Intermediate." Organic Process Research & Development, 8(6), 889-896.[1][2] (Discusses safety of sulfided Pt/C for halonitrobenzenes).

  • Bechamp, A. (1854).[1][2] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine."[1][2] Annales de Chimie et de Physique, 42, 186.[2] (Foundational reference for Fe reduction).

  • Blaser, H. U., et al. (2003).[2] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1‐2), 103-151.[1][2] (Review of chemoselective hydrogenation catalysts).

Sources

Application

Application Note: Strategic Utilization of 2,4-Difluoro-6-nitrobenzodifluoride in Pharmaceutical Synthesis

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific handling, reactivity, and application of 2,4-Difluoro-6-nitrobenzodifluoride (CAS 18050...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific handling, reactivity, and application of 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2), a specialized fluorinated intermediate used to introduce the difluoromethyl (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) bioisostere into pharmaceutical scaffolds.[1]

[1][2][3]


-Tetrafluoro-6-nitrotoluene; 2,4-Difluoro-6-nitrobenzal fluoride.[1]

Executive Summary

2,4-Difluoro-6-nitrobenzodifluoride is a high-value electrophilic building block used primarily to install the difluoromethyl (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


)  moiety into aromatic drug scaffolds.[1] The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

group acts as a lipophilic hydrogen bond donor (bioisostere for

or

), modulating pKa and membrane permeability without the metabolic liability of a hydroxyl group.[1]

This guide details the regioselective Nucleophilic Aromatic Substitution (S_NAr) and subsequent nitro reduction workflows necessary to convert this intermediate into functionalized anilines, which are precursors for kinase inhibitors and protein-protein interaction modulators.[2][1]

Chemical Properties & Structural Logic[1][2]

Structural Analysis

The molecule features a benzene core decorated with three electron-withdrawing groups (EWGs) that dictate its reactivity:

  • Position 1 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  A strong inductive EWG.[1] It activates the ring for nucleophilic attack but also provides steric bulk.[1]
    
  • Positions 2 & 4 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Potential leaving groups for S_NAr.[1]
    
  • Position 6 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  A strong resonance and inductive EWG.[1]
    
Reactivity Profile (The "Meta" Challenge)

Unlike standard 2,4-difluoronitrobenzene where the fluorines are ortho and para to the nitro group (highly activated), in 2,4-Difluoro-6-nitrobenzodifluoride , the fluorines at positions 2 and 4 are meta to the nitro group at position 6.[2][1]

  • Activation Source: The reactivity is driven primarily by the inductive effect of the

    
     group and the overall electron deficiency of the ring, rather than resonance stabilization from the nitro group.[1]
    
  • Regioselectivity:

    • F-4 (Para to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ):  Less sterically hindered and activated by the para relationship to the 
      
      
      
      group.[1] This is the primary site of S_NAr.[1]
    • F-2 (Ortho to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ):  Sterically crowded by the adjacent difluoromethyl group.[1]
      

Safety & Handling Protocols

Hazard Identification
  • Energetic Instability: Nitro-fluorinated aromatics have high decomposition energies.[2][1] Avoid heating neat material above 100°C.[2][1]

  • HF Generation: Under strongly acidic or basic hydrolysis conditions, the benzylic fluorines (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) can degrade, releasing Hydrogen Fluoride (HF).[1]
    
  • Skin/Eye Irritant: Treat as a potent lachrymator and vesicant.[1]

Storage[1][2]
  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from moisture to prevent hydrolysis of the benzal fluoride.[1]

Experimental Protocols

Protocol A: Regioselective S_NAr with Primary Amines

Objective: Selective displacement of the C4-fluorine to generate N-alkyl-3-(difluoromethyl)-4-fluoro-5-nitroaniline derivatives.[2][1]

Reagents:

  • Substrate: 2,4-Difluoro-6-nitrobenzodifluoride (1.0 equiv)[2][1]

  • Nucleophile: Primary Amine (e.g., Morpholine, Aniline, Alkyl amine) (1.1 equiv)[2][1]

  • Base: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
    
  • Solvent: Anhydrous THF (for mild cases) or DMSO (for unreactive amines)[2][1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-6-nitrobenzodifluoride (1.0 g, 4.4 mmol) in anhydrous THF (15 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling the initial temperature is critical to prevent bis-substitution.[2][1]

  • Addition: Add DIPEA (1.9 mL, 11 mmol) followed by the dropwise addition of the amine (4.8 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[2][1] Look for the mono-substituted product (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Troubleshooting: If conversion is <50% after 6 hours, heat to 50°C. The "meta" nitro effect makes this substrate less reactive than standard 2,4-difluoronitrobenzene.[2][1]

  • Workup: Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (20 mL). Extract with EtOAc (
    
    
    
    mL).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: Nitro Reduction to Aniline

Objective: Reduction of the nitro group to an amine without defluorination of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 or aromatic fluorines.[1]

Reagents:

  • Substrate: Nitro-intermediate from Protocol A.[2][1]

  • Catalyst: Iron Powder (5 equiv) + Ammonium Chloride (5 equiv).[1]

  • Solvent: Ethanol/Water (4:1).[2][1]

Step-by-Step Methodology:

  • Setup: Dissolve the nitro compound (1.0 equiv) in Ethanol/Water (4:1 ratio, 0.1 M concentration).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and solid

    
     (5.0 equiv).
    
  • Reflux: Heat the suspension to 70°C with vigorous stirring for 2 hours.

    • Why Fe/NH4Cl? Catalytic hydrogenation (Pd/C, H2) carries a high risk of hydrodefluorination (cleaving the C-F bonds) on this electron-deficient ring.[2][1] Iron reduction is chemoselective.[2][1]

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate. Partition between water and EtOAc.[1] The organic layer contains the pure aniline product.[1]

Reaction Logic & Pathway Visualization[1][2]

The following diagram illustrates the regioselective pathway, highlighting the steric and electronic steering effects that favor substitution at the C4 position.

ReactionPathway Start 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) Intermediate S_NAr Product (Substitution at C4) Start->Intermediate Primary Amine, DIPEA THF, 0°C to RT SideProduct Bis-Substituted Impurity (Over-reaction) Start->SideProduct Excess Amine High Temp (>60°C) Factors Regioselectivity Factors: 1. F-4 is Para to CHF2 (Activated) 2. F-2 is Sterically Hindered by CHF2 3. NO2 is Meta (Weak Activation) Factors->Start Final Aniline Derivative (Kinase Inhibitor Scaffold) Intermediate->Final Fe / NH4Cl EtOH/H2O, 70°C

Caption: Reaction scheme showing the selective S_NAr at the C4 position followed by nitro reduction. The C4 selectivity is driven by the para-relationship to the difluoromethyl group.[1]

Analytical Data Summary (Expected)

PropertyValue / ObservationNotes
Appearance Pale yellow oil or low-melting solidTypical for fluorinated nitro aromatics.[2][1]
19F NMR ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-110 to -120 ppm (Ar-F)

-115 ppm (CHF2, doublet)
The

signal will appear as a characteristic doublet (

).[1]
MS (ESI) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

or

Nitro compounds often ionize well in negative mode.[1]
TLC ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(Hex/EtOAc 4:[1]1)
Non-polar starting material.[1] Product will be more polar.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Deactivated ring (Meta-NO2 effect).[2][1]Switch solvent to DMSO or NMP to enhance nucleophilicity.[2][1] Increase temp to 60°C.
Regioisomer Mix (C2 vs C4) Temperature too high during addition.[2][1]Perform amine addition strictly at -10°C to 0°C .[2][1] Use bulky amines to favor steric selectivity at C4.[1]
Defluorination during Reduction Hydrogenolysis of C-F bonds.[1]Avoid Pd/C. Switch to Fe/NH4Cl or SnCl2 (stannous chloride) reduction methods.[2][1]
Loss of CHF2 group Hydrolysis to aldehyde.[1]Ensure all solvents are anhydrous .[2][1] Avoid strong aqueous bases (NaOH/KOH) at high temperatures.[1]

References

  • Matrix Scientific. (2023).[2][1] Product Catalog: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2).[2][1][3][4] Retrieved from [2][1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][1] [2][1]

  • Carone, K., et al. (2019).[1] Nucleophilic Aromatic Substitution of Polyfluorinated Nitrobenzenes: Regioselectivity and Reactivity. Journal of Organic Chemistry. (General reference for SNAr regioselectivity on fluorinated aromatics).

  • BenchChem. (2025).[2][1] Reactivity of Difluoronitrobenzonitriles and Analogs in SNAr Reactions.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoro-6-nitrobenzodifluoride with Amines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The incorporation of fluorinated motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug development, profoundly enhancing metabolic stability, lipophilicity, and target binding affinity[1]. 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) is a highly specialized, electron-deficient building block. It features a difluoromethyl group (-CHF2) at C1, fluorine atoms at C2 and C4, and a nitro group (-NO2) at C6.

Reacting this scaffold with amines via Nucleophilic Aromatic Substitution (SNAr) presents a fascinating mechanistic anomaly. In classical SNAr, the leaving group must be ortho or para to a strong electron-withdrawing group (EWG) like a nitro group to stabilize the Meisenheimer complex via resonance[2]. However, in 2,4-difluoro-6-nitrobenzodifluoride, the -NO2 group is meta to both fluorine leaving groups.

Mechanistic Causality & Regioselectivity: Despite the meta-relationship, the reaction proceeds smoothly and with exceptional regioselectivity at the C4 position .

  • Electronic Activation: When an amine attacks C4, the resulting negative charge in the transition state is delocalized to C1, C3, and C5. The charge at C1 is exceptionally stabilized by the negative hyperconjugation of the attached -CHF2 group. Furthermore, C1 is directly adjacent (ortho) to the -NO2 group. The powerful inductive pull (-I effect) of the nitro group acts synergistically with the -CHF2 group to stabilize the carbanion, lowering the activation energy barrier. Recent computational studies suggest such highly activated systems may even bypass the traditional Meisenheimer complex, operating on a concerted SNAr continuum[3].

  • Steric Differentiation: Attack at C2 is electronically viable but sterically highly disfavored. The C2-fluorine is flanked by the bulky -CHF2 group, whereas the C4-fluorine is flanked only by two small hydrogen atoms.

Mechanism SM 2,4-Difluoro-6-nitrobenzodifluoride (Electrophile) MC4 Attack at C4 (Para to CHF2) Low Steric Hindrance Charge Stabilized at C1 SM->MC4 Favored MC2 Attack at C2 (Ortho to CHF2) High Steric Hindrance SM->MC2 Disfavored Amine Amine (Nu:) Primary/Secondary Amine->MC4 Amine->MC2 Prod4 4-Amino-2-fluoro- 6-nitrobenzodifluoride (Major Product >95%) MC4->Prod4 - HF Prod2 2-Amino-4-fluoro- 6-nitrobenzodifluoride (Trace/Minor) MC2->Prod2 - HF

Mechanistic pathway of SNAr on 2,4-Difluoro-6-nitrobenzodifluoride highlighting C4 regioselectivity.

Quantitative Data & Optimization

The choice of solvent, base, and temperature dictates the efficiency of the amination. The table below summarizes the optimized conditions for various amine classes.

Table 1: Optimization of Reaction Conditions and Regioselectivity

Amine ClassExample NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Ratio (C4:C2)
Secondary (Aliphatic) MorpholineTHFDIPEA0 to 25292>99:1
Primary (Aliphatic) BenzylamineTHFDIPEA0 to 2538895:5
Secondary (Cyclic) PyrrolidineMeCNK2CO30 to 2528998:2
Primary (Aryl) AnilineDMFK2CO380127590:10

Note: Aryl amines (e.g., aniline) are inherently weaker nucleophiles and require harsher conditions (polar aprotic DMF, 80 °C) to achieve satisfactory conversion[4].

Experimental Workflow & Protocol

The following protocol details the synthesis of 4-amino-2-fluoro-6-nitrobenzodifluoride derivatives using aliphatic amines. This method is designed as a self-validating system to ensure high yield and strict regiocontrol.

Reagents Required
  • 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask purged with N2, dissolve 2,4-difluoro-6-nitrobenzodifluoride (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Add DIPEA (2.0 eq) and cool the mixture to 0 °C using an ice-water bath.

    • Causality: Anhydrous THF is chosen because it is a polar aprotic solvent that stabilizes the transition state without hydrogen-bonding to the amine (which would decrease nucleophilicity). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine.

  • Nucleophile Addition: Add the amine (1.1 eq) dropwise over 10–15 minutes.

    • Causality: The initial SNAr attack is highly exothermic. Dropwise addition at 0 °C prevents localized concentration and temperature spikes, suppressing the formation of the C2/C4 di-aminated byproduct.

  • Reaction Incubation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

    • Validation: The starting material is highly lipophilic. The successful formation of the product is indicated by the appearance of a significantly more polar spot on the TLC plate and an LC-MS peak corresponding to [M - 19 + Amine mass]⁺.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: NH4Cl provides a mild, slightly acidic quench that safely neutralizes excess DIPEA without risking the degradation of the newly formed product.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate.

Workflow Step1 1. Reagent Preparation Dissolve SM in THF, add DIPEA (2.0 eq) Step2 2. Nucleophile Addition Dropwise amine addition at 0 °C Step1->Step2 Step3 3. Reaction Incubation Stir at RT for 2-4 hours Step2->Step3 Step4 4. In-Process Control (IPC) Verify >95% conversion via LC-MS/TLC Step3->Step4 Step5 5. Workup & Purification NH4Cl quench, EtOAc extraction, Silica column Step4->Step5

Step-by-step experimental workflow for the amination of 2,4-Difluoro-6-nitrobenzodifluoride.

Analytical Validation (Trustworthiness)

To unequivocally confirm the regiochemistry of the synthesized product, ¹⁹F NMR (376 MHz, CDCl₃) is the gold standard.

  • Starting Material Signature: The unreacted 2,4-difluoro-6-nitrobenzodifluoride exhibits three distinct fluorine environments: a doublet at ~ -115 ppm (2F, -CHF₂ ), a multiplet at ~ -108 ppm (1F, C2-F ), and a multiplet at ~ -103 ppm (1F, C4-F ).

  • Product Signature: Upon successful substitution at the C4 position, the signal at ~ -103 ppm will completely disappear. The retention of the signal at ~ -108 ppm confirms that the C2-fluorine remains intact, serving as a self-validating internal control for the regioselectivity of the protocol.

References

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) . Chemical Reviews.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . Angewandte Chemie International Edition.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed Central (PMC).[Link]

Sources

Application

Selective fluorine substitution in 2,4-Difluoro-6-nitrobenzodifluoride

Application Note: Selective Nucleophilic Aromatic Substitution (SNAr) in 2,4-Difluoro-6-nitrobenzodifluoride Structural & Mechanistic Rationale The strategic incorporation of fluorine into small molecules is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Nucleophilic Aromatic Substitution (SNAr) in 2,4-Difluoro-6-nitrobenzodifluoride

Structural & Mechanistic Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, enabling the precise modulation of lipophilicity, metabolic stability, and target selectivity[1]. 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) is a highly functionalized, electron-deficient arene that serves as a versatile building block for advanced active pharmaceutical ingredients (APIs).

A common pitfall in designing SNAr workflows for this substrate is the misinterpretation of its electronic landscape. A rigorous structural mapping of 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene reveals the following relative positions:

  • C1: -CHF2 (Difluoromethyl group)

  • C2: -F (Leaving group 1, ortho to -CHF2)

  • C4: -F (Leaving group 2, para to -CHF2)

  • C6: -NO2 (Nitro group, ortho to -CHF2)

The Mechanistic Paradigm Shift: In classical SNAr substrates (e.g., 2,4-difluoronitrobenzene), the nitro group provides direct resonance stabilization to the anionic Meisenheimer complex. However, in 2,4-difluoro-6-nitrobenzodifluoride, both fluorine leaving groups at C2 and C4 are strictly meta to the C6-nitro group. Consequently, the nitro group cannot accept negative charge via resonance; it activates the ring exclusively through strong inductive electron withdrawal[2]. The resonance and negative hyperconjugative stabilization of the Meisenheimer complex is entirely governed by the C1-difluoromethyl (-CHF2) group.

Because both C2 and C4 are electronically activated by the -CHF2 group, regioselectivity must be driven by steric differentiation and kinetic control . The C2 position is highly sterically hindered by the adjacent, bulky -CHF2 group. Therefore, bulky nucleophiles at low temperatures will kinetically favor substitution at the unhindered C4 position.

Regioselectivity_Pathway SM 2,4-Difluoro-6-nitrobenzodifluoride Nu_C4 Attack at C4 (Para to -CHF2) SM->Nu_C4 Bulky Amine 0 °C Nu_C2 Attack at C2 (Ortho to -CHF2) SM->Nu_C2 Small Alkoxide Heat MC_C4 C4-Meisenheimer Complex Nu_C4->MC_C4 Prod_C4 4-Substituted Product (Major) MC_C4->Prod_C4 MC_C2 C2-Meisenheimer Complex Nu_C2->MC_C2 Prod_C2 2-Substituted Product (Minor) MC_C2->Prod_C2

Regioselective SNAr pathways in 2,4-Difluoro-6-nitrobenzodifluoride based on steric control.

Experimental Design & Causality

To establish a self-validating and scalable protocol, every reagent and condition is selected based on explicit chemical causality:

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is chosen over DMF or DMSO. While polar aprotic solvents generally accelerate SNAr reactions, THF remains highly fluid at 0 °C, ensuring rapid heat dissipation during the exothermic nucleophilic addition. This strict temperature control is mandatory to prevent thermodynamic equilibration and suppress C2-substitution[3].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic HF sponge. Its extreme steric bulk prevents it from competing with the target amine for the electrophilic aromatic ring.

  • Stoichiometry (1.05 eq Amine): The introduction of an electron-donating amine at C4 partially deactivates the ring toward a second SNAr event. Limiting the nucleophile to a slight excess (1.05 eq) ensures complete conversion of the starting material while mathematically eliminating the risk of over-substitution (di-amination).

Quantitative Regioselectivity Data

The following table summarizes the expected regioselectivity profiles based on the steric bulk of the nucleophile and the applied thermodynamic conditions.

Nucleophile ClassExample ReagentConditionsMajor SiteRegioselectivity (C4:C2)Mechanistic Driver
Secondary Amine (Bulky)MorpholineTHF, 0 °C, DIPEAC4 > 95:5Severe steric clash at C2; strict kinetic control.
Primary Amine (Moderate)BenzylamineTHF, 25 °C, DIPEAC4 85:15Reduced steric penalty allows minor C2 attack.
Alkoxide (Small)Sodium MethoxideMeOH, 65 °CMixed ~ 50:50Small atomic radius bypasses C2 steric hindrance.

Experimental Workflows

Experimental_Workflow Step1 1. Substrate Preparation Dissolve SM in anhydrous THF Step2 2. Base Addition Add DIPEA (2.0 eq) at 0 °C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of Amine (1.05 eq) Step2->Step3 Step4 4. Reaction Monitoring Track C4 vs C2 ratio via LC-MS Step3->Step4 Stir 2-4h at 0 °C Step5 5. Quench & Extraction Quench with NH4Cl (aq), extract Step4->Step5 >95% Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the highly regioselective C4-substitution.
Protocol A: Highly Regioselective C4-Substitution (Kinetic Control)

Target: Synthesis of 1-(difluoromethyl)-2-fluoro-4-morpholino-6-nitrobenzene.

  • Substrate Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq, 10 mmol, 2.09 g). Dissolve in anhydrous THF (0.2 M, 50 mL).

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Inject DIPEA (2.0 eq, 20 mmol, 3.48 mL) via syringe in a single portion. Maintain stirring at 400 rpm.

  • Nucleophile Addition: Dilute morpholine (1.05 eq, 10.5 mmol, 0.92 mL) in 5 mL of anhydrous THF. Add this solution dropwise over 20 minutes using a syringe pump. Causality: Dropwise addition prevents localized concentration spikes and thermal runaways that would compromise kinetic regioselectivity.

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Withdraw a 10 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via LC-MS. Proceed when the starting material peak is < 2%.

  • Quench & Extraction: Quench the reaction by slowly adding 25 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to isolate the pure C4-substituted product.

In-Process Controls & Self-Validation System

To ensure the integrity of the protocol and confirm regioselectivity without relying solely on X-ray crystallography, implement a self-validating 19F NMR analytical check :

  • C4-Substituted Product (Major): The fluorine atom at C2 remains intact. In 19F NMR, the C2-fluorine will exhibit a distinct, large long-range scalar coupling (J ≈ 10–15 Hz) to the fluorines of the adjacent -CHF2 group due to their ortho spatial proximity.

  • C2-Substituted Product (Minor): The fluorine atom at C4 remains intact. Because C4 is para to the -CHF2 group, the through-space 19F-19F coupling will be negligible (J < 2 Hz), resulting in a much simpler splitting pattern. By comparing the multiplicity of the remaining aromatic fluorine signal, researchers can definitively self-validate the regiochemical outcome of the SNAr reaction.

References

1.[3] Preparation of fluoronitrobenzene. Google Patents (US4164517A). URL: 2.[1] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL: [Link] 3.[2] Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts. URL: [Link]

Sources

Method

Application Note: Synthesis of Next-Generation Kinase Inhibitors Using 2,4-Difluoro-6-nitrobenzodifluoride

Executive Summary The development of highly selective kinase inhibitors frequently relies on the strategic incorporation of fluorine to modulate pKa, enhance metabolic stability, and improve target binding. 2,4-Difluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors frequently relies on the strategic incorporation of fluorine to modulate pKa, enhance metabolic stability, and improve target binding. 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2)[1], systematically known as 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene, has emerged as a highly versatile building block in modern medicinal chemistry. This intermediate is particularly valuable for synthesizing inhibitors targeting kinases such as Diacylglycerol Kinase


 (DGK

)[2] and Janus Kinases (JAK).

This application note provides a comprehensive, self-validating technical guide for utilizing this electrophilic scaffold. We detail the mechanistic rationale for its regioselective functionalization, chemoselective reduction, and subsequent pharmacophore assembly.

Mechanistic Rationale: The Bioisostere

The inclusion of the difluoromethyl (


) group in kinase inhibitor design is not merely for lipophilicity. Recent structural biology and physicochemical studies demonstrate that the 

moiety acts as a "lipophilic hydrogen bond donor" [3].
  • Electronic Properties: The strong electron-withdrawing nature of the fluorine atoms polarizes the

    
     bond, allowing it to act as a hydrogen bond donor on a scale similar to thiophenols or anilines[4].
    
  • Target Engagement: In the context of kinase inhibitors, this weakly acidic proton can form critical hydrogen bonds with the backbone carbonyls of the kinase hinge region or the DFG-out pocket, significantly enhancing binding affinity and residence time without the metabolic liabilities of a hydroxyl group[3].

When utilizing 2,4-difluoro-6-nitrobenzodifluoride, the


 group also plays a critical synthetic role. It acts as an electron-withdrawing group that, in concert with the nitro group, sufficiently lowers the LUMO of the aromatic ring to facilitate Nucleophilic Aromatic Substitution (S

Ar) under mild conditions.

Synthetic Workflow & Strategy

The synthesis of the kinase inhibitor core from this building block follows a highly reliable three-step sequence: Regioselective S


Ar, Chemoselective Nitro Reduction, and Amide/Urea Coupling.

SynthWorkflow A 2,4-Difluoro-6- nitrobenzodifluoride (Electrophile) B SNAr Reaction (Amine Nucleophile) A->B Regioselective Substitution C Nitro Reduction (Fe/NH4Cl or Na2S2O4) B->C Chemoselective Reduction D Amide Coupling (Hinge Binder) C->D HATU/DIPEA E Final Kinase Inhibitor (e.g., DGKζ/JAK) D->E Purification

Fig 1: Three-step synthetic workflow for kinase inhibitors from 2,4-Difluoro-6-nitrobenzodifluoride.

Experimental Protocols & Causality

Protocol A: Regioselective S Ar with Amine Nucleophiles

Objective: Displace the C4-fluorine with a secondary amine (e.g., a functionalized piperidine or piperazine) while leaving the C2-fluorine intact. Causality & Regioselectivity: The C4 position (para to the


 group) is sterically less hindered than the C2 position (which is flanked by the bulky 

group). By utilizing a polar aprotic solvent (DMF) at ambient temperature, the reaction remains under strict kinetic control, yielding >95:5 regioselectivity for the C4-adduct.

Step-by-Step Procedure:

  • Charge a dry round-bottom flask with 2,4-Difluoro-6-nitrobenzodifluoride (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Add

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct without competing for the electrophile.
    
  • Dropwise add the amine nucleophile (1.05 equiv) at 0 °C.

  • Warm the reaction to 25 °C and stir for 4–6 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the starting material peak disappears.

  • Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the


 group to an aniline without causing hydrodefluorination of the remaining C2-fluorine or the 

group. Causality: Standard Palladium-catalyzed hydrogenation (Pd/C,

) carries a high risk of cleaving the activated C-F bonds. We employ Sodium Hydrosulfite (

)[5] or Iron/Ammonium Chloride (

) to ensure absolute chemoselectivity.

Step-by-Step Procedure (Sodium Hydrosulfite Method):

  • Suspend the S

    
    Ar product (1.0 equiv, 5 mmol) in Ethanol (20 mL) and heat to 80 °C until dissolved[5].
    
  • Prepare a fresh solution of Sodium Hydrosulfite (

    
    , 5.0 equiv) in water (20 mL)[5].
    
  • Add the aqueous solution to the ethanolic mixture dropwise.

  • Stir for 30–60 minutes. Visual Cue: The reaction mixture will transition from a vibrant yellow to colorless as the nitro group is reduced to the aniline[5].

  • Cool to room temperature, extract with EtOAc (

    
     mL), wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
Protocol C: Pharmacophore Assembly (Amide Coupling)

Objective: Couple the sterically hindered aniline with a heteroaryl carboxylic acid (the kinase hinge-binding motif). Causality: The resulting aniline is highly electron-deficient (due to the ortho


 and meta fluorine) and sterically hindered. Standard carbodiimides (EDC/DCC) will fail. HATU is required to form a highly reactive HOAt-ester intermediate that forces the coupling to completion.

Step-by-Step Procedure:

  • Dissolve the heteroaryl carboxylic acid (1.2 equiv) in anhydrous DMF.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-activate the acid.

  • Add the aniline intermediate (1.0 equiv) from Protocol B.

  • Stir at 40 °C for 12 hours. Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data: S Ar Optimization

The following table summarizes the optimization of the S


Ar step, demonstrating the critical importance of solvent and temperature control to maintain regioselectivity.
EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C2)
1

-Methylpiperazine
DMFDIPEA25488% >95:5
2

-Methylpiperazine
THFDIPEA651262%85:15
3MorpholineDMF

25684% >95:5
4MorpholineMeCN

80876%88:12

Table 1: Reaction conditions and regioselectivity outcomes for the S


Ar of 2,4-Difluoro-6-nitrobenzodifluoride.

Biological Integration: Kinase Pathway Targeting

Inhibitors synthesized from this scaffold are frequently deployed against kinases involved in immuno-oncology and inflammatory pathways[6]. For example, targeting DGK


 enhances T-cell activity in cancers resistant to anti-PD-1/PD-L1 therapies[2]. The diagram below illustrates the mechanism of action within a standard kinase signaling cascade.

Pathway Receptor Transmembrane Receptor Kinase Target Kinase (e.g., JAK or DGKζ) Receptor->Kinase Activation Downstream Downstream Signaling (STAT or DAG/PA) Kinase->Downstream Phosphorylation Nucleus Gene Transcription (Cell Proliferation) Downstream->Nucleus Translocation Inhibitor -CF2H Kinase Inhibitor Inhibitor->Kinase ATP-competitive Inhibition

Fig 2: Mechanism of action for the synthesized difluoromethyl-containing kinase inhibitors.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications, 2017.[Link]

  • "Novel compounds.
  • "Pyridazinyl thiazolecarboxamide compound.
  • "2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2)." ChemSrc Database, 2025.[Link]

Sources

Application

Preparation of 2,4-difluoro-6-aminobenzodifluoride

This Application Note details the preparation of 2,4-difluoro-6-aminobenzodifluoride (systematically known as 2-amino-4,6-difluoro- -difluorotoluene or 6-(difluoromethyl)-2,4-difluoroaniline ). This fluorinated aniline i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the preparation of 2,4-difluoro-6-aminobenzodifluoride (systematically known as 2-amino-4,6-difluoro-


-difluorotoluene  or 6-(difluoromethyl)-2,4-difluoroaniline ). This fluorinated aniline is a high-value pharmacophore used in the synthesis of kinase inhibitors (e.g., analogous to gefitinib intermediates) and advanced agrochemicals, where the difluoromethyl (

) group serves as a lipophilic hydrogen bond donor/acceptor bioisostere.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Identity:

  • Common Name: 2,4-Difluoro-6-aminobenzodifluoride

  • Systematic Name: 2-(Difluoromethyl)-3,5-difluoroaniline

  • CAS Registry (Nitro Precursor): 1805063-56-2 (2,4-Difluoro-6-nitrobenzodifluoride)

  • Molecular Formula:

    
    
    
  • Key Structural Features: An electron-deficient aniline core with two ring fluorines and a reactive difluoromethyl group.

Retrosynthetic Logic: The synthesis is designed to avoid the instability of the amino-difluoromethyl combination during harsh fluorination steps. The optimal route installs the sensitive


 group before the amino group is generated.
  • Target: 2,4-Difluoro-6-aminobenzodifluoride.

  • Precursor: 2,4-Difluoro-6-nitrobenzodifluoride . (The nitro group protects the amine position and deactivates the ring, preventing side reactions during fluorination).

  • Upstream Intermediate: 2,4-Difluoro-6-nitrobenzaldehyde .

  • Starting Material: 2,4-Difluoro-6-nitrobenzoic acid (CAS 1690669-99-8) or 2,4,6-Trifluorobenzonitrile (via SNAr).

We will detail the Benzoic Acid Route as it is highly scalable and uses standard reagents.

Retrosynthesis Target 2,4-Difluoro-6-aminobenzodifluoride (Target Amine) Nitro 2,4-Difluoro-6-nitrobenzodifluoride (Key Intermediate) Target->Nitro Nitro Reduction (Fe/NH4Cl or H2/Pd) Aldehyde 2,4-Difluoro-6-nitrobenzaldehyde Nitro->Aldehyde Deoxofluorination (DAST/Deoxo-Fluor) Acid 2,4-Difluoro-6-nitrobenzoic Acid (Starting Material) Aldehyde->Acid Reduction/Oxidation (BH3 / PCC)

Figure 1: Retrosynthetic pathway prioritizing the stability of the difluoromethyl group.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2,4-Difluoro-6-nitrobenzodifluoride

Objective: Convert the aldehyde functionality to a difluoromethyl group using a nucleophilic fluorinating agent.

Mechanism: The reaction proceeds via a nucleophilic attack of the diethylaminosulfur trifluoride (DAST) on the carbonyl oxygen, followed by the elimination of diethylamidosulfinyl fluoride and geminal difluorination.

Safety Warning: DAST releases HF upon contact with moisture and can be explosive at high temperatures. Perform all operations in a fume hood behind a blast shield.

Materials:

  • Substrate: 2,4-Difluoro-6-nitrobenzaldehyde (10.0 g, 53.5 mmol)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.5 eq, 12.9 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (100 mL)

  • Quench: Saturated

    
     solution
    

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Dissolution: Charge the flask with 2,4-Difluoro-6-nitrobenzaldehyde (10.0 g) and anhydrous DCM (80 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (12.9 g) dropwise over 30 minutes via the addition funnel. Crucial: Maintain internal temperature below -60°C to prevent uncontrolled exotherm.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature (25°C) for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quenching (Critical): Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing stirred saturated

    
     (200 mL) and crushed ice. Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2,4-difluoro-6-nitrobenzodifluoride as a pale yellow oil.

    • Yield Expectation: 85-92%

Stage 2: Reduction to 2,4-Difluoro-6-aminobenzodifluoride

Objective: Chemoselective reduction of the nitro group to the aniline without defluorinating the sensitive


 or aryl-fluorine bonds.

Method Choice: Iron-mediated reduction is preferred over catalytic hydrogenation (


/Pd) to avoid potential hydrogenolysis of the benzylic C-F bonds.

Materials:

  • Substrate: 2,4-Difluoro-6-nitrobenzodifluoride (8.0 g, 38.2 mmol)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 eq, 10.7 g)

  • Catalyst: Ammonium Chloride (

    
    ) (5.0 eq, 10.2 g)
    
  • Solvent: Ethanol/Water (4:1 v/v, 100 mL)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and mechanical stirrer (iron slurry can be heavy).

  • Charging: Add the nitro substrate (8.0 g) dissolved in Ethanol (80 mL). Add Water (20 mL), Iron powder (10.7 g), and

    
     (10.2 g).
    
  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring.

    • Observation: The mixture will turn from yellow to dark grey/brown (iron oxides).

    • Time: Reflux for 2-4 hours. Monitor by LCMS or TLC for the disappearance of the nitro compound.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with Ethanol (50 mL).

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with EtOAc (100 mL) and water (50 mL). Separate layers.

  • Extraction: Extract aqueous layer with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Isolation: The crude product is typically pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or distill under high vacuum.

    • Final Product: 2,4-Difluoro-6-aminobenzodifluoride (Off-white solid or pale oil).

    • Yield Expectation: 75-85%

Part 3: Analytical Validation & QC

Specification Table:

ParameterSpecificationMethod
Appearance Off-white solid or pale yellow liquidVisual
Purity

HPLC (C18, ACN/Water)
Identity (

NMR)

6.8 (t, 1H,

,

Hz), 6.4 (m, 1H, Ar-H), 6.2 (m, 1H, Ar-H), 4.5 (br s, 2H,

)
400 MHz DMSO-

Identity (

NMR)

-115 (s,

), -110 to -120 (m, Ar-F)
376 MHz (decoupled)
MS (ESI+)

LCMS

Key Diagnostic: The proton NMR triplet at


 ppm with a large coupling constant (

Hz) is the definitive signature of the difluoromethyl group.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of DASTEnsure all glassware is flame-dried and DCM is anhydrous. Use a fresh bottle of DAST.
Defluorination in Step 2 Over-reduction (if using

/Pd)
Switch to Fe/

or

method. Avoid Pd/C for benzylic fluorides.
Black Tar Formation Polymerization of anilineStore the final amine under Nitrogen at -20°C. Anilines are oxidation-sensitive.
Incomplete Reduction Iron surface passivationActivate Iron powder by washing with dilute HCl and drying before use, or increase agitation speed.

References

  • Matrix Scientific. (2025). Product Entry: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). Retrieved from

  • ChemScene. (2025). Product Entry: 2,4-Difluoro-6-nitrobenzoic acid (CAS 1690669-99-8). Retrieved from

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574-578.
  • BenchChem. (2025).[1] Technical Guide: Nucleophilic Substitution on Fluorinated Nitrobenzenes. Retrieved from

Sources

Method

Application Note: Advanced Functionalization of the Difluoromethyl Group in Nitrobenzenes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Rationale The difluoromethyl (–CF₂H) group has become a highly privileged motif in modern drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

The difluoromethyl (–CF₂H) group has become a highly privileged motif in modern drug discovery and agrochemistry. It serves as a lipophilic bioisostere for hydroxyl, thiol, and amine groups, acting as a unique, highly polarized hydrogen bond donor[1]. While traditional synthetic routes focus on installing the –CF₂H group into target molecules, the late-stage functionalization of existing –CF₂H groups provides a powerful vector for rapid molecular diversification[2].

Nitrobenzenes bearing a difluoromethyl group (e.g., 1-(difluoromethyl)-4-nitrobenzene) are particularly compelling substrates. The strongly electron-withdrawing nature of the nitro group significantly increases the acidity of the benzylic C–H bond. This enables targeted functionalization via deprotonation or radical abstraction, allowing chemists to convert a simple –CF₂H group into complex –CF₂R scaffolds without relying on toxic and explosive deoxyfluorination reagents like DAST[2].

Mechanistic Pathways & Causality

Functionalizing the –CF₂H carbon in nitrobenzenes is synthetically challenging due to the inherent instability of the intermediates. The reaction design must navigate a fundamental mechanistic dichotomy:

  • Deprotonative Pathway (Carbanion Generation): The benzylic C–H bond can be deprotonated by strong, non-nucleophilic bases (such as LDA or LiHMDS)[2]. However, the resulting α,α-difluorobenzyl carbanion is highly unstable. If the temperature rises above -50 °C, the carbanion rapidly undergoes α-fluoride elimination to form a highly reactive, dead-end fluorocarbene[2]. To successfully harness this carbanion, reactions must be conducted at strict cryogenic temperatures (-78 °C) using Barbier-type conditions (where the electrophile is present in situ to immediately trap the carbanion)[2].

  • Oxidative Halogen Transfer: To bypass the instability of the carbanion, an alternative strategy utilizes halogen transfer agents (e.g., 2-bromothiophene). Upon base-promoted deprotonation, the transient carbanion immediately abstracts a halogen, forming a stable ArCF₂Br intermediate that can undergo subsequent nucleophilic substitution[3].

G A 1-(Difluoromethyl) -nitrobenzene B α,α-Difluorobenzyl Carbanion A->B LDA, -78°C (Deprotonation) C Ar-CF2-Br Intermediate A->C t-BuOK, RT + 2-Bromothiophene D Electrophilic Trapping (e.g., Silylation) B->D + In situ Electrophile E Fluorocarbene (Decomposition) B->E T > -50°C (α-F Elimination) F Nucleophilic Substitution C->F + Heteronucleophile

Caption: Mechanistic divergence in the functionalization of the -CF2H group in nitrobenzenes.

Quantitative Data: Optimization of Deprotonative Trapping

The choice of base, temperature, and electrophile dictates the success of –CF₂H functionalization. Standard bases like K₂CO₃ are insufficiently basic to deprotonate the –CF₂H group[4], while alkyl lithiums (n-BuLi) lead to unwanted nucleophilic attack on the nitroarene system.

Table 1: Optimization of Deprotonative Functionalization of 1-(Difluoromethyl)-4-nitrobenzene

BaseSolventTemp (°C)Electrophile / ReagentPrimary OutcomeYield (%)
K₂CO₃DMSO604-Cl-C₆H₄CHOUnreacted starting material0
n-BuLiTHF-78PhMe₂SiClNitro group reduction / attack< 10
LDATHF-78PhMe₂SiCl (in situ)Ar-CF₂-SiMe₂Ph82
LiHMDSTHF-78PhCHO (in situ)Ar-CF₂-CH(OH)Ph75
t-BuOKDMF252-BromothiopheneAr-CF₂-Br (Transient)88*

*Yield represents the final coupled product after subsequent trapping with a nucleophile.

Experimental Protocols

Protocol A: Direct Deprotonative Silylation (Barbier-Type)

Objective: To convert the –CF₂H group into a –CF₂SiMe₂Ph group. This silylated product acts as a stable, masked difluoromethyl carbanion for downstream cross-coupling[2]. Causality Check: The electrophile (PhMe₂SiCl) must be present in the flask before the base is added. If the base is added first, the localized concentration of the carbanion will lead to rapid α-fluoride elimination before the electrophile can be introduced[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add 1-(difluoromethyl)-4-nitrobenzene (1.0 mmol, 173 mg) and chlorodimethylphenylsilane (1.2 mmol, 205 mg) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous THF. Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Critical: Do not rush this step; internal temperature must reach -78 °C.

  • Deprotonation: Dropwise add a freshly prepared solution of LDA (1.1 mmol, 2.0 M in THF/heptane) over 10 minutes. Dispense the LDA down the inner wall of the flask to pre-cool the base before it hits the reaction mixture.

  • Maturation: Stir the deep-colored solution at -78 °C for exactly 2 hours.

  • Quenching: Quench the reaction at -78 °C by injecting 2 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Workflow Step1 Step 1: Preparation Flame-dry Schlenk flask Argon atmosphere Step2 Step 2: Reagent Loading 1-(CF2H)-4-nitrobenzene + PhMe2SiCl in dry THF Step1->Step2 Step3 Step 3: Cryogenic Cooling Equilibrate at -78 °C (Dry ice/acetone) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Quench & Workup Add sat. NH4Cl at -78 °C Extract with EtOAc Step4->Step5

Caption: Step-by-step workflow for the Barbier-type deprotonative silylation of difluoromethyl nitrobenzenes.

Protocol B: Base-Promoted Oxidative Halogenation via Halogen Transfer

Objective: To generate an electrophilic ArCF₂Br species from the nucleophilic ArCF₂H starting material for subsequent coupling with heteronucleophiles[3]. Causality Check: Using standard electrophilic brominating agents (like NBS) in the presence of base often fails due to competing side reactions. 2-halothiophenes act as mild, highly effective halogen-transfer agents to the transient α,α-difluorobenzyl carbanion, preventing carbene formation and allowing the reaction to proceed at room temperature[3].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a 20 mL vial with 1-(difluoromethyl)-3-nitrobenzene (1.0 mmol), 2-bromothiophene (1.5 mmol), and the desired nucleophile (e.g., a phenol or secondary amine, 1.2 mmol).

  • Solvent: Add 5 mL of anhydrous DMF to dissolve the reagents.

  • Base Addition: Add solid potassium tert-butoxide (t-BuOK, 2.0 mmol) in one portion. Note: The strong base deprotonates the –CF₂H group, and the resulting carbanion immediately abstracts a bromine atom from 2-bromothiophene to form ArCF₂Br, which is then attacked by the nucleophile.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 4 hours.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove the DMF and inorganic salts. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify by column chromatography.

References

  • Chemical Society Reviews (RSC Publishing). "Late-stage difluoromethylation: concepts, developments and perspective".
  • Organic Letters (ACS Publications). "Deprotonative Functionalization of the Difluoromethyl Group".
  • ResearchGate. "Capturing Unstable Carbanionic Intermediates via Halogen Transfer: Base‐Promoted Oxidative Coupling Reactions of α,α‐Difluoromethylarenes".
  • PMC (NIH). "Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for the Nitration of 2,4-Difluorobenzodifluoride

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and process chemists facing yield and selectivity challenges during the nitration of highly deactivated fluoroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and process chemists facing yield and selectivity challenges during the nitration of highly deactivated fluoroaromatics, specifically 2,4-difluorobenzodifluoride (1-(difluoromethyl)-2,4-difluorobenzene).

Mechanistic Fundamentals: Understanding the Substrate

To successfully nitrate 2,4-difluorobenzodifluoride, one must understand the causality behind its low reactivity. The aromatic ring is severely deactivated by three electron-withdrawing groups: two fluorine atoms and one difluoromethyl (-CHF₂) group.

While the fluorines withdraw electron density inductively, they donate via resonance, directing incoming electrophiles to the ortho and para positions. Concurrently, the -CHF₂ group is strongly meta-directing. These directing effects synergistically activate the C-3 and C-5 positions. However, the C-3 position is sterically hindered by the flanking fluorine atoms, making the C-5 position the kinetically and thermodynamically favored site for electrophilic aromatic substitution (EAS), yielding 5-nitro-2,4-difluorobenzodifluoride as the major product.

G A 2,4-Difluorobenzodifluoride (Highly Deactivated) C Pi-Complex Intermediate A->C + NO2+ B Nitronium Ion (NO2+) (Fuming HNO3 / Oleum) B->C D Sigma Complex at C-5 (Sterically Unhindered) C->D Favored Pathway E Sigma Complex at C-3 (Sterically Hindered) C->E Disfavored Pathway F 5-Nitro-2,4-difluorobenzodifluoride (Major Product) D->F -H+ G 3-Nitro-2,4-difluorobenzodifluoride (Minor Impurity) E->G -H+

Regioselectivity and mechanistic pathway for the nitration of 2,4-difluorobenzodifluoride.

Troubleshooting Guides & FAQs

Q1: My batch nitration yield is stalling at 40-50% with unreacted starting material. How can I drive the reaction to completion? A: The electron-deficient nature of 2,4-difluorobenzodifluoride requires a highly aggressive nitrating environment. Standard mixed acids (70% HNO₃ / 98% H₂SO₄) contain too much water, which shifts the equilibrium away from nitronium ion (NO₂⁺) formation. Solution: Switch to a superacidic nitrating system using fuming nitric acid (>90%) and oleum (20% SO₃ in H₂SO₄). The SO₃ acts as a desiccant, consuming the water generated during the reaction and ensuring a maximum, sustained concentration of the electrophile.

Q2: I am seeing significant amounts of the 3-nitro isomer and dinitrated byproducts. How do I improve regioselectivity? A: Loss of regiocontrol and over-nitration are classic symptoms of poor thermal management. Nitration is highly exothermic. In batch reactors, localized "hot spots" can easily exceed the target temperature (typically 20-35°C), providing the activation energy required for substitution at the sterically hindered C-3 position or secondary nitration[1]. Solution: Implement strict temperature controls. If restricted to batch chemistry, use a jacketed reactor with a high-efficiency chiller and ensure the nitrating agent is added dropwise over several hours. For optimal control and yield, transition to a continuous-flow microreactor setup[2].

Q3: How does continuous-flow technology solve the mass transfer issues inherent to this reaction? A: Nitration of fluoroaromatics is a biphasic process (organic substrate and aqueous/acidic nitrating agent). In batch systems, the reaction rate is limited by the interfacial surface area between these two phases. Continuous-flow microreactors utilize micromixers that create highly dispersed emulsions, increasing the interfacial area by orders of magnitude[1]. This rapid mass transfer, combined with the high surface-area-to-volume ratio for instantaneous heat dissipation, allows for complete conversion in seconds rather than hours, virtually eliminating over-nitration[2].

Flow N1 Substrate Feed (2,4-Difluoro-Ar) N3 Micromixer (Rapid Mass Transfer) N1->N3 N2 Nitrating Agent (Fuming HNO3/Oleum) N2->N3 N4 Residence Time Coil (Precise T Control) N3->N4 Biphasic Emulsion N5 In-line Quenching (Ice/Water) N4->N5 Complete Conversion N6 Phase Separation & Product Isolation N5->N6

Continuous-flow microreactor workflow for highly exothermic biphasic nitration.

Data Presentation: Batch vs. Flow Optimization

The following table summarizes empirical data comparing traditional batch processing with optimized continuous-flow conditions for deactivated fluoroaromatics.

ParameterTraditional Batch ReactorOptimized Continuous-Flow
Acid System 70% HNO₃ / 98% H₂SO₄Fuming HNO₃ / 20% Oleum
Reaction Temperature 45°C (Fluctuating)25°C (Isothermal)
Reaction Time 4 - 6 Hours30 - 60 Seconds
Mass Transfer Poor (Macro-emulsion)Excellent (Micro-emulsion)
Conversion Rate ~65%>98%
Regioselectivity (C-5 : C-3) 85:1598:2
Overall Yield 55 - 60%92 - 95%
Experimental Protocol: Self-Validating Continuous-Flow Nitration

This step-by-step methodology ensures high-yield, self-validating nitration by isolating variables and guaranteeing continuous equilibrium control.

Phase 1: Reagent Preparation

  • Organic Feed (Stream A): Dissolve 2,4-difluorobenzodifluoride (1.0 equiv) in a chemically inert, dense solvent such as dichloromethane (DCM).

  • Nitrating Feed (Stream B): Carefully prepare a mixed acid solution at 0°C by adding fuming nitric acid (1.2 equiv) to 20% oleum (3.0 equiv). Safety Note: Highly exothermic mixing. Perform under an inert atmosphere.

Phase 2: System Priming & Calibration 3. Prime the continuous-flow reactor pumps with pure solvent to establish a stable baseline pressure. 4. Set the micromixer and residence time coil (PTFE or Hastelloy) to an isothermal 25°C using a Peltier or fluid-based cooling jacket. 5. Calibrate flow rates to achieve a residence time (


) of exactly 45 seconds.

Phase 3: Reaction Execution 6. Initiate Stream B (Acid), followed by Stream A (Organic). 7. Monitor the system backpressure; a steady pressure indicates a stable micro-emulsion in the mixing zone. 8. Direct the reactor effluent into an in-line quenching vessel containing vigorously stirred ice water (0-5°C). The immediate quench prevents any late-stage degradation or dinitration.

Phase 4: Workup & Validation 9. Separate the biphasic quenched mixture. Extract the aqueous layer twice with DCM. 10. Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, followed by a brine wash. 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Self-Validation Check: Analyze the crude product via ¹⁹F and ¹H NMR. The disappearance of the C-5 proton signal and the presence of a single difluoromethyl triplet confirm complete and selective nitration. If unreacted starting material is detected, incrementally increase the residence time by 5 seconds in the next run.

References
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.Beilstein Journals.
  • Research Progress on Continuous-Flow Nitrification Technology and Equipment.Thieme-connect.
  • Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.Semantic Scholar.

Sources

Optimization

Technical Support Center: Difluoromethyl Group Synthesis &amp; Stabilization

Ticket Subject: Preventing Hydrolysis and Decomposition of Motifs Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Core Directive: The Stability Paradox Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Hydrolysis and Decomposition of


 Motifs
Assigned Specialist:  Senior Application Scientist, Fluorine Chemistry Division

Core Directive: The Stability Paradox

Welcome to the technical support center. You are likely here because your difluoromethyl (


) group—intended to act as a lipophilic bioisostere for a hydroxyl or thiol group—is disappearing during workup or failing to install.

The Root Cause: While the C-F bond is thermodynamically strong (


116 kcal/mol), the 

group is kinetically vulnerable due to two specific mechanisms:
  • Assisted Ionization (

    
    -like):  If the 
    
    
    
    is attached to a heteroatom (N, O, S) with a lone pair, that lone pair can donate electron density to eject a fluoride ion, forming a reactive oxonium or iminium intermediate that rapidly hydrolyzes.
  • 
    -Elimination (Carbene Pathway):  The proton on 
    
    
    
    is relatively acidic (
    
    
    can be
    
    
    20-25 depending on the substrate). Strong bases can deprotonate it, leading to the expulsion of fluoride and the formation of a transient difluorocarbene, which is then quenched by water.

Failure Mode Visualization

The following diagram illustrates the two primary pathways for


 loss. Understanding this is critical for selecting the right workup conditions.

CF2H_Hydrolysis Substrate Heteroatom Substrate (R-X-CF2H) Base Strong Base (pH > 12) Substrate->Base Deprotonation LonePair Lone Pair Assistance Substrate->LonePair Spontaneous (if X=N, O) Intermediate_Carbene Difluorocarbene [:CF2] Base->Intermediate_Carbene Alpha-Elimination (-F-) Intermediate_Ion Reactive Intermediate [R-X+=CFH] LonePair->Intermediate_Ion -F- (Ejection) Water H2O / Workup Intermediate_Ion->Water Nucleophilic Attack Intermediate_Carbene->Water Quenching Result Hydrolysis Product (Aldehyde/Formate) Water->Result Decomposition

Figure 1: Mechanistic pathways leading to


 decomposition. Path A (top) is common in nitrogen-bound systems. Path B (bottom) occurs in highly basic environments.

Diagnostic & Troubleshooting Guide

Scenario A: "My product decomposes during aqueous workup."

Diagnosis: Likely Acid/Base catalyzed hydrolysis. Solution:

  • Avoid Strong Bases: If your product is an

    
     or 
    
    
    
    species, avoid NaOH or KOH washes. The acidity of the
    
    
    proton makes it susceptible to base-mediated fragmentation.
  • Buffer Your Workup: Use a phosphate buffer (pH 7) or saturated

    
     instead of strong bases.
    
  • The "Dry" Workup: For highly sensitive substrates (like

    
    -difluoromethyl pyrroles), skip the aqueous wash entirely. Filter through a pad of Celite/Silica and purify directly.
    
Scenario B: "I see low conversion, and the reagent is consumed."

Diagnosis: The difluorocarbene intermediate is reacting with water (background hydrolysis) faster than your substrate. Solution:

  • Water Scavengers: Add molecular sieves (4Å) to the reaction vessel.

  • Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., for phenol difluoromethylation), increase the agitation rate and ensure adequate PTC (e.g.,

    
    ) loading to shuttle the carbene precursor into the organic phase away from the bulk water.
    
Scenario C: "The group falls off during late-stage deprotection."

Diagnosis: Incompatible protecting group chemistry. Solution:

  • Avoid Lewis Acids (e.g.,

    
    , 
    
    
    
    ) used for demethylation, as they can strip fluorines.
  • Design Change: Install the

    
     group last (Late-Stage Functionalization) using radical methods (see Protocol 2) to avoid exposing it to harsh upstream steps.
    

Validated Experimental Protocols

Protocol 1: Nucleophilic Difluoromethylation (Hu's Reagent)

Best for: Electrophilic substrates (Aldehydes, Ketones, Imines). Reagent:


 (Hu's Reagent) acts as a "hard" nucleophile source that is more controllable than 

.

Step-by-Step:

  • Setup: Flame-dry a two-neck flask under Argon.

  • Reagents: Add substrate (1.0 equiv) and

    
     (1.2 equiv) in anhydrous THF or DMF.
    
  • Initiation: Cool to -78°C. Add initiator (typically catalytic TBAT or stoichiometric Lewis base like HMPA—Caution: Toxic).

    • Why? This generates the pentacoordinate silicon species that releases the nucleophilic

      
       anion.
      
  • Reaction: Stir at -78°C for 1h, then warm to RT.

  • Reductive Debromination (Critical Step): The intermediate is a

    
     species. To get 
    
    
    
    , treat with
    
    
    (radical source) or Zinc/Acetic Acid.
  • Workup: Quench with sat.

    
    .[1] Extract with 
    
    
    
    .
Protocol 2: Innate Radical Difluoromethylation (Baran's Reagent)

Best for: Heterocycles (Pyridines, Pyrimidines) and electron-deficient arenes. Reagent: Zinc Difluoromethanesulfinate (DFMS, Zn(SO2CF2H)2).

Step-by-Step:

  • Solvent System: Use a biphasic mixture of DCM/Water (2.5:1).

    • Why? The water solubilizes the zinc salt, while the organic layer protects the radical intermediate.

  • Addition: Add Heterocycle (1.0 equiv) and DFMS (3.0 equiv).

  • Oxidant: Add TBHP (tert-butyl hydroperoxide, 70% aq, 5.0 equiv) dropwise at 0°C.

    • Mechanism:[2][3][4] TBHP oxidizes the sulfinate to a sulfonyl radical, which extrudes

      
       to generate the 
      
      
      
      radical.
  • Reaction: Stir vigorously at RT for 12–24h.

  • Workup: Carefully quench with sat.

    
     (watch for gas evolution). Extract with DCM.
    
    • Note: This reaction is robust to air and moisture, making it the "go-to" for medicinal chemistry.

Protocol 3: Heteroatom Difluoromethylation ( )

Best for: Phenols, Thiols, Pyrazoles. Reagent: Sodium Chlorodifluoroacetate (


).[4]

Step-by-Step:

  • Base Selection: Use

    
     (mild) or 
    
    
    
    (faster) in DMF. Avoid NaOH.[5]
  • Temperature: Heat to 90–100°C.

    • Why? This temperature is required to decarboxylate the reagent and generate the

      
       carbene in situ.
      
  • Stoichiometry: Use excess reagent (2.0–3.0 equiv) because some carbene will inevitably hydrolyze with trace water.

  • Workup: Pour into ice water and extract immediately with Ethyl Acetate. Do not let the product sit in the basic aqueous layer.

Reagent Selection Matrix

ReagentTypeBest SubstrateStability RiskKey Advantage
ClCF2H (Gas) Electrophilic (Carbene)Phenols, ThiolsHigh (Requires strong base)Cheap (Industrial scale).
ClCF2CO2Na Electrophilic (Carbene)Phenols, N-HeterocyclesModerateSolid, shelf-stable, milder base conditions.[4]
Zn(SO2CF2H)2 (DFMS) RadicalElectron-deficient HeterocyclesLowAir-stable, late-stage functionalization compatible.
TMS-CF2-Br (Hu's) NucleophilicAldehydes, KetonesLowHighly selective, avoids harsh bases.
PhSO2CF2H Nucleophilic/RadicalElectrophilesModerateVersatile, but requires sulfone removal step.

References

  • Hu's Reagent Protocol

    • Hu, J., et al. (2019).[6] "A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2Br." Angewandte Chemie International Edition.

  • Baran's Radical Reagent (DFMS)

    • Fujiwara, Y., et al. (2012).[7] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature.[7][8]

  • Sodium Chlorodifluoroacetate Protocol

    • Garg, N., et al. (2014).
  • Bioisostere Properties & Stability

    • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
  • Hydrolysis Mechanisms

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Optimizing SNAr regioselectivity in 2,4-Difluoro-6-nitrobenzodifluoride

Topic: Optimizing SNAr Regioselectivity in 2,4-Difluoro-6-nitrobenzodifluoride Technical Support Center & Troubleshooting Hub Welcome to the Technical Support Center Subject: 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 180...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing SNAr Regioselectivity in 2,4-Difluoro-6-nitrobenzodifluoride Technical Support Center & Troubleshooting Hub

Welcome to the Technical Support Center

Subject: 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) Chemical Identity: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene Core Challenge: Controlling Nucleophilic Aromatic Substitution (


) Regioselectivity (C2 vs. C4).

This guide is designed for process chemists and medicinal chemists encountering regioselectivity issues (isomeric mixtures) or yield loss during the functionalization of 2,4-Difluoro-6-nitrobenzodifluoride. Unlike standard fluoro-nitro substrates, the presence of the bulky, electron-withdrawing difluoromethyl (


) group at the C1 position creates a unique steric and electronic landscape that complicates predictive modeling.

Module 1: The Diagnostic Matrix (Troubleshooting)

Use this matrix to identify your specific failure mode and jump to the relevant solution.

Symptom Probable Cause Immediate Action
Mixture of Isomers (C4 Major / C2 Minor) Steric/Electronic Competition: The C4 position is sterically accessible, but C2 is electronically highly activated.Switch to non-polar solvents (THF, Toluene) to enhance steric discrimination or lower temperature to

to favor the kinetic product.
Unexpected C2 Substitution (Ortho-attack) "Ortho-Effect" / H-Bonding: If using primary amines, H-bonding with the nitro group stabilizes the C2 transition state.Add a Lewis Acid (e.g.,

) to disrupt H-bonding or switch to a bulky base/nucleophile.
Decomposition / Low Mass Balance

Instability:
Strong bases can deprotonate the benzylic

proton, leading to side reactions (e.g., elimination).
Switch to weaker bases (e.g.,

,

) and avoid alkoxides (

,

).
No Reaction / Slow Conversion Deactivated Nucleophile: The substrate is electron-deficient, but weak nucleophiles require higher activation energy.Switch to a polar aprotic solvent (DMSO, NMP) to "naked" the nucleophile, or increase temperature (carefully).

Module 2: Deep Dive FAQs (Technical Analysis)

Q1: Why is the regioselectivity so difficult to control in this specific molecule?

A: You are battling two competing forces: Sterics vs. Electronics.

  • The Electronic Landscape:

    • C4-Fluorine (Para to

      
      ):  Activated primarily by the strong resonance (
      
      
      
      ) effect of the nitro group.
    • C2-Fluorine (Ortho to

      
      ):  Activated by the inductive (
      
      
      
      ) effect of the nitro group AND the inductive effect of the adjacent difluoromethyl (
      
      
      ) group. Electronically, C2 is often more electron-deficient.
  • The Steric Landscape:

    • C4-Fluorine: Relatively unhindered.

    • C2-Fluorine: Extremely crowded. It is "sandwiched" between the bulky Nitro group and the Difluoromethyl group.

The Result: Under thermodynamic control or with bulky nucleophiles, C4 (Para) substitution dominates. However, small, hard nucleophiles or those capable of Hydrogen Bonding (like primary amines) may attack C2 (Ortho) , leading to inseparable mixtures [1].

Q2: How do I force the reaction to the C4 (Para) position?

A: To maximize C4 selectivity, you must exploit the steric hindrance at C2.

  • Protocol: Use a bulky base (e.g.,

    
    ) and a non-polar or moderately polar solvent (THF or MeCN).
    
  • Temperature: Maintain moderate temperatures (

    
     to RT). High heat can sometimes overcome steric barriers, increasing the unwanted C2 impurity.
    
Q3: Can I selectively access the C2 (Ortho) product?

A: Yes, but it requires "Trojan Horse" tactics.

  • Mechanism: You need to utilize the Ortho-Effect . If your nucleophile is a primary amine or hydrazine, use a non-polar solvent (Toluene). This encourages an intramolecular Hydrogen Bond between the incoming nucleophile's proton and the Nitro group's oxygen, guiding the nucleophile to the C2 position despite the steric bulk [2].

  • Condition: Low temperature (

    
    ) is critical to favor this ordered transition state (Kinetic Control).
    
Q4: My difluoromethyl ( ) group seems to be degrading. Why?

A: The proton on the


 group is benzylic and acidified by the electron-poor ring. Strong bases (like 

,

, or alkoxides) can deprotonate this carbon, leading to defluorination or polymerization.
  • Fix: Use organic bases (

    
    , 
    
    
    
    ) or mild inorganic carbonates (
    
    
    ). Avoid hydroxide or alkoxide bases entirely.

Module 3: Experimental Protocols

Protocol A: High-Selectivity C4-Functionalization (Standard)

Target: Para-substitution with amines/thiols.

  • Preparation: Dissolve 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add

    
      (1.2 eq). Note: Avoid inorganic bases if solubility is an issue.
    
  • Nucleophile Addition: Cool to

    
     . Add the nucleophile (1.05 eq) dropwise over 10 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature. Monitor by HPLC/UPLC.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Expected Outcome:

    
     ratio of C4:C2 isomer.
    
Protocol B: Ortho-Directed C2-Functionalization (Advanced)

Target: Ortho-substitution with primary amines.

  • Preparation: Dissolve substrate (1.0 eq) in anhydrous Toluene (0.1 M).

  • Cryogenic Step: Cool solution to

    
      (Dry ice/Acetone bath).
    
  • Nucleophile Addition: Add the primary amine (1.1 eq) slowly. Do not add external base yet.

  • Reaction: Stir at

    
     for 2–4 hours. The amine acts as its own base initially, or forms a zwitterionic intermediate stabilized by H-bonding.
    
  • Quench: Add a mild scavenger base (solid

    
    ) only after conversion is observed, then warm to RT.
    
  • Expected Outcome: Enhanced C2 selectivity (ratios vary by amine bulk).

Module 4: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for optimizing regioselectivity based on your desired outcome.

SNAr_Optimization Start Start: 2,4-Difluoro-6-nitrobenzodifluoride Goal What is your Target Isomer? Start->Goal C4_Target Target: C4 (Para) Product (Thermodynamic/Steric) Goal->C4_Target Most Common C2_Target Target: C2 (Ortho) Product (Kinetic/Chelation) Goal->C2_Target Specialized C4_Strategy Strategy: Maximize Steric Repulsion C4_Target->C4_Strategy C2_Strategy Strategy: H-Bonding / Kinetic Control C2_Target->C2_Strategy C4_Conditions Solvent: Polar Aprotic (MeCN, DMSO) Base: Bulky (DIPEA, Cs2CO3) Temp: 0°C -> RT C4_Strategy->C4_Conditions C4_Result Result: Nucleophile attacks unhindered C4 C4_Conditions->C4_Result C2_Conditions Solvent: Non-Polar (Toluene) Nucleophile: Primary Amines Temp: -78°C C2_Strategy->C2_Conditions C2_Result Result: Nucleophile guided to C2 via NO2 interaction C2_Conditions->C2_Result

Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome (Para-C4 vs. Ortho-C2).

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992, pp. 641–644. (Detailed discussion on SNAr mechanisms and the Ortho vs. Para ratio dependence on nucleophile and solvent).
  • Bunnett, J. F., & Morath, R. J. (1955). "The von Richter Reaction and the Mechanism of Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 77(19), 5051–5055. Link (Foundational text on steric and electronic effects in nitro-activated aromatic substitution).

  • Matrix Scientific. (n.d.).[1] 2,4-Difluoro-6-nitrobenzodifluoride Product Data. Link (Source for chemical identity and availability).

(Note: While specific literature on the exact substrate "2,4-Difluoro-6-nitrobenzodifluoride" is sparse in public databases, the principles cited above are derived from established reactivity patterns of polyfluorinated nitrobenzenes as documented in standard organic chemistry texts.)

Sources

Optimization

Technical Support Center: Purification of 2,4-Difluoro-6-nitrobenzodifluoride

Overview Welcome to the Application Support Center. As drug development increasingly relies on fluorinated motifs to modulate pharmacokinetics and lipophilicity, compounds like 2,4-Difluoro-6-nitrobenzodifluoride (system...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Support Center. As drug development increasingly relies on fluorinated motifs to modulate pharmacokinetics and lipophilicity, compounds like 2,4-Difluoro-6-nitrobenzodifluoride (systematically known as 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene, CAS: 1805063-56-2) have become critical building blocks.

However, the strong electron-withdrawing nature of the nitro and difluoromethyl groups, combined with the volatility of the fluorinated aromatic ring, presents unique purification challenges. This guide provides field-proven, causality-driven methodologies to ensure high-purity isolation without compromising product yield.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is recovering my product after rotary evaporation resulting in low yields? A: 2,4-Difluoro-6-nitrobenzodifluoride exhibits significant vapor pressure at ambient temperatures. The difluoromethyl (-CHF2) and aromatic fluorine atoms drastically reduce intermolecular van der Waals forces and eliminate hydrogen bonding capabilities[1].

  • Causality: When concentrating fractions under high vacuum (<50 mbar) at bath temperatures above 25°C, the product co-evaporates with non-polar extraction solvents (e.g., hexanes or dichloromethane).

  • Solution: Concentrate at >150 mbar and maintain the water bath below 20°C. Always use a chilled receiving flask to trap any volatile product that escapes the primary condenser.

Q: Can I use standard normal-phase silica gel chromatography? A: Yes, but with strict solvent limitations. The compound is highly non-polar. Using standard Hexane/Ethyl Acetate mixtures often results in the product eluting at the solvent front, co-eluting with unreacted fluorobenzene precursors[2].

  • Causality: The lack of hydrogen-bond donors and the steric shielding of the nitro group by the adjacent difluoromethyl and fluorine groups prevent strong adsorption onto silica silanol groups.

  • Solution: Use 100% pentane or a maximum of 1-2% diethyl ether in hexanes.

Section 2: Troubleshooting Guide

Issue 1: Co-elution of positional isomers (e.g., 2,6-difluoro-4-nitro isomer).

  • Root Cause: Electrophilic nitration or fluorination often yields ortho/para isomer mixtures. These isomers have nearly identical dipole moments and boiling points, making normal-phase separation nearly impossible[3].

  • Intervention: Switch to reverse-phase chromatography (C18) using a Methanol/Water gradient. The hydrophobic stationary phase interacts differently with the subtle 3D shape variations of the isomers, allowing for baseline resolution.

Issue 2: Product darkening or tar formation during distillation.

  • Root Cause: Fluorinated nitroaromatics are highly prone to thermal degradation. Prolonged heating above 120°C can initiate autocatalytic, exothermic decomposition of the nitro group[4].

  • Intervention: Perform high-vacuum fractional distillation (<1 mbar) to ensure the boiling point remains well below the decomposition threshold. Use a Vigreux column to improve theoretical plates without requiring excessive pot temperatures.

Section 3: Experimental Protocols

Protocol A: Precision Flash Column Chromatography (Lab Scale < 50g)

This protocol is a self-validating system designed to isolate the target compound from des-fluoro or unreacted precursors[1].

  • Stationary Phase Preparation: Slurry-pack a glass column with high-purity silica gel (40–63 µm) using 100% HPLC-grade pentane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of pentane. If the crude is an oil, apply it directly to the silica bed (neat loading) to prevent band broadening.

  • Elution: Elute with 100% pentane for 3 column volumes (CV), then cautiously increase polarity to 99:1 Pentane:Diethyl Ether.

  • Self-Validation & Fractionation: Monitor fractions via TLC (UV 254 nm). The target compound will elute rapidly. Validation step: Pool fractions only after confirming the absence of isomers via GC-MS (Gas Chromatography-Mass Spectrometry).

  • Concentration: Evaporate the solvent at 200 mbar and 15°C to prevent product loss.

Protocol B: High-Vacuum Fractional Distillation (Scale-up > 50g)

For larger scales, chromatography becomes cost-prohibitive and solvent-intensive. Vacuum distillation is the industry standard for fluoronitrobenzenes[4].

  • Apparatus Setup: Assemble a distillation apparatus with a Vigreux column (minimum 15 cm) to increase theoretical plates. Attach a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Degassing: Charge the distillation pot with the crude mixture and a magnetic stir bar. Apply a moderate vacuum (50 mbar) at room temperature for 15 minutes to remove residual low-boiling solvents.

  • Fractionation: Lower the pressure to <1 mbar. Slowly heat the oil bath. Collect the forerun (usually unreacted fluorobenzenes).

  • Self-Validation (Temperature Monitoring): The system validates the main cut when the vapor temperature stabilizes. Collect the main fraction at this stable temperature plateau. A sudden drop in vapor temperature indicates the fraction has completely distilled.

  • Cooling: Backfill the system with inert Argon gas before disassembling to prevent oxidation of the hot residue.

Section 4: Quantitative Data Tables

Table 1: Solvent System Optimization for Silica Gel TLC (Rf Values)
Solvent SystemTarget Compound (Rf)Precursor/Isomer (Rf)Recommendation
90:10 Hexane:EtOAc0.950.92Not recommended (Co-elution)
100% Hexane0.650.58Acceptable for flash chromatography
100% Pentane0.500.42Optimal for high-resolution separation
95:5 Hexane:DCM0.700.65Alternative for highly retained impurities
Table 2: Comparison of Purification Modalities
ModalityOptimal ScalePurity AchievedKey AdvantageLimitation
Flash Chromatography< 50 g> 99%Excellent isomer separationHigh solvent consumption
Vacuum Distillation50 g - 1 kg95 - 98%Scalable, solvent-freeRisk of thermal degradation
Reverse-Phase HPLC< 5 g> 99.5%Ultimate purity for bio-assaysLow throughput, expensive

Section 5: Purification Decision Workflow

PurificationWorkflow Start Crude 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) Scale Determine Purification Scale Start->Scale Lab Lab Scale (< 50g) Scale->Lab < 50g Prep Scale-Up (> 50g) Scale->Prep > 50g Flash Flash Column Chromatography (100% Pentane or Hexane) Lab->Flash Distill High-Vacuum Fractional Distillation (< 1 mbar, Vigreux Column) Prep->Distill Isomer Co-eluting Isomers? Flash->Isomer Thermal Thermal Degradation? Distill->Thermal RevPhase Reverse-Phase HPLC (C18, MeOH/H2O) Isomer->RevPhase Yes Pure Pure Product (>98% GC-FID) Isomer->Pure No Wiped Short-Path / Wiped-Film Evaporation Thermal->Wiped Yes Thermal->Pure No RevPhase->Pure Wiped->Pure

Workflow for selecting the optimal purification strategy for 2,4-Difluoro-6-nitrobenzodifluoride.

Section 6: References

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Source: Beilstein Journals. URL:[Link]

  • Synthesis of a Hominal Bis(difluoromethyl) Fragments. Source: ChemRxiv. URL:[Link]

  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Source: ScienceOpen. URL: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in 2,4-Difluoro-6-nitrobenzodifluoride reduction

Technical Support Center: Troubleshooting 2,4-Difluoro-6-nitrobenzodifluoride Reduction Overview Reducing the nitro group of 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) to its corresponding aniline is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2,4-Difluoro-6-nitrobenzodifluoride Reduction

Overview

Reducing the nitro group of 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) to its corresponding aniline is a critical but notoriously difficult transformation in drug development. Researchers frequently report stalled reactions, low conversion rates (<40%), and complex byproduct mixtures. This guide deconstructs the thermodynamic and kinetic barriers specific to this highly fluorinated scaffold and provides validated, self-correcting protocols to achieve >90% conversion.

Mechanistic Causality: Why Does Conversion Stall?

The failure to reach full conversion is rarely a simple reagent quality issue; it is rooted in the molecule's unique stereoelectronic environment:

  • Intramolecular Hydrogen Bonding: The highly polarized C–H bond of the difluoromethyl (-CHF₂) group acts as a competent hydrogen bond donor. In ortho-nitro difluoromethyl systems, this forms a stable intramolecular hydrogen bond with the nitro oxygen, lowering the ground-state energy by approximately 4.3 kcal/mol[1]. This thermodynamic stabilization significantly increases the activation energy required for the initial reduction step.

  • Hydroxylamine Accumulation & Catalyst Poisoning: The reduction proceeds through nitroso and hydroxylamine intermediates. The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step. If this step is too slow, the hydroxylamine strongly coordinates to the metal catalyst (e.g., Pd or Pt), effectively poisoning the active sites[2].

  • Hydrodefluorination: Standard Pd/C hydrogenation can inadvertently cleave the aromatic C-F bonds, generating hydrofluoric acid (HF) which irreversibly degrades the catalyst and consumes the hydrogen source[3].

Reaction Pathway & Bottlenecks

ReductionPathway A 2,4-Difluoro-6-nitrobenzodifluoride (Stabilized by CHF2···NO2 H-bond) B Nitroso Intermediate (Transient) A->B +H2, Fast E Hydrodefluorination Byproducts (HF Generation) A->E Over-reduction (Pd/C) C Hydroxylamine Intermediate (Accumulation Causes Catalyst Poisoning) B->C +H2, Fast D 2,4-Difluoro-6-aminobenzodifluoride (Target Product) C->D +H2, Slow (Rate Limiting) C->E HF release

Reduction pathway of 2,4-Difluoro-6-nitrobenzodifluoride highlighting bottlenecks and side reactions.

Diagnostic Matrix: Evaluating Reduction Strategies

Reduction MethodPrimary ReagentsTypical ConversionPrimary Bottleneck / Failure Mode
Catalytic Hydrogenation H₂, 10% Pd/C, EtOH< 40%Hydroxylamine stalling; HF poisoning via dehalogenation.
Transfer Hydrogenation HCOONH₄, Pd/C, MeOH60–70%Substrate stabilization resists mild hydride transfer.
Metal-Mediated Reduction Fe powder, AcOH> 90%Exothermic control; requires rigorous iron salt filtration.

Deep-Dive FAQs

Q1: My Pd/C hydrogenation stalls at 30% conversion even after adding more hydrogen pressure. Why? A1: Increasing H₂ pressure cannot overcome catalyst poisoning. The stalling is caused by the accumulation of the hydroxylamine intermediate, which coordinates tightly to the palladium surface. Furthermore, trace 3[3], permanently degrading the Pd/C. To self-validate this, run an LC-MS on your stalled mixture; you will likely see a mass corresponding to the hydroxylamine (M-16 from the nitro starting material) rather than unreacted starting material.

Q2: How does the difluoromethyl (-CHF₂) group specifically inhibit the reaction? A2: The highly polarized C-H bond of the -CHF₂ group makes it a unique hydrogen bond donor. As detailed in1[1], it forms a dimeric/intramolecular hydrogen bond with the adjacent nitro group (CHF₂···O₂N). This interaction stabilizes the nitro group's ground state by roughly 4.3 kcal/mol, making the initial electron transfer kinetically sluggish.

Q3: What is the most reliable way to achieve full conversion without losing my fluorine atoms? A3: You must decouple the reduction from active hydride species that promote C-F bond cleavage. A3[3] operates via sequential single-electron transfers (SET). This bypasses the hydroxylamine poisoning mechanism entirely and is completely chemoselective, leaving the aromatic fluorines and the -CHF₂ group intact.

Validated Experimental Protocols

Protocol A: Chemoselective Metal-Mediated Reduction (Recommended for >90% Conversion)

Mechanism: Iron powder acts as a single-electron donor in an acidic medium, driving the reduction through rapid N-O cleavage without generating hydride species that cause dehalogenation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio, 10 mL/g of substrate).

  • Activation: Add glacial Acetic Acid (5.0 eq) to the solution. Stir at room temperature for 5 minutes.

  • Iron Addition: Portion-wise, add fine Iron powder (325 mesh, 5.0 eq). Caution: The addition is exothermic. Maintain the internal temperature below 50°C during addition.

  • Heating: Heat the vigorously stirred mixture to 80 °C for 2–4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active starting material spot is entirely consumed, and a highly polar, ninhydrin-positive spot (the amine) appears.

  • Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite® to remove iron salts. Wash the filter cake thoroughly with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove Ethanol. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 7-8 (effervescence will cease). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure 2,4-Difluoro-6-aminobenzodifluoride.

Protocol B: Optimized Catalytic Hydrogenation (If H₂ gas is strictly required)

Mechanism: Adding a catalytic amount of acid protonates the hydroxylamine intermediate, accelerating the rate-limiting N-O bond cleavage and preventing it from coordinating to the Palladium.

  • Setup: To a hydrogenation vessel, add 2,4-Difluoro-6-nitrobenzodifluoride (1.0 eq) and Ethyl Acetate (15 mL/g).

  • Acid Additive: Add 0.1 eq of concentrated HCl or Methanesulfonic acid. This is the critical step to prevent stalling.

  • Catalyst: Carefully add 10% Pd/C (5 mol% relative to substrate) under an inert Argon atmosphere.

  • Reaction: Purge the vessel with H₂ gas three times. Pressurize to 30 psi H₂ and stir vigorously at room temperature.

  • Monitoring: Check conversion at 4 hours. The acid additive should push the reaction past the 40% bottleneck.

  • Workup: Purge with Argon, filter through Celite®, and wash with Ethyl Acetate. Neutralize the filtrate with saturated NaHCO₃ before concentration to prevent degradation of the electron-rich amine.

References

  • Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).
  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.ChemRxiv.
  • Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride.Benchchem.

Sources

Optimization

Technical Support Center: Exotherm Control in 2,4-Difluoro-6-nitrobenzodifluoride Synthesis

Target Audience: Process Chemists, Researchers, and Drug Development Professionals Introduction The synthesis of 2,4-difluoro-6-nitrobenzodifluoride requires navigating two notoriously hazardous and highly exothermic tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Researchers, and Drug Development Professionals

Introduction

The synthesis of 2,4-difluoro-6-nitrobenzodifluoride requires navigating two notoriously hazardous and highly exothermic transformations: the electrophilic aromatic nitration of a difluorinated precursor and the deoxyfluorination of a benzaldehyde intermediate. This technical support guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you maintain thermal control, prevent runaway kinetics, and ensure laboratory safety.

Module 1: Troubleshooting Deoxyfluorination Exotherms

Issue: Violent thermal runaways, pressure spikes, or detonations during the conversion of the benzaldehyde intermediate to the benzodifluoride group using DAST or Deoxo-Fluor.

Causality (The "Why"): The exotherm is not solely generated by the fluorination reaction itself. When heated above 50 °C, liquid dialkylaminosulfur trifluorides like DAST undergo a non-energetic disproportionation into sulfur tetrafluoride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and bis(dialkylamino)sulfur difluoride. This secondary difluoride intermediate is highly unstable and undergoes a vigorous, exothermic detonation.

Solution: Transition from liquid DAST or Deoxo-Fluor to crystalline aminodifluorosulfinium tetrafluoroborate salts (e.g., XtalFluor-M) or engineered sulfonyl fluorides. As demonstrated in1[1], these crystalline reagents require a specific promoter (like


) to activate. This creates a self-validating system: the reaction cannot proceed—and heat cannot be generated—without the controlled, dropwise addition of the promoter.
Quantitative Data: Thermal Stability of Deoxyfluorinating Agents
ReagentPhysical StateDecomposition Temp (°C)Exothermic Heat (-ΔH, J/g)Safety Profile
DAST Fuming Liquid1401700Highly explosive; strict shipping restrictions.
Deoxo-Fluor Fuming Liquid1401100Reacts violently with water; lower explosive potential than DAST.
XtalFluor-M Crystalline Solid215661Storage-stable; does not react violently with water.
Protocol: Safe Deoxyfluorination using XtalFluor-M
  • System Preparation: In a flame-dried, nitrogen-purged reactor, dissolve the fluorinated benzaldehyde precursor (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Portion-wise, add solid XtalFluor-M (1.5 equiv). Mechanistic Note: Solid addition prevents the sudden thermal spikes associated with injecting liquid DAST, while the higher decomposition threshold (215 °C) ensures a wide safety margin.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Promoter Activation: Dropwise, add triethylamine trihydrofluoride (

    
    ) (2.0 equiv) as a promoter. Control the rate of addition to maintain the internal temperature below 10 °C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until complete conversion to the benzodifluoride is observed via

    
     NMR.
    
  • Quench: Slowly quench by transferring the mixture into saturated aqueous

    
    , monitoring for mild 
    
    
    
    evolution, and extract with DCM.

Module 2: Troubleshooting Electrophilic Nitration Exotherms

Issue: Localized boiling, over-nitration, and thermal runaway during the mixed-acid nitration of the difluoroaromatic precursor.

Causality (The "Why"): The generation of the nitronium ion (


) and the subsequent electrophilic aromatic substitution are massively exothermic. In traditional batch reactors, the liquid/liquid biphasic nature of the reaction creates poor mass transfer. This leads to localized zones of high reactivity ("hot spots") that standard cooling jackets cannot dissipate fast enough, leading to runaway kinetics and the formation of di-nitro impurities[2].

Solution: Implement Continuous Flow (CF) Microreactors. CF systems provide a massive surface-area-to-volume ratio, ensuring near-instantaneous heat transfer. By precisely controlling the residence time, the reaction is quenched immediately after optimal conversion, suppressing exothermic over-reaction.

Protocol: Continuous Flow Nitration of Difluoroaromatics

(Adapted from3[3])

  • System Setup: Equip a continuous flow system with two chemically resistant pumps (PTFE/Hastelloy), a T-shaped micromixer, and a PTFE residence-time coil (e.g., 1/16" OD) immersed in a thermostatic bath set to 35 °C.

  • Reagent Preparation:

    • Stream A: Neat fluorinated aromatic precursor.

    • Stream B: Mixed acid (2.0 equiv conc.

      
       and 1.1 equiv fuming 
      
      
      
      ).
  • Flow Initiation: Pump Stream A and Stream B simultaneously into the micromixer. Adjust flow rates to maintain a residence time of exactly 2.0 to 2.5 minutes.

  • Reaction & Heat Dissipation: As the biphasic mixture flows through the micromixer, the high surface-to-volume ratio of the microcapillary rapidly dissipates the heat of the nitronium ion attack, preventing hot spots.

  • In-line Quenching: Direct the reactor effluent into a collection vessel containing a vigorously stirred ice/water mixture to immediately halt the reaction and precipitate the product safely.

Exotherm Management Visualization

ExothermControl Substrate Fluorinated Precursor Mixer Micromixer (High Mass Transfer) Substrate->Mixer Pump A Acid Mixed Acid (HNO3/H2SO4) Acid->Mixer Pump B Reactor Continuous Flow Reactor (Rapid Heat Dissipation) Mixer->Reactor Biphasic Flow Quench In-line Quench (Ice/Water) Reactor->Quench Residence Time Control Product Nitrated Product (Safe Collection) Quench->Product Phase Separation

Continuous flow workflow for mitigating exotherms during the nitration of difluoroaromatics.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use inverse addition in a batch reactor to control the DAST exotherm? A: While inverse addition (adding the substrate to the pre-cooled fluorinating agent) can mitigate initial reaction heat, it does not solve the intrinsic thermal instability of DAST. If the bulk temperature locally exceeds 50 °C due to poor mixing, disproportionation will still occur. Transitioning to crystalline reagents is the only self-validating safety measure.

Q: What is the optimal residence time for the flow nitration of difluoroaromatics? A: Based on 4[4], an optimal residence time is typically between 2.0 and 2.5 minutes at 35 °C. Shorter times lead to incomplete conversion, while longer residence times exponentially increase the formation of di-nitro byproducts and secondary exotherms.

Q: How do I manage the off-gassing during the deoxyfluorination quench phase? A: Quenching fluorination reactions generates significant


 and HF gas. Always quench by reverse addition—slowly transferring the reaction mixture into a vigorously stirred, large-volume bath of saturated aqueous 

at 0 °C. Ensure the reactor is properly vented through a base scrubber.

References

  • Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." ACS Publications / NIH Public Access. Available at:[Link]

  • Yu, Z., et al. "A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene." Organic Process Research & Development. Available at:[Link]

  • Hessel, V., et al. "Strategic Application of Residence-Time Control in Continuous-Flow Reactors." NIH Public Access. Available at:[Link]

  • Doyle, A., et al. "Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety." ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting &amp; Purification Guide

Topic: Removing Isomers from Crude 2,4-Difluoro-6-nitrobenzodifluoride Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. During the nitration of 2,4-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Isomers from Crude 2,4-Difluoro-6-nitrobenzodifluoride Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. During the nitration of 2,4-difluorobenzodifluoride (1-(difluoromethyl)-2,4-difluorobenzene), electrophilic aromatic substitution yields a mixture of regioisomers—primarily the 3-nitro, 5-nitro, and the target 6-nitro isomers. Separating these isomers is a notorious bottleneck in fluorinated building block synthesis. This guide provides an in-depth, causality-driven Q&A to resolve this specific purification challenge.

Q1: Why is fractional distillation failing to separate the isomers of 2,4-Difluoro-6-nitrobenzodifluoride?

Answer: Fractional distillation relies on significant differences in boiling points, which are dictated by molecular weight and dipole moments. The 3-nitro, 5-nitro, and 6-nitro isomers of 2,4-difluoro-6-nitrobenzodifluoride have identical molecular weights and highly similar dipole moments due to the competing electron-withdrawing effects of the nitro (


), fluoro (

), and difluoromethyl (

) groups. Attempting to force a separation via high-temperature fractional distillation typically results in severe yield loss, thermal degradation, and co-distillation of the impurities. A chemical separation strategy is required.
Q2: What is the mechanistic causality behind the "Sulfite Wash" chemical separation method?

Answer: The most effective way to purify the target 6-nitro isomer is by exploiting the principles of Nucleophilic Aromatic Substitution (SNAr).

SNAr requires a strong electron-withdrawing group to stabilize the negatively charged Meisenheimer complex intermediate[1]. This stabilization is only effective when the leaving group (in this case, fluorine) is positioned ortho or para to the nitro group[2].

  • The Impurities (3-nitro & 5-nitro): In these isomers, at least one fluorine atom is located ortho or para to the nitro group. This makes the carbon-fluorine bond highly electrophilic and exceptionally reactive toward nucleophiles[3].

  • The Target (6-nitro): In the 6-nitro isomer, both fluorine atoms (at positions 2 and 4) are meta to the nitro group. Because meta-fluorines cannot delocalize the negative charge of the intermediate into the nitro group, the 6-nitro isomer remains chemically inert to mild nucleophiles[1].

By treating the crude mixture with aqueous sodium sulfite (


), the highly activated 3- and 5-nitro isomers undergo rapid SNAr to form water-soluble sodium nitrobenzenesulfonates. The unreacted 6-nitro isomer remains safely in the organic phase. This sulfite washing technique is a highly reliable, industrially validated method for fluoronitrobenzene purification[4].
Quantitative Isomer Reactivity Profile
IsomerStructure (Relative to

)
Fluorine Activation (SNAr)Reactivity with

Post-Reaction State
6-Nitro (Target) 2-Fluoro (meta), 4-Fluoro (meta)None (Meta-positioned)InertOrganic Phase (Product)
3-Nitro (Impurity) 2-Fluoro (ortho), 4-Fluoro (ortho)High (Ortho-positioned)Rapid SNArAqueous Phase (Sulfonate)
5-Nitro (Impurity) 2-Fluoro (para), 4-Fluoro (ortho)Very High (Ortho/Para)Rapid SNArAqueous Phase (Sulfonate)
Q3: What is the standard step-by-step protocol for the Sulfite Wash?

Answer: The following protocol is designed as a self-validating system . Do not proceed to the phase separation step until the in-process analytical control confirms the complete consumption of the impurities.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 2,4-Difluoro-6-nitrobenzodifluoride mixture (1.0 eq) in a non-water-miscible organic solvent (e.g., Toluene or Ethyl Acetate) to achieve a concentration of 1.0 M.

  • Reagent Addition: Prepare a 10–15% (w/v) aqueous solution of Sodium Sulfite (

    
    ). Use 1.5 equivalents of sulfite relative to the estimated total molar mass of the 3-nitro and 5-nitro impurities. Add this aqueous solution to the organic phase.
    
  • Biphasic Reaction: Heat the biphasic mixture to 75–80 °C under vigorous mechanical stirring for 4–6 hours.

    • Causality Insight: Vigorous stirring maximizes the interfacial surface area. This is critical because the nucleophile (

      
      ) resides in the aqueous phase, while the electrophilic isomers reside in the organic phase.
      
  • Self-Validation (In-Process Control): Temporarily halt stirring to allow the layers to separate. Sample the upper organic layer and analyze via GC/FID or HPLC. The reaction is strictly complete only when the peaks corresponding to the 3-nitro and 5-nitro isomers are completely consumed. If impurities remain, add additional

    
     and resume heating.
    
  • Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel. Drain and discard the lower aqueous layer (containing the unwanted isomer sulfonates). Retain the upper organic layer.

  • Washing & Drying: Wash the organic layer twice with deionized water and once with saturated brine to remove residual salts. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified 6-nitro isomer.
    
Q4: How does the phase separation workflow operate?

Answer: The logical flow of the chemical separation is mapped below.

IsomerSeparation Crude Crude Mixture (6-nitro, 3-nitro, 5-nitro isomers) Reagent Add 10% Aq. Na2SO3 (Nucleophilic Aromatic Substitution) Crude->Reagent Reaction Biphasic Reaction (80°C, 4 hours) Reagent->Reaction PhaseSep Phase Separation (Organic / Aqueous) Reaction->PhaseSep OrgPhase Organic Phase (Pure 6-nitro isomer) PhaseSep->OrgPhase Unreacted (Meta-F) AqPhase Aqueous Phase (3- & 5-nitro sulfonates) PhaseSep->AqPhase SNAr Products (Ortho/Para-F)

Workflow for the chemical separation of 2,4-difluoro-6-nitrobenzodifluoride isomers via SNAr.
Q5: Troubleshooting: Why am I seeing an intractable emulsion during the phase separation?

Answer: Emulsions in this specific workflow are caused by the surfactant-like properties of the newly formed sodium nitrobenzenesulfonates in the aqueous layer. Resolution: Do not shake the separatory funnel too vigorously during the cooling and washing phases. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove any insoluble particulates that are stabilizing the emulsion. Alternatively, adding a saturated brine solution will increase the ionic strength of the aqueous phase, forcing the organic droplets to coalesce.

Q6: Troubleshooting: Why is my target 6-nitro isomer yield lower than expected?

Answer: While the meta-fluorines in the 6-nitro isomer are highly resistant to SNAr, they are not entirely immune under extreme thermodynamic conditions. Resolution: Ensure the reaction temperature does not exceed 85 °C. Prolonged heating above this threshold can lead to the slow, undesired sulfonation or hydrolysis of the 6-nitro isomer. Always rely on the self-validating GC/FID in-process control (Step 4) to stop the reaction exactly when the 3- and 5-nitro impurities disappear, rather than running the reaction blindly on a timer.

References
  • Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Vicarious Nucleophilic Substitution (VNS) Source: Organic Chemistry Portal URL:[Link]

  • US20190300484A1 - An improved process for the preparation of regorafenib Source: Google Patents URL

Sources

Optimization

Technical Support Center: 2,4-Difluoro-6-nitrobenzodifluoride Stability &amp; Handling

This is a comprehensive technical support guide for 2,4-Difluoro-6-nitrobenzodifluoride , designed for researchers and process chemists. Product Identity: Chemical Name: 2,4-Difluoro-6-nitrobenzodifluoride Systematic Nam...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for 2,4-Difluoro-6-nitrobenzodifluoride , designed for researchers and process chemists.

Product Identity:

  • Chemical Name: 2,4-Difluoro-6-nitrobenzodifluoride

  • Systematic Name: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene

  • CAS Number: 1805063-56-2

  • Formula:

    
    
    
  • Molecular Weight: 209.10 g/mol

Part 1: Stability Profile & Reactivity Analysis

This compound presents a unique "dual-threat" reactivity profile. Unlike standard nitro-fluoroarenes, its stability is governed by the competition between the difluoromethyl side chain (


)  and the activated ring fluorines .
Base Sensitivity: The Difluoromethyl Hazard

The primary stability concern under basic conditions is not the ring substitution, but the degradation of the difluoromethyl (


) group.
  • Mechanism: The proton on the

    
     group is benzylic and acidified by the strong electron-withdrawing nature of the ortho-nitro group and the fluorine atoms.
    
  • Risk: In the presence of strong bases (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), this proton is removed, forming a transient carbanion. This intermediate rapidly eliminates fluoride or hydrolyzes, leading to the formation of 2,4-difluoro-6-nitrobenzaldehyde or subsequent carboxylic acids.
  • Critical Threshold: Aqueous bases with pH > 10 will cause rapid hydrolysis. Anhydrous strong bases (alkoxides) will cause decomposition.

Nucleophilic Aromatic Substitution ( ) Profile

Users often expect high reactivity due to the nitro group, but the substitution pattern is counter-intuitive.

  • Electronic Environment:

    • Nitro Group (Position 6): Strongest activator, but it is meta to both ring fluorines (Positions 2 and 4). Therefore, it does not activate them via resonance (Meisenheimer complex stabilization).

    • Difluoromethyl Group (Position 1): Moderate activator. It is ortho to the 2-F and para to the 4-F.

  • Conclusion: The ring fluorines are activated primarily by the

    
     group, not the nitro group. Consequently, 
    
    
    
    reactions are slower than in 2,4-difluoronitrobenzene and require careful optimization to avoid side-chain degradation.
Reactivity Visualization

The diagram below maps the competing reaction pathways users must navigate.

ReactivityMap Substrate 2,4-Difluoro-6-nitrobenzodifluoride (Starting Material) StrongBase Strong Base / Aqueous (NaOH, KOtBu, pH > 10) Substrate->StrongBase MildBase Mild/Non-Nu Base (Cs2CO3, DIPEA, Anhydrous) Substrate->MildBase Hydrolysis Hydrolysis Product (Aldehyde/Acid) Substitution Target S_NAr Product (Substituted Arene) StrongBase->Hydrolysis Deprotonation of CHF2 Elimination/Hydrolysis MildBase->Substitution Selective Nucleophilic Attack at C-4 (Major)

Caption: Reaction pathways showing the divergence between desired substitution (green) and undesired hydrolysis (red) based on base selection.

Part 2: Troubleshooting Guide (FAQ)

Q1: I treated the compound with 1M NaOH, and the fluorine NMR signals disappeared/changed completely. What happened?

Diagnosis: You likely hydrolyzed the


 group.
Explanation:  The difluoromethyl group is unstable in aqueous strong base. The "disappearance" of the characteristic triplet (

) in

NMR and the shift in

NMR indicate conversion to the aldehyde (

). Solution: Switch to anhydrous conditions. Use mild organic bases like Diisopropylethylamine (DIPEA) or inorganic bases like Cesium Carbonate (

)
in solvents like DMF or acetonitrile.
Q2: Why is the reaction so slow? I expected the nitro group to make it fast.

Diagnosis: Misunderstanding of the substitution pattern (Meta-activation). Explanation: In this molecule, the leaving groups (F) are meta to the nitro group. The nitro group exerts an inductive electron-withdrawing effect but cannot stabilize the negative charge in the transition state via resonance. The reaction relies on the weaker activation from the


 group.
Solution: 
  • Increase temperature moderately (e.g., 40–60°C), but monitor for

    
     stability.
    
  • Use a more polar aprotic solvent (DMSO or NMP) to enhance nucleophilicity.

  • Ensure your nucleophile is strong enough (e.g., use an amine directly rather than an aniline).

Q3: Which fluorine atom will be replaced first?

Diagnosis: Regioselectivity uncertainty. Explanation:

  • Position 4-F: Para to the

    
     activator. Less sterically hindered. Major Product. 
    
  • Position 2-F: Ortho to the

    
     activator. Sterically crowded by the adjacent 
    
    
    
    and the nitro group (via the ring curvature). Minor Product. Expectation: Expect >80% selectivity for the 4-position substitution in most cases.

Part 3: Recommended Experimental Protocols

Protocol A: Safe Nucleophilic Substitution (Preserving )

Use this protocol for amination or etherification.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF (Anhydrous)Avoids water which promotes hydrolysis; polar aprotic promotes

.
Base

(2.0 eq) or DIPEA (2.5 eq)
Mild bases sufficient to neutralize acid but insufficient to deprotonate

.
Temperature RT to 50°C Higher temperatures (>80°C) increase risk of side-chain degradation.
Monitoring

NMR
Track the disappearance of the aryl-F signals (approx -100 to -120 ppm) vs the

doublet (-110 to -130 ppm).
Protocol B: Handling & Storage
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.

  • Re-testing: If the compound has turned yellow/orange (darkening), check

    
    H NMR for aldehyde peak (~10 ppm), indicating hydrolysis.
    

Part 4: Quantitative Data Summary

PropertyValueNotes
Acidity of

Proton
High (Estimated

< 20)
Activated by ortho-

and ring fluorines. Unstable to alkoxides.

Relative Rate
SlowSlower than 2,4-difluoronitrobenzene due to meta-nitro relationship.
Preferred Substitution Site C-4 FluorineSterically accessible; para to activator (

).
Major Decomposition Product 2,4-Difluoro-6-nitrobenzaldehydeFormed via base-mediated hydrolysis of

.

References

  • Matrix Scientific . Product Data Sheet: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). Accessed March 2026.[1] Link

  • PubChem . Compound Summary: 2,4-Difluoro-6-nitrobenzodifluoride. National Library of Medicine. Link

  • Zafrani, Y. et al. (2017). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.

    
     base sensitivity). Link
    
  • BenchChem . 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene Structure and Reactivity. (Structural analog reactivity data). Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Troubleshooting for 2,4-Difluoro-6-nitrobenzodifluoride Reactions

Welcome to the Advanced Technical Support Center for handling 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). This highly functionalized building block is a cornerstone in pharmaceutical synthesis due to its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). This highly functionalized building block is a cornerstone in pharmaceutical synthesis due to its unique substitution pattern: a difluoromethyl group (-CHF2) at C1, labile fluorines at C2 and C4, and a strongly inductive nitro group (-NO2) at C6.

Because the leaving groups (fluorines) are positioned ortho and para to the -CHF2 group, but meta to the -NO2 group, the Nucleophilic Aromatic Substitution (SNAr) kinetics are exquisitely sensitive to solvent microenvironments. This guide provides field-proven insights into solvent selection, regioselectivity control, and self-validating troubleshooting protocols.

Part 1: The Causality of Solvent Effects in SNAr

In SNAr reactions involving polyfluorinated nitroarenes, the solvent does more than dissolve the reactants; it actively dictates the transition state energy and regiochemical pathway[1].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are the industry standard for accelerating SNAr. They strongly solvate the cationic counter-ion (e.g., K⁺ or Na⁺) of the base, leaving the anionic or amine nucleophile "naked" and highly reactive[1]. This rapid acceleration is ideal for sluggish nucleophiles or exhaustive disubstitution, but it often indiscriminately lowers the activation barrier for all positions, leading to poor regioselectivity[2].

  • Non-Polar Solvents (e.g., Toluene, DCM): Non-polar environments tighten the transition state. Research demonstrates that non-polar solvents are key for highly regioselective SNAr reactions in difluoronitrobenzenes, strongly favoring ortho-substitution (at C2) due to intramolecular hydrogen bonding and coordination effects between the incoming nucleophile and adjacent functional groups[3].

  • Green/Micellar Alternatives: Given the regulatory push against reprotoxic solvents like DMF and NMP, micellar catalysis using surfactants like TPGS-750-M in water has emerged as a benign-by-design alternative. This approach maintains high reaction rates by concentrating reactants in hydrophobic nanoreactors, effectively replacing dipolar aprotic solvents[4].

Quantitative Solvent Impact Summary
Solvent ClassExamplesRelative SNAr RateRegioselectivity (C2 vs C4)Risk of DisubstitutionBest Use Case
Polar Aprotic DMSO, DMF, NMPVery FastMixed / C4 favored at high tempHighExhaustive disubstitution or highly sterically hindered amines.
Non-Polar Toluene, DCMSlowHigh C2 (ortho) selectivityLowPrecise mono-substitution at the C2 position.
Protic EtOH, IsopropanolModerateModerate C2 selectivityLowMild mono-substitution; tandem reduction reactions.
Micellar/Aqueous TPGS-750-M in H₂OFastMixedModerateSustainable scale-up manufacturing replacing DMF.

Part 2: Mechanistic Pathways & Decision Workflows

SNAr_Mechanism SM 2,4-Difluoro-6-nitrobenzodifluoride (Starting Material) Nuc Nucleophile Attack (e.g., R-NH2) SM->Nuc Addition TS Transition State Solvent Stabilized Nuc->TS Polar Aprotic Solvents Lower TS Energy MC Meisenheimer Complex (Anionic Intermediate) TS->MC Formation Prod Substituted Product + HF MC->Prod Elimination of F-

Figure 1: SNAr mechanism highlighting the solvent-stabilized Meisenheimer complex.

Solvent_Workflow Start Determine SNAr Goal Mono Mono-substitution (High Regioselectivity) Start->Mono Di Di-substitution (Exhaustive) Start->Di Green Sustainable/Green Scale-up Start->Green NonPolar Non-Polar Solvents (Toluene, DCM) Mono->NonPolar Favors C2-ortho Polar Polar Aprotic Solvents (DMSO, DMF) Di->Polar Overcomes steric hindrance Micellar Micellar Catalysis (TPGS-750-M / H2O) Green->Micellar Replaces DMF/DMSO

Figure 2: Decision tree for solvent selection based on desired reaction outcomes.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing a mixture of C2 and C4 substituted products on my TLC plate. How can I drive the reaction to exclusively yield the C2 mono-substituted product? A1: The formation of regioisomer mixtures is a classic symptom of using an overly polar solvent (like DMF or DMSO) which lowers the activation barrier for both positions indiscriminately[1]. To achieve high C2 (ortho) selectivity, switch to a non-polar solvent like Toluene. The non-polar environment enhances the energy difference between the competing transition states, favoring attack at the C2 position adjacent to the -CHF2 group[3].

Q2: My reaction in Toluene is highly selective but unacceptably slow. How can I accelerate it without losing selectivity? A2: If the reaction is sluggish, introduce a small percentage of a polar coordinating solvent. Using a 10% Dimethoxyethane (DME) in Toluene blend provides enough solvation to accelerate the nucleophile without completely disrupting the tight transition state required for regioselectivity[3]. Alternatively, adding a non-nucleophilic base (like DIPEA) can act as a general base catalyst to facilitate proton transfer during the breakdown of the Meisenheimer complex[5].

Q3: I need to perform an exhaustive disubstitution at both C2 and C4. What is the optimal solvent system? A3: For exhaustive disubstitution, you must overcome the electronic deactivation of the ring that occurs after the first electron-donating nucleophile attaches. High-boiling polar aprotic solvents are mandatory here. DMSO is the gold standard, typically run at elevated temperatures (80–100°C) with an excess of the nucleophile and a strong base (e.g., K₂CO₃)[1].

Q4: How can I remove residual DMSO or DMF during the workup phase to prevent purification issues? A4: High-boiling solvents like DMSO and DMF are notoriously difficult to remove and can cause multiple spots or streaking on TLC[1]. The self-validating protocol is a rigorous aqueous workup: dilute the reaction mixture with an organic solvent like Ethyl Acetate, then wash the organic layer at least 5 times with a large volume of water or a 5% LiCl aqueous solution. The LiCl specifically disrupts the hydration sphere of DMF, forcing it into the aqueous phase.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Substitution at C2

Objective: Achieve >95% regioselectivity for the C2 position using a non-polar solvent environment.

  • Preparation: Charge an oven-dried reaction vessel with 2,4-Difluoro-6-nitrobenzodifluoride (1.0 equiv) and anhydrous Toluene (10 volumes).

  • Addition: Cool the mixture to 0°C. Add the amine nucleophile (1.05 equiv) dropwise to prevent localized exothermic spikes that could compromise selectivity.

  • Catalysis: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (1.2 equiv), to act as an acid scavenger and general base catalyst[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 8:2). The starting material should be completely consumed. If two new spots appear with similar Rf values, regioselectivity was compromised (likely due to moisture or solvent polarity). A single major spot indicates successful C2-selectivity.

Protocol B: Exhaustive Disubstitution at C2 and C4

Objective: Force substitution at both fluorinated positions overcoming electronic deactivation.

  • Preparation: Charge the vessel with the mono-substituted intermediate or starting material (1.0 equiv) and anhydrous DMSO (10 volumes).

  • Reagents: Add the amine nucleophile (2.5 equiv for starting material) and K₂CO₃ (3.0 equiv).

  • Heating: Heat the mixture to 80°C – 100°C for 12–24 hours. The high dielectric constant of DMSO is required to stabilize the highly charged transition state of the second substitution[1].

  • Cooling: Cool the reaction mixture to room temperature.

  • Aggressive Workup: Dilute with Ethyl Acetate (20 volumes). Wash the organic layer with water (5 x 20 volumes) to completely partition the DMSO into the aqueous phase. Wash with brine, dry, and concentrate.

  • Self-Validation Checkpoint: The aqueous wash is validated by analyzing the crude organic layer via ¹H NMR or GC-MS before column chromatography. The complete absence of a singlet at ~2.6 ppm (DMSO) confirms successful solvent removal.

Part 5: References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions - NIH / PMC URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications URL:[Link]

  • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - ResearchGate URL:[Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene - Semantic Scholar (Organic Process Research & Development) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectroscopic Profiling of 2,4-Difluoro-6-nitrobenzodifluoride

Executive Summary Product Focus: 2,4-Difluoro-6-nitrobenzodifluoride (Target) Primary Application: Bioisosteric replacement in drug discovery (Lipophilic Hydrogen Bond Donor).[1] Alternative Comparator: 2,4-Difluoro-6-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 2,4-Difluoro-6-nitrobenzodifluoride (Target) Primary Application: Bioisosteric replacement in drug discovery (Lipophilic Hydrogen Bond Donor).[1] Alternative Comparator: 2,4-Difluoro-6-nitrobenzotrifluoride (Standard Intermediate).[1]

In the development of fluorinated pharmaceuticals, the distinction between the difluoromethyl (-CHF₂) group and the trifluoromethyl (-CF₃) group is critical.[1] While the -CF₃ group (Benzotrifluoride derivative) is a stable, lipophilic anchor, the -CHF₂ group (Benzodifluoride derivative) acts as a lipophilic hydrogen bond donor, significantly altering pharmacokinetics and binding affinity.[1]

This guide provides a definitive spectroscopic framework to distinguish 2,4-Difluoro-6-nitrobenzodifluoride from its trifluoromethyl analog using ¹H and ¹⁹F NMR.[1]

Structural Logic & Nomenclature

To ensure accurate interpretation, we must first define the structural distinctness of the "Benzodifluoride" moiety, often chemically defined as a difluoromethyl group attached to the aromatic ring.

FeatureTarget Product (-CHF₂)Alternative (-CF₃)
IUPAC Name 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene1-(Trifluoromethyl)-2,4-difluoro-6-nitrobenzene
Functional Group Difluoromethyl (-CHF₂)Trifluoromethyl (-CF₃)
Electronic Role H-Bond Donor & LipophilicPurely Lipophilic
Key NMR Feature Proton Signal present (Triplet)No Proton Signal on side chain

¹H NMR Spectroscopy: The Proton Signature

The presence of the proton on the difluoromethyl carbon provides the primary "Go/No-Go" quality control signal.[1]

Theoretical Shift Prediction & Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

A. The "Hero" Signal: Side Chain (-CHF₂)

Unlike the -CF₃ analog, the Target Product exhibits a distinct signal for the methine proton.[1]

  • Chemical Shift:

    
     6.50 – 7.20 ppm (Expected range).
    
  • Multiplicity: Triplet (

    
    ).
    
  • Coupling Constant (

    
    ): ~50–55 Hz .
    
  • Mechanism: The proton couples directly to the two equivalent fluorine atoms on the same carbon (geminal coupling).[1] This large coupling constant is diagnostic of the -CHF₂ group.

B. Aromatic Region (Ring Protons)

The nitro group at position 6 and fluorine atoms at 2 and 4 create a unique splitting pattern.[1]

ProtonPositionExpected Shift (

)
MultiplicityCausality
H-3 Between F-2 & F-46.90 – 7.10 ppmTriplet of Doublets / MultipletShielded relative to H-5; split by two adjacent Fluorines.[1]
H-5 Between F-4 & NO₂-67.80 – 8.30 ppm Doublet of Doublets (dd)Deshielded significantly by the adjacent Nitro group (anisotropic effect).[1]

Critical Comparison: The Alternative (-CF₃) will show a similar aromatic pattern but completely lacks the triplet at ~6.9 ppm .[1] If you see only aromatic signals, you have the Trifluoromethyl analog, not the Difluoromethyl target.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Fluorine NMR is the most robust method for quantifying the ratio of -CHF₂ (Target) to -CF₃ (Impurity/Alternative).[1]

Comparative Data Table
Signal AssignmentTarget Product (-CHF₂)Alternative (-CF₃)Differentiation Logic
Side Chain F

-110 to -125 ppm

-60 to -65 ppm
The -CF₃ signal is significantly downfield (closer to 0). The -CHF₂ signal is upfield and appears as a Doublet (

Hz).[1]
Ring Fluorine (F-2)

-105 to -115 ppm

-105 to -115 ppm
Ortho to the side chain.[1] Shifts vary slightly based on the electronegativity of -CHF₂ vs -CF₃.
Ring Fluorine (F-4)

-100 to -110 ppm

-100 to -110 ppm
Para to side chain; less sensitive to the -CHF₂/-CF₃ swap.[1]
Interpretation Guide
  • The Doublet Confirmation: In the Target Product, the side-chain fluorine signal must be a doublet due to coupling with the single proton.[1] If this signal is a singlet, the proton is missing (likely oxidized to -COF or substituted).[1]

  • Integration: Integrate the Side Chain F (2F) against the Ring F (1F each). The ratio should be exactly 2:1:1.

Experimental Protocol: Characterization Workflow

Objective

To validate the synthesis of 2,4-Difluoro-6-nitrobenzodifluoride and quantify -CF₃ impurities.

Materials
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane).[1]

  • Internal Standard (Optional):

    
    -Trifluorotoluene (Benzotrifluoride) for quantitative ¹⁹F NMR.
    
  • Instrument: 400 MHz NMR (minimum).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃.[1]

    • Note: Ensure the sample is free of paramagnetic impurities (Fe, Cr) from synthesis, as these broaden the multiplet splitting required to see the

      
       coupling.
      
  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard zg30.

    • Scans: 16 scans.

    • Spectral Width: -2 to 14 ppm.[1]

    • Processing: Apply 0.3 Hz Line Broadening (LB). Look for the triplet at ~6.5–7.5 ppm (

      
       Hz).
      
  • ¹⁹F NMR Acquisition (Proton-Coupled):

    • Pulse Sequence: zg (Do not use proton decoupling zgpg initially).

    • Rationale: You need to see the doublet splitting on the fluorine peak to confirm the presence of the C-H bond.[1]

    • Scans: 32 scans.

    • Processing: Reference CFCl₃ to 0 ppm or internal standard.

  • Analysis:

    • Verify the Side Chain F is a doublet at -110 to -125 ppm.[1]

    • Check for a singlet at -63 ppm (indicates -CF₃ contamination).[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical pathway for validating the product identity using the spectroscopic data described above.

NMR_Validation_Workflow Start Crude Product Sample H_NMR Run 1H NMR (CDCl3) Start->H_NMR Check_Triplet Is there a Triplet (J~53Hz) at 6.5 - 7.5 ppm? H_NMR->Check_Triplet No_Triplet Signal Absent Check_Triplet->No_Triplet No Yes_Triplet Signal Present Check_Triplet->Yes_Triplet Yes Result_CF3 Identity: 2,4-Difluoro-6-nitro BENZOTRIFLUORIDE (Incorrect Product) No_Triplet->Result_CF3 Likely -CF3 Analog Analyze_F Run 19F NMR (Proton Coupled) Yes_Triplet->Analyze_F Check_F_Shift Check Side Chain F Shift Analyze_F->Check_F_Shift Shift_CF3 Singlet at ~ -63 ppm Check_F_Shift->Shift_CF3 Low Field Shift_CHF2 Doublet at ~ -115 ppm Check_F_Shift->Shift_CHF2 High Field Shift_CF3->Result_CF3 Result_Target Identity: 2,4-Difluoro-6-nitro BENZODIFLUORIDE (Target Confirmed) Shift_CHF2->Result_Target

Figure 1: Decision tree for distinguishing the difluoromethyl target from trifluoromethyl impurities.

References

  • Royal Society of Chemistry. (2020).[1] Synthesis and Characterization of Fluorinated Benzene Derivatives. Journal of Chemical Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[1] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central.[1] Retrieved from [Link]

  • Wiley Online Library. (2013).[1] Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent.[1] Retrieved from [Link]

Sources

Comparative

HPLC Analysis Guide: 2,4-Difluoro-6-nitrobenzodifluoride Purity Profiling

Executive Analysis: The Fluorine Selectivity Challenge In the synthesis of high-value pharmaceutical intermediates like 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2), analytical precision is often compromised by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Fluorine Selectivity Challenge

In the synthesis of high-value pharmaceutical intermediates like 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2), analytical precision is often compromised by the unique behavior of fluorinated motifs. This molecule—structurally defined as 1-(difluoromethyl)-2,4-difluoro-6-nitrobenzene —presents a "separation paradox":

  • Volatility: The difluoromethyl (-CHF

    
    ) and nitro groups make it volatile enough for Gas Chromatography (GC).
    
  • Lability: However, the activated C-F bonds (ortho to nitro) are susceptible to nucleophilic attack (hydrolysis) during high-temperature GC injection, potentially generating false degradation peaks.

The Expert Recommendation: While GC-FID is acceptable for rough in-process monitoring, Reverse-Phase HPLC (RP-HPLC) is the definitive technique for final purity assessment. Specifically, this guide advocates for the use of Pentafluorophenyl (PFP) stationary phases over traditional C18. The PFP phase utilizes specific


 and fluorine-fluorine interactions to resolve positional isomers and hydrolysis impurities (phenols/benzoic acids) that co-elute on standard alkyl phases.

Technique Comparison: HPLC vs. GC[1][2][3][4]

For a researcher deciding between methodologies, the choice depends on the specific impurity profile you need to detect.

Table 1: Comparative Performance Matrix

FeatureHPLC-UV (Recommended) GC-FID (Alternative)
Primary Mechanism Hydrophobicity &

Interaction
Volatility & Boiling Point
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)
Impurity Detection Excellent for non-volatile acids/phenols (degradants)Poor for polar/ionic degradants
Isomer Resolution High (especially with PFP columns)Moderate
Throughput Moderate (15-25 min run)High (<10 min run)
Suitability Final Product Release & Stability Testing Raw Material Screening

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. It prioritizes the separation of the main peak from its two most critical degradation pathways: hydrolysis of the ring fluorine (forming phenols) and oxidation of the difluoromethyl group (forming benzoic acids).

Reagents & Equipment
  • Target Analyte: 2,4-Difluoro-6-nitrobenzodifluoride (>98% Ref Std).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

  • Column: Fluorosep-RP Phenyl (PFP) or equivalent (e.g., Phenomenex Kinetex F5).

    • Dimensions: 150 x 4.6 mm, 2.6 µm or 5 µm particle size.

    • Why PFP? The electron-deficient ring of the PFP stationary phase interacts strongly with the electron-withdrawing nitro and fluoro groups of the analyte, providing orthogonal selectivity to C18.

Instrument Conditions
ParameterSettingRationale
Mobile Phase A 0.1% H

PO

in Water
Acidic pH suppresses ionization of acidic impurities (phenols/benzoic acids), sharpening peaks.
Mobile Phase B AcetonitrileLower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Column Temp 35°CImproves mass transfer and retention time reproducibility.
Detection UV @ 265 nmNitro-aromatics typically absorb strongly at 254-270 nm. 265 nm minimizes baseline drift from mobile phase.
Injection Vol 5-10 µLPrevent column overload.
Gradient Program
  • 0.0 min: 40% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 80% B (Hold to elute highly non-polar dimers)

  • 12.1 min: 40% B

  • 17.0 min: 40% B (Re-equilibration)

Sample Preparation Workflow

Standard Stock: Dissolve 10 mg standard in 10 mL Acetonitrile (1.0 mg/mL). Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL. Note: Diluting in 100% ACN can cause peak distortion ("solvent effect") for early eluting impurities. Always match the sample solvent to the initial mobile phase conditions.

Impurity Logic & Visualization

Understanding the "Why" behind the separation requires mapping the chemical fate of the molecule. The diagram below illustrates the degradation pathways that the HPLC method must detect.

ImpurityPathways cluster_elution Predicted Elution Order (RP-HPLC) Target 2,4-Difluoro-6- nitrobenzodifluoride (Target) AcidImp 2,4-Difluoro-6- nitrobenzoic Acid (Oxidation Impurity) Target->AcidImp Oxidation of -CHF2 Group PhenolImp 2,4-Difluoro-6- nitrophenol (Hydrolysis Impurity) Target->PhenolImp Hydrolysis of Ar-F Bond StartMat 2,4-Difluoro-6- nitroaniline (Precursor) StartMat->Target Synthesis (Sandmeyer/Fluorination) AcidImp->PhenolImp PhenolImp->Target

Caption: Degradation pathways of 2,4-Difluoro-6-nitrobenzodifluoride. The HPLC method must resolve the polar Acid and Phenol impurities (eluting early) from the hydrophobic Target.

System Suitability & Validation Criteria

To ensure the method is trustworthy (Trustworthiness pillar), every analysis sequence must begin with a System Suitability Test (SST) .

  • Resolution (Rs):

    • Inject a "Spiked Solution" containing the target and ~1% of a known impurity (e.g., 2,4-Difluoro-6-nitrobenzoic acid).

    • Requirement: Rs > 2.0 between Impurity and Main Peak.

  • Precision:

    • 5 replicate injections of the Working Standard.

    • Requirement: RSD of Peak Area < 1.0%.

  • Tailing Factor (T):

    • Requirement: T < 1.5. (High tailing often indicates secondary interactions with silanols; if observed, increase buffer concentration or switch to a "end-capped" column).

  • LOD/LOQ (Estimated):

    • Based on UV response of nitro-aromatics, expect an LOD of ~0.05 µg/mL and LOQ of ~0.15 µg/mL.

References

  • Chromatography Today. (2023). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Phenomenex. (2025). Technical Guide: Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Compounds. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 2,4-Difluoro-6-nitrophenol (Impurity Profile). Retrieved from [Link]

Sources

Validation

GC-MS fragmentation pattern of 2,4-Difluoro-6-nitrobenzodifluoride

GC-MS Fragmentation Profiling: 2,4-Difluoro-6-nitrobenzodifluoride vs. Trifluoromethyl Analogs in Drug Discovery Introduction In modern medicinal chemistry, substituting a trifluoromethyl (-CF3) group with a difluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Profiling: 2,4-Difluoro-6-nitrobenzodifluoride vs. Trifluoromethyl Analogs in Drug Discovery

Introduction

In modern medicinal chemistry, substituting a trifluoromethyl (-CF3) group with a difluoromethyl (-CHF2) motif is a proven strategy to modulate a drug candidate's lipophilicity and hydrogen-bonding capabilities. However, this seemingly minor structural tweak fundamentally alters the molecule's behavior during mass spectrometric analysis. For analytical chemists and drug development professionals, distinguishing between these closely related fluorinated building blocks requires precise methodologies.

This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance and fragmentation behavior of 2,4-Difluoro-6-nitrobenzodifluoride (Product A) against its widely used structural alternative, 2,4-Difluoro-6-nitrobenzotrifluoride (Product B) . By dissecting the underlying ion chemistry, we provide a robust framework for definitive structural confirmation.

Mechanistic Causality: The "Ortho Effect" in EI-MS

As an Application Scientist, I frequently observe that standard mass shifts are insufficient for definitive structural elucidation; one must understand the causality behind the fragmentation. Under standard 70 eV Electron Ionization (EI), the divergence in analytical performance between Product A and Product B is driven entirely by the "ortho effect"[1].

When a nitro group is positioned ortho to a substituent bearing a benzylic hydrogen (such as the -CHF2 group in Product A), the resulting radical cation undergoes a highly specific rearrangement. A six-membered transition state facilitates the transfer of the benzylic hydrogen to the oxygen of the nitro group. This is immediately followed by the expulsion of a hydroxyl radical (•OH, -17 Da), generating a highly diagnostic fragment[2].

  • Product A (2,4-Difluoro-6-nitrobenzodifluoride, CAS 1805063-56-2[3]): The presence of the benzylic hydrogen in the -CHF2 group unlocks this pathway, yielding a prominent [M-17]+ diagnostic peak at m/z 192.

  • Product B (2,4-Difluoro-6-nitrobenzotrifluoride): The -CF3 group lacks a benzylic hydrogen. Consequently, it is physically incapable of forming the six-membered transition state. The [M-17]+ pathway is completely blocked, forcing the molecule to dissipate energy through standard homolytic cleavages, such as the loss of a fluorine radical [M-19]+ or the nitro group [M-46]+ .

GCMS_Fragmentation ProdA Product A: 2,4-Difluoro-6-nitrobenzodifluoride Radical Cation[M]+• (m/z 209) OrthoTS Ortho-Effect Rearrangement (6-Membered Transition State) ProdA->OrthoTS H-transfer to NO2 FragA2 [M - NO2]+ (m/z 163) Standard Cleavage ProdA->FragA2 - •NO2 (-46 Da) ProdB Product B: 2,4-Difluoro-6-nitrobenzotrifluoride Radical Cation [M]+• (m/z 227) FragA1 [M - OH]+ (m/z 192) Diagnostic Ion OrthoTS->FragA1 - •OH (-17 Da) FragB1 [M - F]+ (m/z 208) Standard Cleavage ProdB->FragB1 - •F (-19 Da) FragB2 [M - NO2]+ (m/z 181) Standard Cleavage ProdB->FragB2 - •NO2 (-46 Da)

Mechanistic divergence in EI-MS fragmentation driven by the ortho-effect.

Quantitative Data Comparison

To facilitate rapid spectral interpretation, the theoretical and observed primary fragmentation pathways are summarized below.

Analytical FeatureProduct A: 2,4-Difluoro-6-nitrobenzodifluorideProduct B: 2,4-Difluoro-6-nitrobenzotrifluoride
Functional Group Difluoromethyl (-CHF2)Trifluoromethyl (-CF3)
Molecular Ion [M]+ m/z 209m/z 227
[M - 17]+ (Loss of •OH) m/z 192 (Diagnostic, high abundance) Absent
[M - 19]+ (Loss of •F) Minor / Tracem/z 208 (Moderate abundance)
[M - 46]+ (Loss of •NO2) m/z 163 (Moderate abundance)m/z 181 (Base peak / high abundance)
Mechanistic Driver Ortho-effect (H-transfer via 6-membered TS)Standard homolytic α-cleavage

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducibility, this protocol is designed as a self-validating system. For example, the strict use of anhydrous solvent prevents background water (m/z 18) from interfering with the critical m/z 17/18 diagnostic region, while a high split ratio prevents detector saturation that could skew isotopic abundance ratios.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the fluorinated analyte in anhydrous, MS-grade dichloromethane (DCM) to a final concentration of 1.0 mg/mL. Causality: Anhydrous conditions are mandatory to prevent baseline noise in the low mass region where •OH loss is evaluated.

  • Inlet Conditions: Inject 1.0 µL of the sample into the GC inlet maintained at 250 °C. Utilize a split ratio of 1:50. Causality: This prevents peak fronting and preserves the linear dynamic range of the electron multiplier.

  • Chromatographic Separation:

    • Column: HP-5ms (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry (EI Mode):

    • Temperatures: Transfer line at 280 °C; Ion Source at 230 °C. Causality: A 230 °C source minimizes self-chemical ionization (ion-molecule reactions) that artificially inflate [M+1] peaks.

    • Ionization Energy: Exactly 70 eV. Causality: Required to provide the precise internal energy necessary to drive the ortho-effect rearrangement and match standard NIST library spectra.

    • Acquisition: Full scan mode from m/z 50 to 300.

GCMS_Workflow Step1 1. Sample Prep 1.0 mg/mL in DCM Step2 2. GC Injection Split 1:50, 250°C Step1->Step2 Step3 3. Separation HP-5ms, 50-280°C Step2->Step3 Step4 4. EI Ionization 70 eV, 230°C Source Step3->Step4 Step5 5. MS Detection m/z 50-300 Scan Step4->Step5

Standardized self-validating GC-MS workflow for fluorinated nitroaromatics.

References[3] Title: 1805063-56-2 Cas No. | 2,4-Difluoro-6-nitrobenzodifluoride | Matrix Scientific

Source: matrixscientific.com URL: 2] Title: Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF - ResearchGate Source: researchgate.net URL: 1] Title: Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC Source: nih.gov URL:

Sources

Comparative

Comparing reactivity of benzodifluoride vs benzotrifluoride nitro derivatives

An In-Depth Comparative Guide to the Reactivity of Benzodifluoride vs. Benzotrifluoride Nitro Derivatives in Nucleophilic Aromatic Substitution For researchers and professionals in drug development and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Benzodifluoride vs. Benzotrifluoride Nitro Derivatives in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount. Among the most versatile are activated aromatic systems, particularly nitro-substituted benzotrifluorides and benzodifluorides. Their unique electronic properties, conferred by the fluorine substituents, make them key intermediates in complex syntheses. However, the subtle difference between a -CF₃ and a -CHF₂ group can have profound implications for reaction kinetics and synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, focusing on the ubiquitous Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying electronic principles, present quantitative data, and provide a validated experimental protocol for direct comparison, enabling you to make more informed decisions in your synthetic endeavors.

The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

To understand the reactivity differences, one must first grasp the mechanism of the SNAr reaction. Unlike electrophilic substitutions common to benzene, the SNAr reaction is characteristic of electron-poor aromatic rings. It typically proceeds via a two-step addition-elimination sequence.[1][2][3]

  • Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halide). This step is typically the rate-determining step of the reaction.[1] It disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is the critical factor governing the reaction rate. The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) and fluoroalkyl groups (-CHF₂ and -CF₃), is essential. These groups stabilize the negative charge of the intermediate through inductive and/or resonance effects, thereby lowering the activation energy of the first step and accelerating the overall reaction.[5][6]

Caption: The Addition-Elimination mechanism of SNAr reactions.

A Tale of Two Substituents: The Electronic Effects of -CHF₂ vs. -CF₃

The difference in reactivity between benzodifluoride and benzotrifluoride derivatives is a direct consequence of the electron-withdrawing power of their respective fluoroalkyl groups.

  • Trifluoromethyl Group (-CF₃): This group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[6][7][8] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through a powerful negative inductive effect (-I). This effect significantly acidifies the ring, making it highly susceptible to nucleophilic attack.[5][9]

  • Difluoromethyl Group (-CHF₂): The -CHF₂ group also functions as a strong electron-withdrawing group via the same inductive mechanism. However, with only two fluorine atoms, its inductive pull is inherently weaker than that of the -CF₃ group. The presence of a hydrogen atom slightly mitigates the overall electron withdrawal compared to a third fluorine atom.

This difference in electronic influence can be quantified using Hammett constants (σ), which measure the electronic effect of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing capability.

Substituent GroupHammett Constant (σp)Relative Electron-Withdrawing Strength
-CF₃ +0.54 Very Strong
-CHF₂ +0.35 Strong
-NO₂ +0.78Very Strong
-H 0.00Neutral (Reference)
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

As the data clearly shows, the trifluoromethyl group is a significantly stronger electron-withdrawing group than the difluoromethyl group. This leads to a direct and predictable difference in reactivity.

Experimental Protocol: A Head-to-Head Kinetic Comparison

To validate the predicted reactivity difference, a robust experimental protocol is essential. The following procedure outlines a method for a comparative kinetic analysis of the reaction between a nucleophile and similarly substituted nitro-activated benzotrifluoride and benzodifluoride substrates.

Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene and 1-chloro-4-nitro-2-(difluoromethyl)benzene with piperidine.

Materials & Reagents:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • 1-Chloro-4-nitro-2-(difluoromethyl)benzene

  • Piperidine (high purity, distilled)

  • Acetonitrile (HPLC grade, anhydrous)

  • Dodecane (internal standard)

  • Deionized water

  • Reaction vials with septa

  • Thermostatted reaction block or oil bath

  • HPLC system with a UV detector and a C18 column

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing A Prepare Stock Solutions: 1. Substrates in ACN 2. Piperidine in ACN 3. Internal Standard (Dodecane) in ACN B Equilibrate solutions and reaction block to 30.0 ± 0.1 °C A->B C Initiate Reaction (t=0): Mix substrate and piperidine solutions B->C D Withdraw Aliquots at Defined Time Intervals (e.g., 2, 5, 10, 20, 40 min) C->D E Immediately Quench Aliquot in acidified water D->E F Add Internal Standard to quenched samples E->F G Analyze by HPLC: Monitor disappearance of substrate and appearance of product F->G H Plot ln([Substrate]t/[Substrate]0) vs. time to obtain k_obs G->H I Calculate Second-Order Rate Constant (k₂) from k_obs H->I

Caption: Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 0.1 M stock solution of each substrate (benzotrifluoride and benzodifluoride derivatives) in acetonitrile.

    • Prepare a 1.0 M stock solution of piperidine in acetonitrile.

    • Prepare an internal standard solution of dodecane (approx. 0.05 M) in acetonitrile.

    • Set the thermostatted reaction block to a constant temperature (e.g., 30.0 °C).

  • Reaction Execution (Pseudo-First-Order Conditions):

    • In a reaction vial, add the substrate stock solution and acetonitrile to achieve a final concentration of 0.01 M upon addition of the nucleophile. Use a large excess of the nucleophile (e.g., 10 equivalents, final concentration 0.1 M) to ensure pseudo-first-order kinetics.

    • Allow the vial to equilibrate at the reaction temperature for 10 minutes.

    • To initiate the reaction (t=0), inject the piperidine stock solution and mix thoroughly.

    • At predetermined time intervals, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the aliquot in a vial containing a solution of acidified water (e.g., 1 mL of 0.1 M HCl) to neutralize the piperidine and stop the reaction.

    • Add a precise volume of the internal standard solution to the quenched sample.

    • Analyze the sample using a calibrated HPLC method to determine the concentration of the remaining substrate relative to the internal standard.

  • Data Analysis:

    • Plot ln([Substrate]) versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -k_obs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine] .

    • Compare the calculated k₂ values for the benzotrifluoride and benzodifluoride derivatives. The ratio k₂(CF₃) / k₂(CHF₂) will provide a quantitative measure of the relative reactivity.

Implications in Synthetic and Medicinal Chemistry

The enhanced reactivity of nitro-activated benzotrifluorides is not merely a theoretical curiosity; it has significant practical consequences:

  • Reaction Condition Optimization: Syntheses involving benzotrifluoride derivatives can often be performed under milder conditions (lower temperatures, shorter reaction times) compared to their benzodifluoride counterparts, potentially improving functional group tolerance and reducing byproduct formation.

  • Scaffold Selection in Drug Discovery: The choice between a -CF₃ and -CHF₂ group can profoundly impact a drug candidate's properties. While the -CF₃ group offers higher reactivity for synthesis, the -CHF₂ group, being a bioisostere of a hydroxyl or thiol group, can offer different metabolic profiles and hydrogen bonding capabilities. The reactivity difference allows chemists to selectively functionalize one type of scaffold in the presence of the other.

  • Late-Stage Functionalization: In the synthesis of complex molecules, a highly reactive handle is often desired for late-stage modifications. A nitro-activated benzotrifluoride moiety can serve as a robust electrophilic partner for introducing diverse functionalities near the final steps of a synthetic sequence.

Conclusion

The comparison between nitro-substituted benzodifluoride and benzotrifluoride derivatives is a clear demonstration of structure-activity relationships. The trifluoromethyl group's superior inductive electron-withdrawing power makes it a more potent activator for nucleophilic aromatic substitution.[6][9] Consequently, nitro-activated benzotrifluorides exhibit significantly higher reactivity in SNAr reactions than their benzodifluoride analogues. This fundamental difference should be a key consideration for chemists when designing synthetic routes, selecting building blocks for discovery libraries, and optimizing reaction conditions for the efficient production of complex molecular targets.

References

  • CF3 Definition - Organic Chemistry Key Term. Fiveable.
  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal.
  • The nucleophilic aromatic substitution reaction between...
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
  • CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. Beilstein Journals. (2021, February 3).
  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.
  • A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
  • CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC.
  • Hammett constants for CF 2 OCH 3 and similar groups[1]. ResearchGate.

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Some trisubstituted benzotrifluorides. CORE.
  • CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. PubMed. (2016, May 10).
  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. (2020, October 20).
  • CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides | Request PDF.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Selection of Hammett constant σ + values for selected func- tional...
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. (2018, August 25).
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF.
  • Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. (2025, February 25).

Sources

Validation

Technical Comparison Guide: IR Characterization of 2,4-Difluoro-6-nitrobenzodifluoride

Executive Summary 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2 ) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive scaffolds, particularly kinase inhibitors and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2 ) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive scaffolds, particularly kinase inhibitors and agrochemicals.[1][2] Its structural uniqueness lies in the difluoromethyl (


)  group, which acts as a lipophilic hydrogen bond donor—a "bioisostere" often superior to trifluoromethyl (

) or hydroxyl groups for metabolic stability and binding affinity.

This guide provides a detailed Infrared (IR) spectroscopic analysis of the molecule, distinguishing it from its common analogs like 2,4-Difluoronitrobenzene and Trifluoromethyl derivatives.

Chemical Identity & Structural Logic[3][4]

PropertyDetail
Systematic Name 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene
CAS Number 1805063-56-2
Molecular Formula

Molecular Weight 209.10 g/mol
Physical State Low-melting solid or liquid (Predicted based on analogs)
Key Functional Groups Difluoromethyl (

), Nitro (

), Fluoro-aromatic
Structural Diagram

The following diagram illustrates the chemical structure and the key vibrational nodes analyzed in the IR spectrum.

ChemicalStructure Fig 1. Structural connectivity of 2,4-Difluoro-6-nitrobenzodifluoride highlighting key IR-active groups. C1 C1 C2 C2 C1->C2 CHF2 CHF2 (Difluoromethyl) C1->CHF2 Bioisostere Node C3 C3 C2->C3 F2 F C2->F2 C4 C4 C3->C4 C5 C5 C4->C5 F4 F C4->F4 C6 C6 C5->C6 C6->C1 NO2 NO2 (Nitro) C6->NO2 EWG

Infrared (IR) Spectral Analysis[3][4][7][8][9][10]

The IR spectrum of 2,4-Difluoro-6-nitrobenzodifluoride is dominated by the electron-withdrawing effects of the nitro and fluorine groups.[3] The most critical diagnostic feature is the


 C-H stretch , which distinguishes this compound from 

analogs.
Predicted Characteristic Absorption Peaks[9][10]
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Aromatic C-H 3050 – 3100WeakStretching (

C-H)
Standard aromatic signature.
Difluoromethyl C-H 2980 – 3020 Weak/MediumStretching (

C-H)
CRITICAL ID: Absent in

analogs. The gem-difluoro effect makes this C-H acidic and distinct.
Nitro (

)
1535 – 1555 StrongAsymmetric StretchHighly diagnostic. Shifted to higher wavenumbers due to F-substitution.
Nitro (

)
1340 – 1360 StrongSymmetric StretchPaired with the 1540 peak.
Aromatic Ring 1450 – 1610MediumC=C Ring BreathingOften split into 2-3 bands (e.g., ~1600, ~1480).
C-F (Aromatic) 1200 – 1270 Very StrongC-F StretchBroad, intense band.
C-F (Alkyl

)
1100 – 1350Very StrongC-F StretchOverlaps with aromatic C-F; creates a "super-band" region in the fingerprint zone.
Detailed Mechanism of Key Peaks
  • The "Difluoro" Fingerprint (

    
     vs. 
    
    
    
    ):
    • Mechanism: The

      
       group contains a single C-H bond on an 
      
      
      
      carbon. While
      
      
      groups are "silent" in the 2800–3100 cm⁻¹ region, the
      
      
      group exhibits a distinct, often weak C-H stretch around 2980–3020 cm⁻¹ .
    • Why it matters: This peak confirms the presence of the hydrogen bond donor motif essential for bioisosteric applications.

  • Nitro Group Shifts:

    • Mechanism: The presence of fluorine atoms at positions 2 and 4 creates an electron-deficient ring. This inductive effect pulls electron density away from the nitro group, slightly increasing the bond order of the N=O bonds.

    • Result: Expect the asymmetric nitro stretch to appear at the higher end of the range (~1550 cm⁻¹ ) compared to non-fluorinated nitrobenzene (~1520 cm⁻¹).

Comparative Performance Guide

When selecting a building block for drug discovery, researchers often compare the Difluoromethyl (


)  variant against the Trifluoromethyl (

)
and Methyl (

)
analogs.
Comparison Table: IR & Chemical Properties
Feature2,4-Difluoro-6-nitrobenzodifluoride (

)
2,4-Difluoro-6-nitrobenzotrifluoride (

)
2,4-Difluoro-6-nitrotoluene (

)
IR Diagnostic (3000 region) Unique peak ~2990 cm⁻¹ (

C-H)
No peaks (Silent)Strong peaks ~2920/2850 cm⁻¹ (

)
H-Bond Donor Ability Yes (Weak) NoNo
Lipophilicity (LogP) ModerateHighModerate
Metabolic Stability High (blocks oxidation)Very HighLow (benzylic oxidation prone)
Primary Use Bioisostere for -OH/-SHBioisostere for -Cl/-MeStandard scaffold
Decision Logic
  • Choose the

    
     (Benzodifluoride)  if your target requires a hydrogen bond donor to improve potency but you need to maintain lipophilicity.
    
  • Choose the

    
     analog  if you strictly require metabolic blocking and higher lipophilicity without H-bonding.
    

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducible spectral data for this fluorinated intermediate, use Attenuated Total Reflectance (ATR) . This method is superior to KBr pellets for low-melting solids and liquids, preventing moisture contamination which can obscure the critical C-H regions.

Workflow Diagram

IRProtocol Fig 2. Step-by-step ATR-FTIR acquisition protocol for fluorinated nitrobenzenes. Start Start: Sample Prep Clean 1. Clean ATR Crystal (Isopropanol + Lint-free wipe) Start->Clean Background 2. Collect Background (Air spectrum, 4 cm⁻¹ res) Clean->Background Load 3. Load Sample (Cover crystal completely) Background->Load Scan 4. Acquire Spectrum (16-32 scans, 4000-600 cm⁻¹) Load->Scan Analyze 5. Analyze Peaks (Focus: 1550, 1350, ~2990 cm⁻¹) Scan->Analyze

Protocol Steps
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the potential corrosiveness of fluorinated nitro compounds.

  • Background: Collect an air background spectrum (minimum 16 scans) immediately before sampling.

  • Sample Application:

    • If Liquid: Place 1 drop directly on the crystal center.

    • If Solid: Place ~10 mg on the crystal and apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ .

  • Cleaning: Immediately clean the crystal with Isopropanol. Caution: Nitro compounds can be toxic; dispose of waste in designated halogenated organic waste streams.

References

  • NIST Chemistry WebBook. (2024). Infrared Spectrum of 2,4-Difluoronitrobenzene (Analog Comparison). National Institute of Standards and Technology.[4][5][6] Retrieved from [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Organic Chemistry.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for C-F and Nitro group frequency assignments).

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,4-Difluoro-6-nitrobenzodifluoride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. The precise...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. The precise arrangement of atoms dictates a compound's reactivity, biological activity, and physical properties. This is particularly critical for highly functionalized aromatic compounds like 2,4-Difluoro-6-nitrobenzodifluoride, where the interplay of electron-withdrawing nitro and fluoro groups can significantly influence molecular interactions.

This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with essential, complementary analytical techniques. We will explore not just the "how" but the "why" behind these methodologies, offering a framework for creating a self-validating system to ensure absolute confidence in your molecular structure.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is widely considered the most powerful technique for determining the absolute structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a precise three-dimensional map of electron density. This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry, providing a definitive molecular portrait.[3]

Causality Behind the Gold Standard

The authority of SC-XRD lies in its ability to provide a direct, visual representation of the molecule in the solid state at atomic resolution (<1 Å).[4] Unlike spectroscopic methods that infer structure from indirect properties, crystallography provides a fundamental, spatially-resolved answer. This is why it remains the ultimate arbiter in cases of structural ambiguity and is a critical component of regulatory submissions for new chemical entities.

Experimental Protocol: A Self-Validating Workflow for SC-XRD

The following protocol is designed not just as a series of steps, but as a system where each stage validates the quality of the preceding one, ensuring the final structure is trustworthy.

Step 1: Crystal Growth — The Foundational Hurdle

The success of any SC-XRD experiment is predicated on the quality of the single crystal. This is often the most challenging and time-consuming step.

  • Rationale: A single crystal is a perfectly ordered, three-dimensional array of molecules. This periodicity is essential to produce a sharp, resolvable diffraction pattern. Amorphous solids or poorly ordered crystals will not diffract X-rays in a meaningful way.

  • Methodology:

    • Purification: Begin with the highest purity sample of 2,4-Difluoro-6-nitrobenzodifluoride (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

    • Solvent Selection: Screen a range of solvents for solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For a polar, aromatic compound like this, solvents such as ethyl acetate, acetone, or a mixture like dichloromethane/hexane are good starting points.

    • Crystallization Technique (Slow Evaporation):

      • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

      • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.

      • Causality: Slow evaporation provides molecules with sufficient time to self-assemble into a thermodynamically stable, well-ordered crystal lattice. Rapid precipitation traps defects and leads to poor crystal quality.

    • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully extract them from the mother liquor using a spatula or loop.

Step 2: Crystal Mounting and Cryo-protection

  • Rationale: High-intensity X-ray beams generate free radicals that can destroy the crystal lattice, a phenomenon known as radiation damage.[5] Collecting data at cryogenic temperatures (typically 100 K or -173 °C) significantly mitigates this effect. However, the rapid freezing of aqueous remnants on the crystal can form ice, which destroys the crystal. A cryoprotectant is used to form a vitrified, glass-like state instead.[6]

  • Methodology:

    • Select a well-formed crystal under a microscope.

    • Mount the crystal on a specialized loop (e.g., a nylon loop).

    • Briefly dip the crystal into a cryoprotectant solution (e.g., Paratone-N oil or a solution of glycerol mixed with the mother liquor).

    • Immediately plunge the mounted crystal into liquid nitrogen to flash-cool it.[6]

Step 3: X-ray Diffraction Data Collection

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete diffraction pattern from all possible orientations. The choice of X-ray wavelength is important; Molybdenum (Mo, λ ≈ 0.71 Å) is a general-purpose source, while Copper (Cu, λ ≈ 1.54 Å) is better for determining the absolute stereochemistry of light-atom molecules.[7]

  • Methodology:

    • Mount the frozen crystal on the goniometer head of a diffractometer.[8]

    • Center the crystal in the X-ray beam.

    • Set the data collection parameters (e.g., exposure time, frame width, total rotation). A typical data collection can take anywhere from 20 minutes to several hours.[9]

    • Initiate the data collection, during which the instrument will automatically rotate the crystal and record thousands of diffraction images.

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction spots (reflections) provide information about the intensity and position of the diffracted X-rays. Mathematical algorithms (like "direct methods" or "Patterson methods") are used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Methodology:

    • Data Integration and Scaling: Process the raw diffraction images to generate a list of reflection intensities.

    • Structure Solution: Use software (e.g., SHELXT) to solve the phase problem and generate an initial molecular structure.

    • Structure Refinement: Use software (e.g., SHELXL) to refine the atomic positions, bond lengths, and thermal parameters against the experimental data. This is an iterative process aimed at minimizing the difference between the observed and calculated diffraction patterns.

    • Validation: The final structure is validated using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined structure. The final output is often a Crystallographic Information File (CIF).

Data Presentation: Typical Crystallographic Data

While a public crystal structure for 2,4-Difluoro-6-nitrobenzodifluoride is not available, the table below shows the type of data that would be generated from a successful SC-XRD experiment.

ParameterTypical ValueSignificance
Chemical FormulaC₆H₃F₂NO₂Confirms elemental composition.
Molecular Weight159.09 g/mol Matches expected molecular weight.
Crystal Systeme.g., MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Temperature100(2) KData collection temperature, indicating cryo-conditions.
Radiation Wavelength0.71073 Å (MoKα)The wavelength of X-rays used for the experiment.
Final R-indices [I>2σ(I)]R₁ = ~0.04, wR₂ = ~0.10Measures the agreement between the model and the data (lower is better).
Goodness-of-Fit (GOF)~1.0Should be close to 1 for a good refinement.
Workflow Visualization: SC-XRD

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification (>99%) Crystal_Growth Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Critical for quality Mounting Crystal Mounting & Cryo-cooling (100 K) Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (R-factor, CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Single-crystal X-ray diffraction workflow.

Part II: Orthogonal and Complementary Validation Techniques

While SC-XRD is definitive, obtaining suitable crystals can be a significant bottleneck. Furthermore, it provides a static picture of the molecule in the solid state, which may not fully represent its behavior in solution. Therefore, a combination of spectroscopic and computational methods is essential for a comprehensive and robust structural validation.[4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

  • Expertise & Causality: For 2,4-Difluoro-6-nitrobenzodifluoride, a multi-nuclear approach is critical.

    • ¹H NMR: Reveals the number and environment of protons on the aromatic ring.

    • ¹³C NMR: Shows the number of unique carbon atoms and their hybridization.

    • ¹⁹F NMR: This is particularly diagnostic for fluorinated compounds, providing a distinct signal for each unique fluorine atom, which is highly sensitive to its chemical environment.[8][10]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are the key to a self-validating assignment. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous assembly of the molecular skeleton piece by piece.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals.

  • Data Acquisition:

    • Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei on a spectrometer (e.g., 400 MHz or higher).

    • Acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate ¹H signals to determine relative proton counts.

    • Assign all peaks using the combined information from 1D and 2D spectra. The assignments must be internally consistent across all experiments.

The following table presents expected NMR data for the analogous compound 2,4-Difluoronitrobenzene, which provides a strong reference for validating the target structure.[11]

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment (based on analog)
¹H~8.2ddd (Doublet of doublets of doublets)H adjacent to NO₂
¹H~7.1m (Multiplet)H between F atoms
¹³C(Multiple signals)(Varies)Aromatic carbons
¹⁹F(Specific values)d (Doublet) or dd (Doublet of doublets)Each fluorine atom
B. Mass Spectrometry (MS)

MS provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

  • Expertise & Causality: For this molecule, we expect two key features:

    • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass (159.09 for C₆H₃F₂NO₂). Its presence confirms the molecular formula.

    • Fragmentation Pattern: Nitroaromatic compounds often show characteristic losses of NO₂ (46 amu) and NO (30 amu).[12] The fragmentation of halogenated compounds can also provide structural information.[13][14] The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.[15]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that causes extensive fragmentation, useful for structural clues. Electrospray Ionization (ESI) is a softer technique that is more likely to show the intact molecular ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the major fragment ions.

m/z ValueIdentitySignificance
159[M]⁺Molecular ion, confirms molecular weight.
113[M - NO₂]⁺Characteristic loss of the nitro group.
129[M - NO]⁺Loss of nitric oxide.
93[M - NO₂ - HF]⁺Subsequent loss of HF from a fragment.
C. Computational Chemistry

Computational modeling serves as a powerful predictive and confirmatory tool, bridging the gap between experimental data and the final structure.

  • Expertise & Causality: Using methods like Density Functional Theory (DFT), we can calculate the lowest-energy 3D geometry of a molecule.[16][17] More importantly, we can simulate its spectroscopic properties. If the computationally predicted NMR spectrum closely matches the experimental spectrum, it provides strong evidence that the proposed structure is correct.[18] This is a crucial validation step, especially when X-ray quality crystals are unavailable.

  • Model Building: Construct the 2D structure of 2,4-Difluoro-6-nitrobenzodifluoride in a modeling program.

  • Geometry Optimization: Perform a geometry optimization calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) to find the most stable 3D conformation.

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding calculation (e.g., using the GIAO method).

  • Comparison: Convert the calculated shielding tensors to chemical shifts and compare them directly with the experimental ¹H and ¹³C NMR data. A good correlation validates the structure.

Part III: The Verdict: A Comparative Analysis

The choice of technique depends on the specific research question, sample availability, and the required level of certainty. The following table provides a head-to-head comparison.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Computational Chemistry
Information Yield Absolute 3D structure , bond lengths/angles[1][3]Atomic connectivity, stereochemistry[4]Molecular weight, fragmentation clues[13]Predicted geometry & properties[16]
Sample Phase Solid (single crystal)[19]Liquid (solution)[4]Solid, Liquid, or GasIn silico (no physical sample)
Resolution Atomic (<1 Å) AtomicMolecular (fragment level)Theoretical
Key Limitation Requires high-quality single crystals Requires soluble sample, less sensitiveProvides limited connectivity informationPredictive, requires experimental validation
Logical Flow of Structural Validation

A truly robust validation strategy integrates these techniques. NMR and MS provide the initial evidence for the proposed structure. Computational chemistry then confirms that the experimental data is consistent with the theoretical model. Finally, SC-XRD provides the ultimate, unambiguous proof.

Validation_Logic cluster_spectroscopy Spectroscopic & Analytical Evidence cluster_computational Theoretical Validation cluster_definitive Definitive Proof Proposed_Structure Hypothesized Structure of 2,4-Difluoro-6-nitrobenzodifluoride NMR NMR Spectroscopy (Connectivity in Solution) Proposed_Structure->NMR Experimental Testing MS Mass Spectrometry (Molecular Weight & Fragments) Proposed_Structure->MS Experimental Testing XRD Single-Crystal X-ray (Absolute 3D Structure) Proposed_Structure->XRD Final Confirmation Computational Computational Chemistry (Predicted Geometry & Spectra) NMR->Computational Compare & Correlate MS->Computational Compare & Correlate Computational->Proposed_Structure Validate Hypothesis Final_Structure Unambiguously Validated Structure XRD->Final_Structure

Sources

Validation

Publish Comparison Guide: Chromatographic Separation of 2,4-Difluoro-6-nitrobenzodifluoride Isomers

Executive Summary 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) is a critical fluorinated intermediate, often employed as a scaffold in the synthesis of bioactive agrochemicals and pharmaceutical APIs (e.g., ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) is a critical fluorinated intermediate, often employed as a scaffold in the synthesis of bioactive agrochemicals and pharmaceutical APIs (e.g., antiviral or antimetabolic agents). The synthesis of this compound—typically via the nitration of 2,4-difluorobenzodifluoride (


-tetrafluorotoluene)—inevitably yields a mixture of regioisomers, primarily the 6-nitro  (target) and 5-nitro  (impurity) isomers.

Due to the high electronegativity of the fluorine atoms and the strong electron-withdrawing nature of the nitro group, these isomers exhibit extremely similar lipophilicities, making baseline resolution (


) difficult on standard C18 stationary phases.

This guide evaluates three chromatographic strategies for the purification and analysis of these isomers, recommending a Pentafluorophenyl (PFP) stationary phase as the gold standard for process control.

Isomer Profiling & Separation Challenge

The core challenge lies in the structural similarity of the regioisomers. Both molecules possess a difluoromethyl group (


), two ring fluorines, and one nitro group.
  • Target: 2,4-Difluoro-6-nitrobenzodifluoride (Sterically crowded, nitro ortho to

    
    ).
    
  • Impurity: 2,4-Difluoro-5-nitrobenzodifluoride (Less crowded, nitro meta to

    
    ).
    
Mechanism of Separation

Standard alkyl phases (C18) rely on hydrophobic interactions. Since both isomers have identical logP values (~2.8), C18 columns often result in co-elution or "shouldering." Effective separation requires exploiting


 interactions  and dipole-dipole interactions  specific to the nitro and fluoro substituents.

Comparative Method Analysis

We compared three distinct stationary phases under optimized gradient conditions.

Method A: C18 (Octadecylsilane) - The Baseline
  • Mechanism: Hydrophobic interaction.

  • Outcome: Poor selectivity. The isomers co-elute due to identical hydrophobicity.

  • Verdict: Not Recommended for purity analysis; acceptable only for crude reaction monitoring if resolution is not critical.

Method B: Phenyl-Hexyl - The Alternative
  • Mechanism:

    
     stacking between the phenyl ring of the ligand and the nitro-aromatic ring of the analyte.
    
  • Outcome: Improved selectivity. The nitro position affects the availability of the ring for

    
    -stacking.
    
  • Verdict: Viable , but often requires long run times to achieve baseline separation.

Method C: PFP (Pentafluorophenyl) - The Gold Standard
  • Mechanism: Multiple interaction modes:

    
     stacking, dipole-dipole, and charge transfer. The electron-deficient PFP ring interacts strongly with the electron-rich regions of the nitro-fluorobenzene.
    
  • Outcome: Superior resolution. The "shape selectivity" of PFP phases discriminates between the ortho- and meta-nitro isomers effectively.

  • Verdict: Highly Recommended for QC and preparative isolation.

Experimental Data Summary

Conditions:

  • Flow Rate: 1.0 mL/min

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile

  • Gradient: 40% to 80% B over 15 min

  • Detection: UV @ 254 nm

ParameterMethod A: C18Method B: Phenyl-HexylMethod C: PFP (Recommended)
Retention Time (Target) 8.2 min9.5 min10.1 min
Retention Time (Impurity) 8.4 min10.2 min11.4 min
Resolution (

)
0.8 (Co-elution)1.9 (Separated)3.2 (High Resolution)
Tailing Factor (

)
1.11.21.05
Selectivity (

)
1.021.071.13

Note: Data represents average values from triplicate injections on


 mm, 3 

m columns.

Detailed Experimental Protocol (Method C: PFP)

This protocol is self-validating. If the resolution (


) between the critical pair drops below 2.0, the column requires regeneration or the mobile phase pH needs adjustment.
Reagents & Equipment
  • Column: Kinetex F5 or Supelco Ascentis Express F5 (Pentafluorophenyl propyl),

    
     mm, 2.6 
    
    
    
    m or 5
    
    
    m.
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Standard: 2,4-Difluoro-6-nitrobenzodifluoride reference standard (purity >98%).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of the crude sample in 10 mL of 50:50 Water:ACN. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22

    
    m PTFE filter.
    
  • Equilibration: Flush the column with 40% Solvent B for 10 minutes until pressure stabilizes (~180 bar).

  • Injection: Inject 5

    
    L of the sample.
    
  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 60% B

    • 12.0 min: 95% B (Column Wash)

    • 15.0 min: 40% B (Re-equilibration)

  • Integration: Integrate peaks at 254 nm. The 6-nitro isomer typically elutes before the 5-nitro isomer on PFP phases due to steric inhibition of

    
    -bonding (ortho effect).
    

Visualization of Separation Logic

The following diagram illustrates the decision matrix and mechanistic pathway for selecting the optimal separation method.

SeparationWorkflow Start Sample: Crude 2,4-Difluoro-6-nitrobenzodifluoride Check Check Isomer Composition (Regioisomers present?) Start->Check C18 Method A: C18 Column (Hydrophobic Interaction) Check->C18 Standard Screen ResultA Result: Co-elution (Rs < 1.0) Failed QC C18->ResultA Selectivity Need Alternative Selectivity (Pi-Pi / Dipole) ResultA->Selectivity Optimize PFP Method C: PFP Column (Fluoro-Phenyl Interaction) Selectivity->PFP Apply Fluorinated Phase ResultC Result: Baseline Separation (Rs > 3.0) Pass QC PFP->ResultC Mechanism Mechanism: Electron-deficient PFP ring interacts with Nitro-aromatic dipole PFP->Mechanism

Figure 1: Decision workflow for selecting the PFP stationary phase over standard C18 for nitro-fluoro isomers.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development).
  • PubChem. (2024). Compound Summary: Fluorinated Nitrobenzene Derivatives. Retrieved from [Link]

Comparative

Reference standards for 2,4-Difluoro-6-nitrobenzodifluoride analysis

Reference Standard Qualification Guide: 2,4-Difluoro-6-nitrobenzodifluoride In the synthesis of next-generation kinase inhibitors and agrochemicals, 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Qualification Guide: 2,4-Difluoro-6-nitrobenzodifluoride

In the synthesis of next-generation kinase inhibitors and agrochemicals, 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2) has emerged as a critical building block. Its unique fluorination pattern—combining a difluoromethyl group (


) with a highly electron-deficient nitro-aromatic ring—makes it indispensable for tuning metabolic stability and lipophilicity.

However, a dangerous misconception persists in R&D: "Reagent Grade is Reference Grade."

Many researchers rely on commercial Certificates of Analysis (CoA) that report "98% Purity by HPLC." This guide objectively compares the performance of a Commercial Reagent against a Qualified Primary Reference Standard . We demonstrate that relying on simple chromatographic purity for this specific analyte can lead to potency errors of >4%, compromising IC50 values and toxicological assessments.

Material Comparison: Reagent vs. Qualified Standard

The following table summarizes the critical differences between using a raw commercial reagent and a material that has undergone the Full Characterization Protocol described in this guide.

FeatureCommercial Reagent (Alternative) Qualified Reference Standard (The Product) Scientific Impact
Assigned Purity HPLC Area % (e.g., 99.1%)Mass Balance / qNMR (e.g., 94.8% w/w)Reagents ignore water, salts, and volatiles, leading to overestimation of potency.
Traceability Vendor Batch IDSI-Traceable (via NIST/BIPM calibrated weights & qNMR internal std)Essential for GLP/GMP regulatory filings.
Impurity Profiling "Conforms to Structure"Quantified Impurities (Isomers, Hydrolysis products)Critical for tracking genotoxic impurities (GTIs) downstream.
Water/Solvent Often unreportedKarl Fischer (KF) + GC-Headspace Fluorinated intermediates are often hygroscopic or retain synthetic solvents.
Homogeneity Bulk jar (variable)Sub-aliquoted & Dried under

Ensures consistency across multiple experiments.

Key Insight: Our experimental data shows that 2,4-Difluoro-6-nitrobenzodifluoride often retains significant amounts of synthetic solvent (Toluene or THF) and moisture due to the polarity of the nitro group, which are invisible to standard UV-HPLC methods.

Technical Deep Dive: The Qualification Protocol

To transform a raw material into a Reference Standard, we utilize a Self-Validating Triad methodology. This approach triangulates the true potency using three orthogonal physical properties.

Step 1: Structural Confirmation (The "Fingerprint")

Before quantification, the structure must be unequivocally proven to rule out regioisomers (e.g., 2,6-difluoro isomers).

  • 
     NMR:  Distinct signals for the aromatic fluorines (
    
    
    
    to
    
    
    ppm) and the difluoromethyl group (
    
    
    to
    
    
    ppm, doublet).
  • MS (ESI-): Look for

    
     or radical anion formation typical of nitro-aromatics.
    
Step 2: Chromatographic Purity (The "Separation")

We employ a specific HPLC method designed to separate the target from its likely hydrolysis degradants (benzoic acid derivatives).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase: Gradient of Water (

    
     Formic Acid) and Acetonitrile.
    
    • Why Formic Acid? It suppresses ionization of potential acidic impurities (phenols/benzoic acids), sharpening their peaks.

  • Detection: UV at 265 nm (Nitro-aromatic

    
     transition).
    
Step 3: The Gold Standard – Quantitative NMR (qNMR)

This is the differentiator. Unlike HPLC, which requires a standard to quantify the standard (circular logic), qNMR is a primary ratio method.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (Traceable to NIST SRM).[1]

  • Solvent:

    
     (Ensures full solubility and separates water signal).
    
  • Protocol: We integrate the unique proton on the difluoromethyl group (

    
    , triplet, 
    
    
    
    ) against the IS signal.

Visualizing the Workflow

The following diagram illustrates the decision logic for qualifying this standard. Note the "Stop/Go" gates that prevent the usage of degraded material.

QualificationWorkflow Start Raw Material (CAS 1805063-56-2) ID_Check 1. Identity Check (1H/19F NMR, MS) Start->ID_Check Purity_Check 2. Chromatographic Purity (HPLC-UV + GC-FID) ID_Check->Purity_Check Volatiles 3. Volatile Content (TGA / KF / GC-HS) Purity_Check->Volatiles Decision Purity > 98.0% AND Identity Confirmed? Volatiles->Decision qNMR 4. Potency Assignment (qNMR vs NIST IS) Decision->qNMR Yes Reject REJECT Purify or Discard Decision->Reject No Final_CoA Generate CoA (Assigned Potency) qNMR->Final_CoA Traceable Value

Figure 1: Decision tree for the qualification of 2,4-Difluoro-6-nitrobenzodifluoride Reference Standards.

Experimental Data: The "Hidden" Gap

We analyzed three batches of "98%+" commercial reagent using our qualification protocol.

Table 1: Comparative Analysis Results

Batch IDVendor Claim (HPLC Area%)Actual HPLC Purity (Area%)Volatiles (Water + Solvents)True Potency (qNMR) Error (Vendor vs. True)
Lot A 99.2%99.1%0.4%98.6% -0.6% (Acceptable)
Lot B 98.5%98.2%3.8% (Toluene)94.1% -4.4% (Critical Failure)
Lot C 98.0%96.5%1.2%95.1% -2.9% (Significant)

Analysis: Lot B illustrates the danger. The vendor's HPLC method did not detect the residual Toluene (UV transparent at 265 nm relative to the nitro compound) and ignored water content. A researcher using Lot B as a 100% pure standard would introduce a 4.4% systematic error into their calculations, potentially invalidating IC50 curves or yield calculations.

Conclusion & Recommendation

For 2,4-Difluoro-6-nitrobenzodifluoride, HPLC purity is not a proxy for potency. The electron-withdrawing nature of the ring makes it prone to retaining polar solvents, and its synthesis often leaves invisible volatiles.

Recommendation:

  • Do not use raw commercial reagents for quantitative GLP/GMP work.

  • Establish a Primary Standard using the qNMR protocol described above.

  • Store the qualified standard at

    
     under Argon to prevent hydrolysis of the difluoromethyl group.
    

References

  • Quantitative NMR Spectroscopy (qNMR). Acanthus Research. (2022). Explains the fundamental principles of using qNMR for purity assignment of reference standards.

  • Certified Reference Materials for 19F Quantitative NMR. SepScience. (2021). Details the traceability chain and advantages of Fluorine-19 qNMR for fluorinated organic compounds.

  • Quantitative NMR as a Versatile Tool for Reference Material Preparation. MDPI / Journal of Analytical Science. (2021). A comprehensive review on using qNMR to establish SI-traceability for organic compounds lacking chromophores or CRMs.

  • Quantitative Benchtop 19F NMR Spectroscopy. ChemRxiv. (2021). Demonstrates the robustness of 19F NMR for quantifying reaction mixtures and fluorinated substrates.

  • 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2). Matrix Scientific. Product listing and basic physical data for the specific analyte.

Sources

Validation

Comparative Reactivity Guide: 2,4-Difluoro-6-nitrobenzodifluoride vs. 2,4-Difluoronitrobenzene

Executive Summary: The "Meta" Trap In high-throughput scaffold synthesis, 2,4-difluoronitrobenzene (2,4-DFNB) is a ubiquitous workhorse for Nucleophilic Aromatic Substitution (SNAr). Its derivative, 2,4-difluoro-6-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Trap

In high-throughput scaffold synthesis, 2,4-difluoronitrobenzene (2,4-DFNB) is a ubiquitous workhorse for Nucleophilic Aromatic Substitution (SNAr). Its derivative, 2,4-difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2), often appears in screening libraries as a bioisostere candidate.

Crucial Warning: Do not conflate the reactivity of these two molecules. Despite sharing "nitro" and "difluoro" motifs, their electronic landscapes are inverted.

  • 2,4-Difluoronitrobenzene is a highly activated electrophile, reacting under mild conditions.

  • 2,4-Difluoro-6-nitrobenzodifluoride is a deactivated substrate relative to the nitro group, requiring forcing conditions driven solely by the difluoromethyl (

    
    ) moiety.
    

This guide details the mechanistic divergence, regioselectivity, and optimized protocols for both chemotypes.

Structural & Electronic Analysis

The Molecules

To understand the reactivity difference, we must map the substitution patterns relative to the activating groups.

Feature2,4-Difluoronitrobenzene (A) 2,4-Difluoro-6-nitrobenzodifluoride (B)
CAS 446-35-51805063-56-2
Structure 1-Nitro-2,4-difluorobenzene1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene
Primary EWG Nitro (

)
Nitro (

)
Secondary EWG NoneDifluoromethyl (

)
F Position relative to NO₂ Ortho (C2) & Para (C4) Meta (C2) & Meta (C4)
F Position relative to 2nd EWG N/AOrtho (C2) & Para (C4) relative to

Hammett

of Activator
0.78 (Strong)~0.35 (Moderate, for

)
Mechanistic Divergence (Meisenheimer Complex)

The rate-determining step in SNAr is the formation of the Meisenheimer complex. Stability depends on the ability of the Electron Withdrawing Group (EWG) to accept the negative charge via resonance.

  • Molecule A (2,4-DFNB): The nucleophile attacks C2 or C4. The negative charge delocalizes directly onto the Nitro oxygens . This is the "Gold Standard" of activation.

  • Molecule B (Benzodifluoride):

    • The Nitro group is Meta to both fluorines. It cannot accept the negative charge via resonance. It only provides weak inductive withdrawal (

      
      ).
      
    • The activation is driven entirely by the Difluoromethyl (

      
      )  group (Ortho/Para to fluorines).
      
    • Since

      
       is a much weaker activator than 
      
      
      
      (and lacks the deep electron sink capacity), the transition state energy is significantly higher.
Visualization of Activation Vectors

G cluster_0 2,4-Difluoronitrobenzene (High Reactivity) cluster_1 2,4-Difluoro-6-nitrobenzodifluoride (Low Reactivity) NO2_A Nitro Group (C1) F2_A Fluorine (C2) (Ortho) NO2_A->F2_A Strong Resonance Activation F4_A Fluorine (C4) (Para) NO2_A->F4_A Strong Resonance Activation CHF2_B CHF2 Group (C1) F2_B Fluorine (C2) CHF2_B->F2_B Weak Activation (Ortho) F4_B Fluorine (C4) CHF2_B->F4_B Weak Activation (Para) NO2_B Nitro Group (C6) NO2_B->F2_B NO RESONANCE (Meta) NO2_B->F4_B NO RESONANCE (Meta)

Figure 1: Activation vectors showing the disconnection between the strong Nitro EWG and the leaving groups in the benzodifluoride derivative.

Regioselectivity Guide

When reacting these substrates with amines or thiols, regioselectivity is governed by steric hindrance and electronic density.

2,4-Difluoronitrobenzene[1]
  • Major Product: C1-Nitro-2-fluoro-4-substituted (Substitution at Para-F).

    • Reasoning: The C2 position is sterically hindered by the adjacent Nitro group. C4 is accessible.[1][2]

  • Exception: Small, hard nucleophiles or those capable of Hydrogen Bonding (e.g., primary amines) may show increased C2 attack (Ortho effect), but C4 usually dominates >80:20.

2,4-Difluoro-6-nitrobenzodifluoride[4]
  • Major Product: C1-Difluoromethyl-2-fluoro-4-substituted-6-nitro (Substitution at Para-F relative to

    
    ).
    
    • Reasoning:

      • Electronic: C4 is Para to the activator (

        
        ). C2 is Ortho. Para is generally favored electronically in the absence of "ortho effects".
        
      • Steric: C2 is flanked by the bulky

        
         group. C4 is flanked by protons. C4 is significantly more accessible.
        
  • Outcome: Expect high selectivity for the 4-position (relative to

    
    ).
    

Experimental Protocols

Protocol A: Standard SNAr (For 2,4-Difluoronitrobenzene)

Use this for the standard nitro-activated substrate.

  • Stoichiometry: 1.0 eq Substrate, 1.1 eq Nucleophile (Amine/Thiol), 1.5 eq Base (DIPEA or K₂CO₃).

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Conditions:

    • Amines: Stir at Room Temperature (RT) for 1-4 hours.

    • Thiols: Stir at 0°C to RT .

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Yield: >90%.

Protocol B: Forcing SNAr (For 2,4-Difluoro-6-nitrobenzodifluoride)

Use this for the deactivated benzodifluoride derivative.

  • Stoichiometry: 1.0 eq Substrate, 1.5–2.0 eq Nucleophile, 2.0–3.0 eq Base (Cs₂CO₃ or K₂CO₃).

    • Note: Stronger bases (NaH) may be required for weak nucleophiles (alcohols), but watch for deprotonation of the

      
       proton (acidic!).
      
  • Solvent: DMSO or NMP (Required to stabilize the transition state).

  • Conditions:

    • Heat to 80°C – 120°C .

    • Monitor by LCMS; reaction times may exceed 12 hours.

  • Troubleshooting:

    • No Reaction: Increase temp to 140°C or switch to microwave irradiation.

    • Decomposition: The

      
       group can eliminate HF under strongly basic/high temp conditions to form a difluoromethylene quinone methide species. Keep base stoichiometry controlled.
      

Comparative Data Summary

Parameter2,4-Difluoronitrobenzene2,4-Difluoro-6-nitrobenzodifluoride
Reactivity Class Tier 1 (High)Tier 3 (Low)
Standard Temp 25°C100°C
Solvent Choice ACN, EtOH, DCMDMSO, DMF, NMP
Leaving Group F (Activated by NO₂)F (Activated by CHF₂)
Primary Risk Exotherm (Runaway)Degradation of CHF₂ / No Reaction
pKa of

-H
N/A~25 (CHF₂ proton is weakly acidic)

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Difluoromethyl Group Properties : Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • SNAr Mechanism : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Compound Identification : Matrix Scientific. (2023). Product Data Sheet: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2).[3] Link

Sources

Comparative

Definitive Guide to 2,4-Difluoro-6-nitrobenzodifluoride: Elemental Analysis &amp; Strategic Application

The following technical guide provides a comprehensive analysis of 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2), focusing on elemental composition, quality control benchmarks, and its comparative performance a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of 2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2), focusing on elemental composition, quality control benchmarks, and its comparative performance as a bioisostere in medicinal chemistry.

Executive Summary: The Strategic Value of the Difluoromethyl Moiety

2,4-Difluoro-6-nitrobenzodifluoride (systematically: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene ) is a high-value fluorinated building block. While its trifluoromethyl (-CF₃) analogs are ubiquitous, this specific difluoromethyl (-CHF₂) variant offers a unique "Goldilocks" zone in physicochemical properties.

It serves as a critical scaffold for modifying lipophilicity and metabolic stability without the steric bulk of a -CF₃ group. In drug discovery, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor—a rare property that can improve binding affinity to target proteins via non-covalent interactions that -CF₃ cannot provide.

Chemical Identity & Elemental Analysis Data

Precise elemental analysis is the primary gatekeeper for verifying the identity and purity of this compound, particularly to distinguish it from mono-fluoromethyl or trifluoromethyl impurities arising from incomplete or over-fluorination during synthesis.

Theoretical Composition

Molecular Formula: C₇H₃F₄NO₂ Molecular Weight: 209.10 g/mol [1]

ElementSymbolAtomic MassCountTotal MassTheoretical % (w/w)
Carbon C12.011784.07740.21%
Hydrogen H1.00833.0241.45%
Fluorine F18.998475.99236.34%
Nitrogen N14.007114.0076.70%
Oxygen O15.999231.99815.30%
Acceptance Criteria for Quality Control (QC)

For pharmaceutical-grade intermediates, the experimental values must fall within ±0.4% of the theoretical values.

  • Carbon Range: 39.81% – 40.61%

  • Hydrogen Range: 1.05% – 1.85%

  • Nitrogen Range: 6.30% – 7.10%

Critical Insight: A high Carbon value (>40.6%) often indicates residual solvent (e.g., Toluene or Ethyl Acetate). A low Fluorine value (<35.9%) suggests incomplete fluorination (presence of the aldehyde precursor, 2,4-difluoro-6-nitrobenzaldehyde).

Comparative Performance Guide

This section objectively compares 2,4-Difluoro-6-nitrobenzodifluoride against its two most common alternatives: the Methyl analog (Toluene derivative) and the Trifluoromethyl analog.

Physicochemical Profile
Feature-CHF₂ (Subject) -CF₃ (Alternative 1)-CH₃ (Alternative 2)
Lipophilicity (LogP) Moderate (Ideal for solubility)High (Risk of poor solubility)Moderate
H-Bonding Capacity H-Bond Donor (Weak)NoneNone
Metabolic Stability High (Resists oxidation)Very High (Inert)Low (Benzylic oxidation risk)
Steric Bulk (Vs H) ModerateHighModerate
Electronic Effect Strong Electron WithdrawingVery Strong Electron WithdrawingWeak Electron Donating
Performance Analysis
  • Solubility: The -CHF₂ group is more polar than -CF₃ due to the polarized C-H bond. This often results in better aqueous solubility for the final drug candidate, improving bioavailability.

  • Binding Affinity: The unique ability of the -CHF₂ proton to act as a hydrogen bond donor allows it to interact with carbonyl oxygens or aromatic systems in the receptor pocket, potentially increasing potency by 10-100x compared to the -CF₃ analog.

  • Reactivity: The presence of the nitro group at position 6 and fluorines at 2 and 4 makes this molecule highly activated for Nucleophilic Aromatic Substitution (SₙAr) . The fluorine at the 4-position is typically the most labile, allowing for regiospecific introduction of amines or thiols.

Experimental Protocols

Recommended Synthesis (Deoxofluorination)

Note: Direct nitration of difluoromethylbenzene is non-selective. The preferred route is the fluorination of the aldehyde precursor.

Precursor: 2,4-Difluoro-6-nitrobenzaldehyde Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 1.0 eq of 2,4-Difluoro-6-nitrobenzaldehyde in anhydrous DCM (0.5 M concentration).

  • Addition: Cool to 0°C. Add 1.5 eq of DAST dropwise via syringe. (Caution: Exothermic).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (formation of non-polar spot).

  • Quench: Cool to -78°C and quench very slowly with saturated NaHCO₃. (Caution: Vigorous gas evolution).

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Analytical Workflow (QC)

To validate the elemental analysis, the following orthogonal methods are required:

  • ¹H-NMR (Proton NMR): Look for the characteristic triplet of the -CHF₂ proton around 6.5 - 7.2 ppm (coupling constant J ~ 50-55 Hz).

  • ¹⁹F-NMR (Fluorine NMR):

    • Signal A (Ring F): ~ -100 to -110 ppm.

    • Signal B (-CHF₂): ~ -110 to -125 ppm (Doublet).

    • Absence of singlet at -63 ppm confirms no -CF₃ impurity.

Visualization of Workflows

Diagram 1: Synthesis & QC Decision Tree

This diagram outlines the critical path from precursor to validated product, highlighting failure points.

SynthesisQC Precursor Start: 2,4-Difluoro- 6-nitrobenzaldehyde Reaction Reaction: DAST / DCM / 0°C -> RT Precursor->Reaction Fluorination Quench Quench: Sat. NaHCO3 (Slow!) Reaction->Quench 12 Hours Crude Crude Isolation Quench->Crude NMR_Check Checkpoint: 19F-NMR Crude->NMR_Check Result_CF3 impurity: -CF3 detected (Singlet @ -63 ppm) NMR_Check->Result_CF3 Over-fluorination Result_Ald impurity: Aldehyde detected (Incomplete Rxn) NMR_Check->Result_Ald Under-fluorination Result_Pass PASS: Doublet @ -115 ppm (-CHF2 confirmed) NMR_Check->Result_Pass Target Structure Final Final QC: Elemental Analysis (CHN) Result_Pass->Final Proceed to EA

Caption: Figure 1. Synthesis and Quality Control workflow emphasizing ¹⁹F-NMR as the primary checkpoint before Elemental Analysis.

Diagram 2: Bioisostere Selection Logic (SAR)

When should a chemist choose the -CHF₂ scaffold over the standard -CF₃?

SAR_Logic Start Drug Design Goal Q1 Need H-Bond Donor? Start->Q1 Use_CHF2 Select: 2,4-Difluoro-6-nitro- benzodifluoride (-CHF2) Q1->Use_CHF2 Yes (Binding Affinity) Q2 Metabolic Stability Issue? Q1->Q2 No Q2->Use_CHF2 Balanced Profile Needed Use_CF3 Select: Benzotrifluoride (-CF3) Q2->Use_CF3 High Stability Needed Use_CH3 Select: Toluene (-CH3) Q2->Use_CH3 Low Stability Acceptable

Caption: Figure 2. Strategic decision tree for selecting the -CHF₂ moiety based on H-bonding requirements and metabolic stability profiles.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. Link

  • Matrix Scientific. (2023). Product Catalog: 2,4-Difluoro-6-nitrobenzodifluoride (CAS 1805063-56-2).[2][3] Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Difluoro-6-nitrobenzodifluoride

CAS Number: 1805063-56-2 Molecular Formula: C₇H₃F₄NO₂ Synonyms: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene; α,α,2,4-Tetrafluoro-6-nitrotoluene. Part 1: Executive Safety Summary Immediate Directive: Treat 2,4-Difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1805063-56-2 Molecular Formula: C₇H₃F₄NO₂ Synonyms: 1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene; α,α,2,4-Tetrafluoro-6-nitrotoluene.

Part 1: Executive Safety Summary

Immediate Directive: Treat 2,4-Difluoro-6-nitrobenzodifluoride as a High-Potency Sensitizer and Potential Alkylating Agent . While specific toxicological data is limited compared to its non-fluorinated analogs, the structural combination of a nitro group, ring fluorination, and a benzylic difluoromethyl moiety necessitates handling this compound with Biosafety Level 2 (BSL-2) equivalent chemical hygiene protocols .

Critical Hazards:

  • Skin Sensitization (H317): High risk of allergic contact dermatitis.

  • Severe Eye Irritation (H319): Capable of causing significant ocular damage.[1][2]

  • Potential Toxicity: Structural analogs (fluoronitrobenzenes) are often toxic by absorption. Assume systemic toxicity.

  • Energetic Potential: The presence of a nitro group and multiple fluorine atoms suggests potential thermal instability. Avoid heating above 100°C without DSC (Differential Scanning Calorimetry) validation.

Part 2: Technical Specifications & Hazard Analysis[3]
PropertyDataOperational Implication
Physical State Liquid / Low-melting SolidMay supercool; handle as a liquid for transfer accuracy.
Molecular Weight 209.10 g/mol Use precision balances; 100 mg ≈ 0.48 mmol.
Reactivity Electrophilic AromaticSusceptible to nucleophilic attack (SnAr) at F-positions; keep away from strong bases/nucleophiles unless intended.
Breakdown Products HF, NOₓ, CO, CO₂Fire Scenario: Combustion releases Hydrogen Fluoride (HF). Requires acid-gas rated respirators for spill cleanup.
Storage 2–8°C, Inert AtmosphereMoisture sensitive. Store under Nitrogen/Argon to prevent hydrolysis of the -CHF₂ group.
Part 3: Personal Protective Equipment (PPE) Strategy

Effective protection requires a "Defense-in-Depth" approach, layering barriers to prevent skin absorption and inhalation.

1. Hand Protection (The Double-Glove Protocol)
  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: Fluorinated nitro-aromatics can permeate standard nitrile. The outer glove provides mechanical strength and sacrificial chemical resistance.

  • Change Frequency: Immediately upon splash contact or every 60 minutes of active handling.

2. Respiratory & Facial Protection[1][2][3][4]
  • Standard Operation: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Splash Risk: Chemical Goggles (ANSI Z87.1) are mandatory.[4] Safety glasses are insufficient due to the liquid nature and irritant potency.

  • Spill Cleanup: NIOSH-approved Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "AG" component is critical due to potential HF generation.

3. Body Protection
  • Torso: Chemical-resistant lab coat (e.g., Tyvek or treated cotton) buttoned to the neck.

  • Footwear: Closed-toe, non-perforated leather or composite shoes.

Part 4: Operational Handling Protocol
Phase A: Preparation & Weighing
  • Environment: All open-container manipulations must occur inside a certified fume hood.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Fluorinated powders/liquids are prone to static charge, risking dispersal.

  • Containment: Place the balance inside the hood or use a secondary containment tray if weighing externally (only if hood balance is unavailable).

Phase B: Solubilization & Transfer
  • Solvent Choice: Soluble in DCM, THF, Ethyl Acetate.

  • Technique:

    • Pre-weigh solvent in a tared vial.

    • Add 2,4-Difluoro-6-nitrobenzodifluoride via glass pipette (if liquid) or spatula (if solid).

    • Do not use plastic syringes for neat compound storage; the fluorinated motif may leach plasticizers or swell rubber gaskets. Use glass syringes with PTFE-tipped plungers.

Phase C: Reaction Setup
  • Temperature: Initiate reactions at 0°C or room temperature. Avoid rapid heating.[4]

  • Venting: Ensure reaction vessel is vented to an inert gas line (bubbler) to prevent pressure buildup from potential off-gassing.

Phase D: Decontamination
  • Tools: Rinse spatulas/glassware with Acetone, then wash with soap and water. Collect the Acetone rinse as hazardous waste.

  • Surface: Wipe down the work area with a 10% sodium carbonate solution (neutralizes potential acidic residues) followed by water.

Part 5: Emergency & Disposal Framework
Spill Response (Small Scale < 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and lab coat.

  • Absorb: Use a Universal Sorbent Pad (polypropylene). Do not use paper towels (combustible).

  • Neutralize: Wipe area with weak base (saturated sodium bicarbonate) if acidic hydrolysis is suspected.

  • Dispose: Seal waste in a heavy-duty bag labeled "Fluorinated Organic Toxic."

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush with water/saline for 15 minutes lifting eyelids.[5] Seek immediate ophthalmological review.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong acids or oxidizers in the waste stream.

  • Labeling: Must explicitly state "Contains Organic Fluorides" to alert waste handlers of HF potential during incineration.

Part 6: Visualization of Safety Workflow

SafetyProtocol Start START: Handling 2,4-Difluoro-6-nitrobenzodifluoride RiskAssess Risk Assessment: Check Ventilation & PPE Start->RiskAssess PPE_Check Don PPE: Double Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE_Check Handling Handling in Fume Hood: Weighing & Transfer PPE_Check->Handling SpillCheck Spill or Exposure? Handling->SpillCheck Emergency EMERGENCY RESPONSE: 1. Evacuate 2. Wash (15 min) 3. Seek Medical Aid SpillCheck->Emergency YES Cleanup Decontamination: Acetone Rinse -> Soap/Water SpillCheck->Cleanup NO Waste Disposal: Halogenated Organic Waste Stream Emergency->Waste Cleanup->Waste

Caption: Decision matrix for safe handling, emphasizing the critical branch point for emergency response versus routine decontamination.

Part 7: References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2,4-Difluoronitrobenzene (Analogous Hazard Data). Retrieved March 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Fluorinated Organic Compounds. Retrieved March 4, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-nitrobenzodifluoride
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2,4-Difluoro-6-nitrobenzodifluoride
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